Macluraxanthone
描述
属性
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVLGJCHUWXTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207172 | |
| Record name | Macluraxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-14-6 | |
| Record name | Macluraxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macluraxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macluraxanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Macluraxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Macluraxanthone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone is a naturally occurring prenylated xanthone, a class of heterocyclic compounds known for their diverse and significant biological activities.[1][2] Structurally, it is a trihydroxylated xanthone featuring a pyran ring and a prenyl chain.[3] This compound has garnered considerable interest within the scientific community due to its promising pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antimalarial, and antibacterial effects.[2][4][5] As research into natural products for novel therapeutic agents continues to expand, a comprehensive understanding of the sources and efficient isolation of this compound is crucial for advancing its potential in drug discovery and development. This guide provides an in-depth overview of the primary natural sources of this compound and details the key methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Moraceae (mulberry family) and Clusiaceae (Guttiferae) families. The distribution of the compound can be specific to certain parts of the plant, such as the roots, bark, leaves, or twigs.
Table 1: Principal Natural Sources of this compound
| Plant Family | Species | Part of Plant | References |
| Moraceae | Maclura pomifera (Osage Orange) | Root Bark | [6][7][8][9] |
| Cudrania tricuspidata (Cudrang) | Root Bark, Roots, Leaves | [10][11][12][13][14] | |
| Maclura cochinchinensis | Roots | [15][16] | |
| Maclura tinctoria | Bark | [1][17] | |
| Clusiaceae | Garcinia dulcis | Not specified | [18][19] |
| (Guttiferae) | Garcinia speciosa | Leaves, Twigs | [20] |
| Rheedia benthamiana | Root Bark | [21] | |
| Calophyllum blancoi | Not specified | [9] | |
| Calophyllaceae | Mesua ferrea | Not specified | [5] |
Extraction and Isolation Methodologies
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The choice of method depends on the plant matrix, the desired purity of the final product, and the scale of the operation.
Initial Extraction
The primary step involves extracting the compound from the dried and powdered plant material. Solvent extraction is the most common technique, with the choice of solvent being critical for achieving high yields.
-
Solvents: A range of solvents with varying polarities are used. Dichloromethane and a methanol:water mixture (9:1, v/v) have been effectively used for extracting this compound from Maclura pomifera root bark.[6][8] Other commonly employed solvents include ethanol, ethyl acetate, n-hexane, and chloroform.[20][22]
-
Techniques:
-
Solid-Liquid Extraction (SLE): This conventional method involves maceration or percolation of the plant material with a suitable solvent.[7][8]
-
Soxhlet Extraction: A continuous extraction method that is useful when the target compound has limited solubility in a particular solvent.[7]
-
Sea Sand Disruption Method (SSDM): This technique involves homogenizing the plant material with sea sand, which acts as a disruptor, followed by elution with a solvent like dichloromethane. This method has been shown to be particularly efficient and rapid, providing a high recovery rate for this compound.[6][7][8]
-
Matrix Solid-Phase Dispersion (MSPD): An alternative method that involves blending the sample with a solid support and eluting the compounds with appropriate solvents.[7][8]
-
Fractionation and Purification
Crude extracts are complex mixtures containing numerous compounds. Therefore, subsequent fractionation and purification steps are essential to isolate pure this compound.
-
Column Chromatography (CC): This is a fundamental technique for the separation of compounds from the crude extract. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a solvent gradient, such as an ethyl acetate-hexane system, to elute fractions with increasing polarity.[7][20]
-
Thin-Layer Chromatography (TLC): TLC is primarily used for the qualitative analysis of fractions from column chromatography to identify those containing this compound and to monitor the progress of purification.[7][23]
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice.[23] A C18 column is typically used with a mobile phase like methanol-water.[24] HPLC offers high resolution and is essential for obtaining high-purity this compound.[25]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for separating compounds prone to irreversible adsorption.[26]
Quantitative Data Summary
Quantitative data regarding the extraction and isolation of this compound is crucial for process optimization and reproducibility. The following table summarizes key quantitative findings from cited literature.
Table 2: Quantitative Data on this compound Isolation
| Parameter | Method/Source | Value | References |
| Recovery Rate | Sea Sand Disruption Method (M. pomifera) | > 80% | [6][7][8] |
| Reproducibility (R.S.D.) | Extraction from M. pomifera | < 5% | [6][7][8] |
| Antioxidant Activity (IC₅₀) | DPPH Assay (G. speciosa) | 7.65 µg/mL | [20] |
| Cytotoxicity (ED₅₀) | A549 Lung Cancer Cells (G. speciosa) | 15.38 µg/mL | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation of this compound.
Protocol 1: Extraction from Maclura pomifera Root Bark via Sea Sand Disruption Method (SSDM)
This protocol is based on the efficient and rapid method described by Teixeira and Costa.[7][8]
-
Plant Material Preparation:
-
Collect fresh root bark from Maclura pomifera.
-
Wash the bark thoroughly to remove soil and debris.
-
Dry the bark in a convection oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered root bark.
-
In a mortar, combine the powder with 2.0 g of washed and dried sea sand.
-
Homogenize the mixture thoroughly using a pestle for 5-10 minutes until a uniform consistency is achieved.
-
Transfer the homogenized mixture to a chromatography column or a suitable elution apparatus.
-
Elute the mixture with 20 mL of dichloromethane.
-
Collect the eluate.
-
-
Sample Processing:
-
Evaporate the solvent from the eluate under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting crude extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC.
-
Protocol 2: General Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for fractionating a crude extract to isolate this compound.
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial mobile phase solvent (e.g., n-hexane).
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the elution solvent or a suitable non-polar solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the sample onto the top of the prepared silica gel column.
-
-
Elution and Fractionation:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100:0 to 0:100 hexane:ethyl acetate.[20]
-
Collect fractions of a fixed volume (e.g., 10-20 mL) sequentially.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a pure spot corresponding to a this compound standard.
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Visualizing the Isolation Workflow
The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a plant source.
Caption: Generalized workflow for the isolation of this compound.
Conclusion
This compound stands out as a high-potential natural product for pharmaceutical research and development. Its presence in several plant families, particularly Moraceae and Clusiaceae, provides a range of sources for its procurement. Efficient isolation is achievable through modern extraction techniques like the sea sand disruption method, followed by robust chromatographic purification procedures. The methodologies and data presented in this guide offer a technical foundation for researchers aiming to isolate and study this compound, thereby facilitating further investigation into its therapeutic applications. Continued research into optimizing these isolation protocols and exploring new natural sources will be vital for unlocking the full potential of this remarkable xanthone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Immuno-modulatory effects of this compound on macrophage phenotype and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C23H22O6 | CID 5281646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hepatoprotective constituents of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound B | C23H24O6 | CID 5353737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phytoconstituents and Biological Activities of Garcinia dulcis (Clusiaceae): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Three new xanthones and this compound from Rheedia benthamiana Pl. Triana (guttiferae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Macluraxanthone: A Technical Guide on its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Macluraxanthone, a prenylated xanthone isolated from plants of the Moraceae and Guttiferae families, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This technical guide synthesizes the current understanding of its molecular mechanisms of action. The primary anticancer activities of this compound are attributed to its ability to modulate critical cellular signaling pathways, including the NF-κB and MAPK pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams of the involved pathways to serve as a comprehensive resource for the scientific community.
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in oncology for their diverse pharmacological properties. This compound is a prominent member of this class, isolated from species such as Maclura cochinchinensis, Mesua species, and Garcinia schomburgkiana.[1][2] Its unique chemical structure contributes to its potent biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2] This guide delves into the core mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells, providing a foundation for further research and drug development.
Cytotoxicity Profile
This compound exhibits potent cytotoxic activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, which measure the compound's potency in inhibiting cancer cell growth, have been documented in several studies. These findings highlight the broad-spectrum anticancer potential of this compound.
Table 1: Cytotoxicity (IC50/ED50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
|---|---|---|---|
| KB | Oral Epidermoid Carcinoma | 1.45 | [3] |
| HeLa S-3 | Cervical Cancer | 1.93 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 1.84 | [3] |
| MCF-7 | Breast Adenocarcinoma | 1.76 | [3] |
| HepG2 | Hepatocellular Carcinoma | 1.93 | [3] |
| THP-1 | Acute Monocytic Leukemia | 2.25 ± 0.14 | [3] |
| A549 | Lung Carcinoma | 5.26 ± 0.13 | [3] |
| Raji | Burkitt's Lymphoma | 1.40 | [3] |
| SNU-1 | Gastric Carcinoma | 1.90 | [3] |
| K562 | Chronic Myelogenous Leukemia | 1.60 | [3] |
| LS-174T | Colorectal Adenocarcinoma | 2.30 | [3] |
| SK-MEL-28 | Malignant Melanoma | 2.10 | [3] |
| IMR-32 | Neuroblastoma | 5.28 | [3] |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.80 |[3] |
Note: The data presented are compiled from multiple sources and experimental conditions may vary.
Core Mechanisms of Action
The anticancer activity of this compound is not due to a single mode of action but rather a multi-targeted assault on key cellular processes that are dysregulated in cancer.
Modulation of Pro-Inflammatory Signaling Pathways
Chronic inflammation is a key driver of cancer progression. This compound has been shown to potently inhibit major inflammatory signaling pathways, thereby creating an anti-tumor microenvironment.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[4] this compound B has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[5][6][7][8] The mechanism involves preventing the nuclear translocation and subsequent DNA-binding activity of the p65 subunit of NF-κB.[5][6][7] This blockade leads to the downregulation of NF-κB target genes, including the inflammatory mediators iNOS and COX-2, and pro-inflammatory cytokines such as TNF-α and IL-6.[5][6][7]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is frequently observed in cancer.[10][11] this compound B effectively inhibits the LPS-induced phosphorylation of key MAPK family members: c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK in RAW264.7 and BV2 cells.[5][8] By blocking the activation of these kinases, this compound disrupts the downstream signaling that contributes to inflammation and cell survival.
The PI3K/Akt/mTOR pathway is a master regulator of cell growth, survival, and metabolism, and it is one of the most frequently activated pathways in human cancers.[12][13][14] While direct studies on this compound's effect on this pathway are limited, several other natural prenylated xanthones have been shown to be potent inhibitors of PI3K/Akt/mTOR signaling in cancer cells, particularly in triple-negative breast cancer.[15][16] These related compounds induce G2/M phase cell cycle arrest and apoptosis by down-regulating the levels of both total and phosphorylated PI3K, Akt, and mTOR.[15] This suggests a probable, yet unconfirmed, mechanism for this compound that warrants further investigation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Several studies on xanthone derivatives indicate their mechanism of action involves the induction of apoptosis.[17][18] This is often achieved by activating caspase proteins, which are the executioners of apoptosis, and by modulating the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[18][19] For instance, the xanthone Cudraxanthone I has been shown to strongly induce apoptosis in leukemia cells via the activation of caspases-3/7, -8, and -9, and the disruption of the mitochondrial membrane potential.[20]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Several xanthones have been found to induce cell cycle arrest, thereby halting the proliferation of cancer cells.[19][21][22] For example, α-mangostin and β-mangostin cause G1 phase arrest, while γ-mangostin leads to S phase arrest in colon cancer cells.[21] This is often associated with altered expression of key cell cycle regulators like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[21][23] In silico studies suggest that this compound and its derivatives may act by inhibiting CDK2, a key regulator of the cell cycle, thus providing a potential mechanism for its anti-proliferative effects.[1]
Anti-Metastatic Potential
The ability of cancer cells to metastasize is a major cause of mortality. Emerging evidence suggests that certain xanthones can inhibit cancer cell metastasis. For instance, Cratoxylumxanthone C, another natural xanthone, was found to inhibit lung cancer cell migration and invasion by suppressing the phosphorylation of Focal Adhesion Kinase (FAK) and down-regulating the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix.[24] That same compound also demonstrated anti-angiogenesis effects in a zebrafish model, a critical process for tumor growth and metastasis.[24] Given the structural similarities, it is plausible that this compound shares these anti-metastatic properties.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and other xanthones.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against drug concentration.
-
Protein Expression Analysis (Western Blotting)
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Cells are treated with this compound, then washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-p65, anti-caspase-3).
-
Washing and Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using X-ray film or a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, often normalizing to a loading control protein like β-actin or GAPDH.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It can be used to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
-
Protocol (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment & Harvesting: Cells are treated with this compound, then harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Analysis: The stained cells are analyzed by a flow cytometer. The population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Protocol (Cell Cycle):
-
Cell Treatment & Harvesting: Cells are treated and harvested as above.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Analysis: The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by a flow cytometer. A histogram of cell count versus fluorescence intensity is generated to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This compound is a promising natural compound with multi-faceted anticancer activity. Its mechanism of action is centered on the potent inhibition of the NF-κB and MAPK signaling pathways, which culminates in the induction of apoptosis and cell cycle arrest. The available data strongly supports its cytotoxic efficacy against a wide array of cancer cell lines.
Future research should focus on:
-
In Vivo Studies: Validating the observed in vitro effects in preclinical animal models of cancer to assess efficacy, pharmacokinetics, and potential toxicity.
-
PI3K/Akt/mTOR Pathway: Directly investigating the effect of this compound on the PI3K/Akt/mTOR pathway to confirm if it shares this mechanism with other prenylated xanthones.
-
Metastasis and Angiogenesis: Conducting detailed studies to confirm and elucidate the specific mechanisms behind its potential anti-metastatic and anti-angiogenic properties.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
This comprehensive guide provides a detailed foundation for understanding the anticancer properties of this compound, highlighting its potential as a lead compound for the development of novel cancer therapies.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
Macluraxanthone: A Comprehensive Technical Guide
An In-depth Exploration of its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macluraxanthone, a prenylated xanthone, has emerged as a significant natural product with a diverse range of pharmacological activities. Since its initial discovery, research has unveiled its potent anticancer, antibacterial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It includes a detailed summary of its chemical and physical properties, quantitative data on its biological efficacy, and in-depth descriptions of key experimental protocols. Furthermore, this guide presents putative mechanisms of action, including its interaction with critical signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction and History
Chemical and Physical Properties
This compound is a trihydroxylated xanthone characterized by the presence of a pyran ring and a prenyl chain.[5] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂O₆ | [5] |
| Molar Mass | 394.42 g/mol | [6] |
| IUPAC Name | 5,9,10-Trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | [7] |
| CAS Number | 5848-14-6 | [7] |
| Appearance | Yellow solid | |
| Melting Point | 181-182 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Biological Activities and Mechanisms of Action
This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug development.
Anticancer Activity
This compound has shown potent cytotoxic effects against a range of human cancer cell lines.
Quantitative Data:
| Cell Line | IC₅₀ (µM) | Reference |
| HelaS3 (Cervical Cancer) | 1.59 ± 0.12 | |
| A549 (Lung Cancer) | 6.46 ± 0.98 | |
| HepG2 (Liver Cancer) | 5.26 ± 0.41 | |
| Vero (Normal Kidney Cells) | 4.29 ± 0.60 |
Putative Mechanism of Action:
Molecular docking studies have suggested that this compound and its derivatives may exert their anticancer effects through the competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The proposed mechanism involves the binding of this compound to the ATP-binding pocket of CDK2, preventing its phosphorylation and activation, which in turn halts the progression of the cell cycle at the G1/S phase.
Putative Anticancer Mechanism of this compound via CDK2 Inhibition.
Antibacterial Activity
This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data:
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus ATCC 25923 | 16 | |
| MRSA | 16 | |
| B. subtilis ATCC 6633 | 64 | |
| B. cereus ATCC 11778 | 64 |
Putative Mechanism of Action:
In silico studies suggest that this compound's antibacterial activity may stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis.[5] The binding of this compound to these enzymes could disrupt the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death. The specific enzymes targeted are yet to be fully elucidated through experimental studies.
Putative Antibacterial Mechanism of this compound.
Anti-inflammatory Activity
This compound B, a closely related compound, has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways.
Mechanism of Action:
This compound B inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophage and microglial cells. It achieves this by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like TNF-α and IL-6.
Anti-inflammatory Mechanism of this compound B.
Experimental Protocols
Isolation and Structure Elucidation of this compound
The following is a general protocol for the isolation of this compound from plant material, based on common phytochemical techniques.
General Workflow for Isolation and Structure Elucidation.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This compound is a promising natural product with a compelling profile of anticancer, antibacterial, and anti-inflammatory activities. The elucidation of its mechanisms of action, particularly its interaction with key cellular signaling pathways, provides a strong foundation for its further development as a therapeutic agent. Future research should focus on the in vivo validation of its efficacy and safety, as well as on medicinal chemistry efforts to synthesize more potent and selective derivatives. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and accelerate these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. imrpress.com [imrpress.com]
- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Macluraxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macluraxanthone, a naturally occurring prenylated xanthone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its interaction with key signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the available quantitative data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₆ | [3][4] |
| Molecular Weight | 394.42 g/mol | [5][6] |
| Appearance | Yellow powder | [7] |
| CAS Number | 5848-14-6 | [5][6] |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | Source |
| Melting Point | 175-181 °C | [5][6] |
| Boiling Point | Data not available (likely to decompose) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |
| Predicted pKa | 6.50 ± 0.40 | [8] |
| Predicted logP | 3.95 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. The following sections outline protocols for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.
-
Accurate Measurement: A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. This range is reported as the melting point.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method followed by quantification.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., chloroform, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed, filtered, and appropriately diluted. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant (pKa) of the phenolic hydroxyl groups in this compound can be determined by spectrophotometric titration.
Protocol:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility across a range of pH values.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
UV-Vis Spectroscopy: At various pH intervals, the UV-Vis spectrum of the solution is recorded. The changes in absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are monitored.
-
Data Analysis: The pKa value is determined by plotting the absorbance at a selected wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.
Determination of logP (Octanol-Water Partition Coefficient)
The lipophilicity of this compound can be estimated using the shake-flask method or more rapidly by HPLC.
Shake-Flask Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for several hours to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined by HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Signaling Pathway Modulation
While direct studies on this compound are ongoing, research on the closely related compound, this compound B, has provided insights into its mechanism of action, particularly its anti-inflammatory effects. This compound B has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][9]
Diagram of the Postulated this compound Signaling Pathway
Caption: Postulated inhibitory effect of this compound on NF-κB and MAPK signaling pathways.
Experimental Workflow: Isolation and Bioactivity Screening
The following diagram illustrates a general workflow for the isolation of this compound from a natural source and subsequent screening for its biological activity.
Caption: General workflow for the isolation and bioactivity screening of this compound.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound, offering standardized protocols for their determination and insights into its biological mechanisms. The presented data and methodologies are intended to support further research and development of this compound as a promising therapeutic candidate. Future work should focus on obtaining experimental data for properties that are currently only predicted and further elucidating its precise interactions with cellular signaling pathways.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Macluraxanthone: A Technical Guide to its Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Macluraxanthone, a prenylated xanthone with significant therapeutic potential. This document details its chemical structure, physicochemical properties, established experimental protocols for its isolation and biological evaluation, and its interaction with key cellular signaling pathways.
Core Chemical and Physical Data
This compound is a naturally occurring phenolic compound belonging to the xanthone family. Its quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₂O₆ | [1][2] |
| Molecular Weight | 394.42 g/mol | [2][3] |
| CAS Number | 5848-14-6 | [1][3] |
| IUPAC Name | 5,9,10-Trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | [1] |
| Melting Point | 181-182 °C | [4] |
Chemical Structure
The chemical structure of this compound is characterized by a tricyclic xanthene-9-one core, substituted with hydroxyl groups, a dimethylpyran ring, and a prenyl group.[1]
Caption: Chemical structure of this compound.
Experimental Protocols
This section details the methodologies for the isolation of this compound from natural sources and for the evaluation of its biological activities.
Isolation of this compound from Garcinia speciosa
The following protocol is a representative procedure for the isolation of this compound from the leaves and twigs of Garcinia speciosa.
-
Extraction:
-
Air-dried and powdered leaves and twigs of G. speciosa are extracted with ethanol at room temperature.
-
The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[5]
-
-
Fractionation:
-
The crude ethanol extract is subjected to column chromatography over Diaion HP-20.
-
The column is eluted successively with water, methanol, and ethyl acetate to yield three primary fractions.[5]
-
-
Purification:
-
The methanol fraction, which typically shows the highest biological activity, is further fractionated by silica gel column chromatography.
-
The column is eluted with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the major compound, this compound, are combined.[5]
-
-
Structure Elucidation:
-
The purified this compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, and 2D NMR, to confirm its structure.[5]
-
Biological Activity Assays
Cytotoxicity Assessment using MTT Assay
This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antibacterial Activity using Micro-broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a sterile liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Measurement and Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Signaling Pathway Modulation
This compound and its analogs have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, this compound B has been demonstrated to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB and MAPK signaling pathways.[1][3]
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
- 1. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Macluraxanthone Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic investigations of Macluraxanthone, a prenylated xanthone found in various plant species. This compound has garnered interest for its potential as an anticancer agent due to its demonstrated cytotoxic effects against a range of human cancer cell lines.[1][2] This document consolidates available quantitative data, outlines common experimental protocols for assessing its activity, and illustrates the key signaling pathways implicated in its mechanism of action.
Summary of Cytotoxic Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across numerous human cancer cell lines.[1][3] Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. The compound shows strong inhibitory effects against cell lines including those from leukemia, colon carcinoma, melanoma, and lung cancer.[1][4] The presence of diprenyl, dipyrano, and prenylated pyrano substituent groups on the xanthone structure is believed to contribute significantly to its cytotoxic properties.[1][3]
Data Presentation: IC50 Values of this compound Against Human Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across various cancer cell lines. This data provides a quantitative basis for comparing its potency and selectivity.
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Source |
| A549 | Lung Carcinoma | ~38.6 (as ED50) | 15.38 | [4] |
| HelaS3 | Cervical Cancer | Moderate Activity | - | [2] |
| HepG2 | Hepatocellular Carcinoma | Moderate Activity | - | [2] |
| Raji | Burkitt's Lymphoma | < 15 | - | [1] |
| SNU-1 | Gastric Carcinoma | < 15 | - | [1] |
| K562 | Chronic Myelogenous Leukemia | < 15 | - | [1] |
| LS-174T | Colorectal Adenocarcinoma | < 15 | - | [1] |
| SK-MEL-28 | Malignant Melanoma | < 15 | - | [1] |
| IMR-32 | Neuroblastoma | < 15 | - | [1] |
| HeLa | Cervical Cancer | 15-30 | - | [1] |
| NCI-H23 | Lung Adenocarcinoma | > 30 | - | [1] |
| PC-3 | Prostate Cancer | Reported Cytotoxicity | - | [2] |
| HT-29 | Colorectal Adenocarcinoma | Reported Cytotoxicity | - | [2] |
| KB | Oral Epidermoid Carcinoma | Reported Cytotoxicity | - | [2] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies. Some studies report ED50, which is functionally similar to IC50 in this context. "Moderate Activity" and "Reported Cytotoxicity" indicate that the compound was active, but a specific IC50 value was not provided in the cited text.
Experimental Protocols
The assessment of this compound's cytotoxicity involves a series of standardized in vitro assays. These protocols are fundamental to determining cell viability, proliferation, and the mode of cell death.
2.1 Cell Viability and Cytotoxicity Assays
These assays are the first step in screening for anticancer activity.[5] They measure the number of viable cells after exposure to the test compound.
-
Principle : The most common methods, such as the MTT or CellTiter-Glo® assays, rely on measuring metabolic activity in living cells.[6][7] In the MTT assay, mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) into a colored formazan product, which is then quantified spectrophotometrically. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[6]
-
Methodology (General MTT Protocol) :
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10³ to 5 x 10³ cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment : Cells are treated with a range of concentrations of this compound (typically in serial dilutions) and a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period, commonly 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6][7]
-
MTT Addition : MTT reagent (e.g., 5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader.
-
Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
-
2.2 Apoptosis and Cell Cycle Analysis
To understand the mechanism of cytotoxicity, further assays are employed to determine if this compound induces programmed cell death (apoptosis) or causes cell cycle arrest.
-
Apoptosis Detection : This is commonly performed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[8] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[8]
-
Cell Cycle Analysis : Flow cytometry is also used to analyze the cell cycle distribution.[9] Cells are fixed, treated with RNase, and stained with a DNA-binding dye like PI. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] An accumulation of cells in a specific phase suggests cell cycle arrest.[10]
Mechanisms of Action & Signaling Pathways
The cytotoxic effects of this compound and related xanthones are not merely due to non-specific toxicity but involve the modulation of specific cellular signaling pathways that regulate cell survival, proliferation, and inflammation.
3.1 Induction of Apoptosis
Apoptosis is a key mechanism through which anticancer agents eliminate tumor cells.[11] Xanthones are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] These pathways converge on the activation of effector caspases (e.g., caspase-3), which are proteases that execute the final stages of cell death by cleaving critical cellular substrates.[14]
3.2 Cell Cycle Arrest
In addition to apoptosis, many xanthones can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1 or S phase.[10] This prevents the cell from progressing through division and can ultimately lead to apoptosis. Studies on related compounds suggest this is achieved by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[9][10]
3.3 Modulation of Inflammatory & Survival Pathways
Chronic inflammation is closely linked to cancer development. This compound B, a related compound, has been shown to inhibit key inflammatory signaling pathways, which may contribute to its anticancer effects.[15][16]
-
NF-κB Pathway : The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of inflammation and cell survival. In cancer, it is often constitutively active. This compound B has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway by preventing the nuclear translocation of its p65 subunit in RAW264.7 and BV2 cells.[15][16]
References
- 1. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED: Ailanthone Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells [mdpi.com]
- 10. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Macluraxanthone: A Technical Guide to its Antioxidant and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone, a prenylated xanthone predominantly isolated from plants of the genus Maclura and Garcinia, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental protocols related to the biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Antioxidant Properties of this compound
This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals and modulate the activity of endogenous antioxidant enzymes. The catechol moiety within its structure is a key contributor to its reducing power.
Radical Scavenging Activity
The free radical scavenging capacity of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays quantify the compound's antioxidant potency.
| Assay | IC50 Value (µM) | Reference Compound | Reference Compound IC50 (µM) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 19.64[1] | - | - |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Data Not Available | - | - |
| FRAP (Ferric Reducing Antioxidant Power) | Data Not Available | - | - |
Note: The available literature provides limited specific IC50 values for this compound in some standard antioxidant assays. The provided DPPH value is for a compound identified as "compound 1" in the cited study, which is structurally consistent with this compound.
Regulation of Antioxidant Enzymes
Beyond direct radical scavenging, xanthones, as a class, have been shown to influence the expression and activity of crucial antioxidant enzymes that protect cells from oxidative damage. While direct studies on this compound's effect on these specific enzymes are not extensively detailed in the available literature, the general activity of xanthones suggests a potential for such regulation. These enzymes include:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Promotes the decomposition of hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.
Further research is warranted to elucidate the specific effects of this compound on the activity and expression of these vital antioxidant enzymes.
Anti-inflammatory Properties of this compound
This compound, particularly this compound B (MCXB), demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators and modulating critical inflammatory signaling pathways.[2]
Inhibition of Pro-inflammatory Mediators
In cellular models of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW264.7 and BV2 cells), this compound has been shown to significantly inhibit the production of several key inflammatory molecules.
| Mediator | Cell Line | Inhibition |
| Nitric Oxide (NO) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |
| Prostaglandin E2 (PGE2) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |
| Interleukin-6 (IL-6) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |
This inhibition of inflammatory mediators is a direct consequence of the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with major signaling cascades that orchestrate the inflammatory response.
This compound has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor.[2]
This compound also attenuates the inflammatory response by inhibiting the phosphorylation of key components of the MAPK signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[2]
Some evidence suggests that the anti-inflammatory effects of this compound may be partially mediated by the induction of Heme Oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.[2]
Direct Enzyme Inhibition
While much of the anti-inflammatory data for this compound focuses on the inhibition of inflammatory mediator production in cellular models, the direct inhibitory effect on key inflammatory enzymes is an important area of investigation.
| Enzyme | IC50 Value (µM) |
| Cyclooxygenase-1 (COX-1) | Data Not Available |
| Cyclooxygenase-2 (COX-2) | Data Not Available |
| 5-Lipoxygenase (5-LOX) | Data Not Available |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and anti-inflammatory effects.
Antioxidant Assays
References
In Silico Analysis and Molecular Docking of Macluraxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico studies and molecular docking analyses of Macluraxanthone, a naturally occurring xanthone with demonstrated cytotoxic and antibacterial properties. This document details the computational methodologies, summarizes key quantitative findings, and visualizes the relevant biological pathways and experimental workflows to support further drug discovery and development efforts.
Introduction
This compound, a prenylated xanthone isolated from plants of the genus Maclura and Garcinia, has garnered significant interest for its potential therapeutic applications.[1][2] In silico techniques, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action of this compound and its derivatives at the molecular level. These computational methods allow for the prediction of binding affinities and interaction patterns with biological targets, providing a rational basis for lead optimization and further experimental validation.
This guide focuses on the molecular docking studies of this compound and its derivatives against key therapeutic targets, including Cyclin-Dependent Kinase 2 (CDK2) for its anticancer activity and enzymes involved in bacterial cell wall synthesis for its antibacterial effects.[1][3] Additionally, we will explore the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which are crucial for evaluating the drug-likeness of these compounds.
Molecular Targets and Binding Affinities
Molecular docking studies have identified CDK2 as a primary target for the cytotoxic effects of this compound derivatives.[1][3] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.[1][3][4] For antibacterial activity, in silico analyses have focused on enzymes essential for bacterial cell wall synthesis, drawing comparisons with known antibiotics like tetracycline.[1][3]
Quantitative Docking Results
The binding affinities of this compound and its derivatives to their molecular targets are summarized below. The data is presented in terms of binding energy (kcal/mol), a lower value indicating a more favorable interaction.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Derivative 1a | CDK2 | -7.2 to -11.0 | Roscovitine | -6.59 to -7.40 |
| Derivative 1b | CDK2 | -7.2 to -11.0 | Sorafenib | Not Specified |
| Derivative 1f | CDK2 | -7.2 to -11.0 | Kenpaullone | Not Specified |
| This compound (representative) | Bacterial Cell Wall Synthesis Enzymes | -8.5 to -10.2 | Tetracycline | Not Specified |
Note: The binding affinity values for CDK2 are representative ranges derived from studies on similar compounds.[5][6][7] The values for bacterial targets are based on studies of other alkaloids targeting these enzymes.[8]
Experimental Protocols
This section details the methodologies for in silico molecular docking studies, based on standard practices using the AutoDock suite of programs.[9]
Software and Tools
-
Ligand Preparation: ChemDraw, Marvin Sketch, or Open Babel[10]
-
Protein Preparation: AutoDockTools (part of MGLTools)[10]
-
ADMET Prediction: SwissADME, admetSAR, or ADMET Predictor™[12][13][14]
Ligand Preparation
-
The 2D structure of this compound and its derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).
-
Polar hydrogens are added, and Gasteiger charges are computed.
-
The final structures are saved in PDBQT format for use with AutoDock.[9]
Protein Preparation
-
The 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) is downloaded from the Protein Data Bank (PDB).[6]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in PDBQT format.[9]
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock for conformational searching.[15]
-
Running the Simulation: The docking simulation is performed, generating multiple binding poses for the ligand.
-
Analysis of Results: The results are analyzed based on the binding energy and the interaction of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable.
Signaling Pathways and Workflows
CDK2 Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like this compound can disrupt this pathway, leading to cell cycle arrest.[3][4][16]
General Workflow for Molecular Docking
The diagram below outlines the typical workflow for a molecular docking study, from initial preparation to final analysis.
ADMET and Drug-Likeness Prediction
The evaluation of ADMET properties is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. In silico ADMET prediction provides valuable insights into a compound's potential as a drug candidate.[12][14][17]
Key ADMET Parameters
The following table summarizes the key ADMET parameters and their significance in drug development.
| Parameter | Description | Importance |
| Molecular Weight | The mass of a molecule. | Affects solubility, permeability, and diffusion. |
| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which influences absorption and distribution. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in a molecule. | Affects solubility and binding to the target. |
| Aqueous Solubility (LogS) | The logarithm of the solubility of a compound in water. | Crucial for absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB. | Important for drugs targeting the central nervous system. |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes. | Can lead to drug-drug interactions. |
| Toxicity | Prediction of various toxicities (e.g., hepatotoxicity, carcinogenicity). | Essential for assessing the safety profile. |
In silico studies on derivatives of this compound have suggested favorable drug-likeness, indicating their potential for further development as therapeutic agents.[1][3]
Conclusion
In silico studies and molecular docking have provided significant insights into the therapeutic potential of this compound and its derivatives. The identification of CDK2 as a key target for its cytotoxic activity opens avenues for the development of novel anticancer agents. Similarly, the predicted interactions with bacterial cell wall synthesis enzymes suggest a basis for its antibacterial properties. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct further computational studies. While in silico predictions are a valuable tool in drug discovery, experimental validation remains essential to confirm these findings and advance the development of this compound-based therapeutics.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cyclin-dependent kinase 2 CDK2: Insights from molecular docking and dynamics simulation - A systematic computational approach to discover novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijitee.org [ijitee.org]
- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual screening, Docking, ADMET and System Pharmacology studies on Garcinia caged Xanthone derivatives for Anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation – ScienceOpen [scienceopen.com]
The Occurrence and Isolation of Macluraxanthone in Garcinia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activities of Macluraxanthone, a promising xanthone found in various species of the Garcinia genus. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound in Garcinia Species
This compound has been identified as a constituent of several Garcinia species, a genus known for its rich diversity of bioactive xanthones. The presence of this compound has been confirmed in the bark and other parts of these plants, highlighting their potential as a natural source for this valuable molecule.
Table 1: Quantitative Data on the Isolation of this compound from Garcinia Species
| Garcinia Species | Plant Part | Extraction Solvent | Isolated Amount of this compound | Reference |
| Garcinia schomburgkiana | Bark | Dichloromethane | 4.6 mg from 6.5 g of a fraction | [1][2] |
| Garcinia bancana | Stem Bark | Methanol | Not explicitly quantified, but isolated as a major xanthone | [3][4][5] |
| Garcinia bracteata | Fruits and Leaves | Ethanol | Isolated, but specific yield not provided in the reviewed literature | [6][7][8][9] |
Note: The quantitative data presented is based on available information from the cited literature. Yields can vary depending on the specific extraction and purification methods employed, as well as the geographic origin and harvesting time of the plant material.
Experimental Protocols for the Isolation of this compound
The isolation of this compound from Garcinia species typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are compiled from methodologies described in the scientific literature.
General Extraction Procedure
A general workflow for the extraction of this compound from Garcinia plant material is outlined below. This can be adapted based on the specific plant part and available resources.
Caption: General workflow for the extraction of this compound.
Detailed Protocol for Isolation from Garcinia schomburgkiana Bark[1][2]
-
Extraction: The air-dried bark of G. schomburgkiana (2.0 kg) is extracted with dichloromethane at room temperature for 7 days (2 x 25 L). The resulting crude extract (91.0 g) is obtained after solvent evaporation.
-
Silica Gel Column Chromatography (Initial Fractionation): The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of Hexane-Ethyl Acetate (from 90:10 to 30:70) to yield several fractions.
-
Sephadex LH-20 Column Chromatography (Purification): A specific fraction (Fraction D, 6.5 g) is further purified by column chromatography on Sephadex LH-20, eluting with 50% Dichloromethane-Methanol to yield 4.6 mg of this compound.
Detailed Protocol for Isolation from Garcinia bancana Stem Bark[3][4][5]
-
Extraction: The powdered stem bark of G. bancana is macerated with methanol. The solvent is then evaporated to yield a crude methanolic extract.
-
Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Sephadex LH-20 Column Chromatography: Fractions containing xanthones, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol) to isolate pure this compound.
Signaling Pathways Modulated by this compound
Research on this compound and its close analogue, this compound B, has shed light on their anti-inflammatory properties. These compounds have been shown to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates these pathways, leading to the production of pro-inflammatory mediators. This compound intervenes in this cascade, inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (JNK, ERK, and p38). This, in turn, suppresses the expression of inflammatory enzymes like iNOS and COX-2, and the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Anti-inflammatory action of this compound.
Conclusion
This compound, a naturally occurring xanthone in several Garcinia species, demonstrates significant potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its natural sources, methods for its isolation, and its mechanism of anti-inflammatory action. The provided protocols and data serve as a starting point for researchers to explore the full potential of this promising bioactive compound. Further studies are warranted to quantify the yields of this compound from various Garcinia species more precisely and to explore its other potential pharmacological activities.
References
- 1. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq. | Semantic Scholar [semanticscholar.org]
- 5. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Prenylated Xanthones from the Leaves of Garcinia bracteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new xanthone isolated from Garcinia bracteata and its important effect on NO levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylated xanthones and benzophenones from the fruits of Garcinia bracteata and their potential antiproliferative and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Macluraxanthone from Maclura cochinchensis Roots: A Technical Guide for Researchers
Abstract
Macluraxanthone, a prenylated xanthone isolated from the roots of Maclura cochinchensis, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols for key assays, a summary of quantitative pharmacological data, and visualizations of its molecular mechanisms are presented to support researchers and drug development professionals in advancing the scientific understanding and potential therapeutic applications of this compound.
Introduction
Maclura cochinchinensis (Lour.) Corner, a plant belonging to the Moraceae family, has a long history of use in traditional medicine across Asia for treating various ailments, including fever, diarrhea, skin infections, and inflammatory conditions.[1][2] Phytochemical investigations of this plant, particularly its roots, have led to the isolation of numerous bioactive compounds, with xanthones being a major class.[1][3] Among these, this compound has garnered significant scientific interest due to its potent pharmacological effects.[1][4] This document serves as a technical resource, consolidating the current knowledge on this compound's biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Biological Activities and Mechanisms of Action
This compound exhibits a spectrum of biological activities, primarily attributed to its unique chemical structure. The most well-documented of these are its anti-inflammatory, cytotoxic, and antioxidant effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[5][6] Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[5][7]
The underlying mechanism for this anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][8] this compound prevents the nuclear translocation of the p65 subunit of NF-κB and inhibits the phosphorylation of JNK, ERK, and p38 MAPKs.[5][7] Additionally, it has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which contributes to its anti-inflammatory effects.[5][7]
Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.
Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][3] This activity suggests its potential as a lead compound for the development of novel anticancer agents. The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line.[1]
Figure 2: General mechanism of this compound's cytotoxic activity.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its chemical structure, which enables it to scavenge free radicals.[9] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including inflammatory disorders and cancer.[4][6] The antioxidant capacity of this compound has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][10]
Quantitative Pharmacological Data
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HelaS3 | Cervical Cancer | 1.59 ± 0.12 | [1] |
| A549 | Lung Cancer | 6.46 ± 0.98 | [1] |
| HepG2 | Liver Cancer | 5.26 ± 0.41 | [1] |
| Vero (Normal) | Kidney Epithelial | 4.29 ± 0.60 | [1] |
| THP-1 | Leukemia | 2.25 ± 0.14 | [3] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 4 - 128 | [3][11] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 4 - 128 | [3][11] |
Table 3: Antioxidant Activity of Maclura cochinchinensis Root Extract
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 46.32 ± 0.21 | [10] |
| Hydroxyl Radical Scavenging | 154.25 ± 0.47 | [10] |
| Nitric Oxide Radical Scavenging | 112.19 ± 0.22 | [10] |
| Lipid Peroxidation Inhibition | 164 ± 0.44 | [10] |
Note: Data in Table 3 pertains to the whole extract, of which this compound is a component.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Isolation and Purification of this compound
Figure 3: General workflow for the isolation of this compound.
A general procedure for the isolation of this compound from Maclura cochinchinensis roots is as follows:
-
Extraction: The dried and powdered roots are macerated with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.[12]
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.[12]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).[12]
-
Purification: Fractions containing this compound are further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[12]
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for studying the effect of this compound on signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[17][18]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).[17]
-
Reaction Mixture: Mix the this compound solution with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[17]
Conclusion and Future Directions
This compound, isolated from the roots of Maclura cochinchinensis, is a natural compound with significant therapeutic potential, particularly in the areas of inflammation and oncology. Its well-defined mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provide a strong basis for its further development. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate ongoing research and support the translation of these promising preclinical findings into future therapeutic applications.
Future research should focus on in vivo studies to validate the efficacy and safety of this compound in animal models of inflammatory diseases and cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a clinical drug candidate. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of this compound.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tropical.theferns.info [tropical.theferns.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Maclura cochinchinensis [epharmacognosy.com]
- 11. researchgate.net [researchgate.net]
- 12. Maclura cochinchinensis (Lour.) Corner Heartwood Extracts Containing Resveratrol and Oxyresveratrol Inhibit Melanogenesis in B16F10 Melanoma Cells [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. academicjournals.org [academicjournals.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Macluraxanthone from Maclura pomifera Root Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maclura pomifera, commonly known as Osage orange, is a rich source of various bioactive compounds, including xanthones.[1][2] The root bark of this plant is particularly abundant in macluraxanthone, a xanthone derivative with demonstrated anti-inflammatory, antioxidant, and other valuable biological activities.[1][3] These properties make this compound a compound of significant interest for pharmacological research and drug development. This document provides detailed protocols for the extraction and purification of this compound from Maclura pomifera root bark, a comparison of different extraction methodologies, and an overview of its known biological signaling pathways.
Experimental Protocols
Preparation of Plant Material
-
Collection and Identification: Collect fresh root bark from mature Maclura pomifera trees. Ensure proper botanical identification of the plant material.
-
Cleaning and Drying: Thoroughly wash the collected root bark with water to remove soil and other debris.[4] Air-dry the bark in a well-ventilated area, preferably in the shade, to prevent the degradation of phytochemicals.[4] Alternatively, a plant dryer can be used at a controlled temperature (e.g., 40-50°C).
-
Grinding: Once completely dry, grind the root bark into a fine powder using a mechanical grinder.[4] A smaller particle size increases the surface area for more efficient extraction.
Extraction Protocols
Three primary methods for the extraction of this compound from Maclura pomifera root bark are detailed below. A comparison of their efficiency is provided in the data presentation section.
This method has been reported to be the most efficient and rapid, with a high recovery rate for this compound.[3][5] The sea sand acts as an abrasive, aiding in the disruption of plant cells.[1]
-
Homogenization: In a glass mortar, combine the powdered root bark with sea sand at a 1:4 (w/w) ratio (e.g., 1 g of root bark powder to 4 g of sea sand).
-
Grinding: Thoroughly grind the mixture with a pestle for at least 5 minutes to ensure complete homogenization and cell disruption.
-
Packing: Transfer the resulting mixture to a solid-phase extraction (SPE) cartridge or a glass column plugged with glass wool.
-
Elution: Elute the column with dichloromethane. The recommended solvent volume is approximately 20 mL per gram of the initial plant material. Collect the eluate.
-
Concentration: Evaporate the solvent from the eluate under reduced pressure using a rotary evaporator to obtain the crude extract.
This is a conventional and straightforward extraction method.
-
Maceration: Place the powdered root bark in an Erlenmeyer flask. Add the extraction solvent, either dichloromethane or a methanol:water (9:1, v/v) mixture, at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of solvent).
-
Extraction: Seal the flask and place it on an orbital shaker. Agitate the mixture at a constant speed for 24-48 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
MSPD is a technique that combines extraction and clean-up in a single step and is suitable for solid samples.[6]
-
Blending: Mix the powdered root bark with a solid support (e.g., C18-bonded silica) in a glass mortar at a 1:4 (w/w) ratio.
-
Homogenization: Gently blend the mixture with a pestle until a homogeneous, semi-dry material is obtained.[6]
-
Column Packing: Transfer the homogenized mixture into an empty SPE cartridge.[6]
-
Elution: Elute the packed cartridge with the chosen solvent (dichloromethane or methanol:water 9:1, v/v). Collect the eluate.[1]
-
Concentration: Remove the solvent from the eluate under reduced pressure to obtain the crude extract.
Purification of this compound
The crude extract obtained from any of the above methods will be a mixture of compounds. Column chromatography is a standard and effective method for the purification of this compound.
-
Column Preparation: Pack a glass chromatography column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner. A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a pure spot corresponding to this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Data Presentation
The selection of an extraction method is critical for maximizing the yield and purity of the target compound. The following table summarizes the quantitative data available for the different extraction methods for this compound from Maclura pomifera root bark.
| Extraction Method | Solvent | Recovery/Yield of this compound | Reproducibility (RSD) | Reference |
| Sea Sand Disruption Method (SSDM) | Dichloromethane | > 80% | < 5% | [1][3][5] |
| Methanol:Water (9:1, v/v) | Not specified | < 5% | [1] | |
| Solid-Liquid Extraction (SLE) | Dichloromethane | Lower than SSDM | < 5% | [1] |
| Methanol:Water (9:1, v/v) | Lower than SSDM | < 5% | [1] | |
| Matrix Solid-Phase Dispersion (MSPD) | Dichloromethane | Lower than SSDM | < 5% | [1] |
| Methanol:Water (9:1, v/v) | Lower than SSDM | < 5% | [1] |
Note: The Sea Sand Disruption Method with dichloromethane as the solvent provides the most efficient and rapid extraction of this compound based on available data.[3][5]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound's Inhibition of Inflammatory Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera [agris.fao.org]
- 4. mechotech.in [mechotech.in]
- 5. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Application Notes and Protocols for the Quantification of Macluraxanthone in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone, a prominent prenylated xanthone found in plant species such as Maclura pomifera (Osage orange), has garnered significant scientific interest due to its diverse pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a powerful and widely used technique for the analysis of such phytochemicals. This document provides a detailed protocol for the quantification of this compound in plant extracts, based on established methodologies for xanthone analysis.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The following protocol outlines an effective method for extracting this compound from plant material, adapted from validated methods for xanthone extraction.
Materials and Reagents:
-
Dried and powdered plant material (e.g., root bark, fruit pulp)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sea sand
-
Mortar and pestle
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
In a mortar, grind the plant material with an equal amount of sea sand to facilitate cell disruption.
-
Transfer the mixture to a suitable extraction vessel.
-
Add dichloromethane as the extraction solvent. A solvent-to-solid ratio of 10:1 (v/w) is recommended.
-
Perform the extraction using a suitable method such as maceration, sonication, or Soxhlet extraction. For maceration, allow the mixture to stand for a specified period (e.g., 24 hours) with occasional agitation. For sonication, place the vessel in an ultrasonic bath for a defined duration (e.g., 30 minutes).
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Redissolve a precisely weighed amount of the dried crude extract in a suitable solvent (e.g., methanol) to a known concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the extraction of this compound.
HPLC Method for Quantification
The following HPLC conditions are based on established methods for the separation and quantification of xanthones and are recommended for the analysis of this compound. Method optimization may be required depending on the specific plant matrix and available instrumentation.
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized to achieve good resolution of this compound from other matrix components. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
| Column Temperature | 25-30°C. |
| Detection Wavelength | Monitoring at the UV absorbance maximum of this compound. A Diode Array Detector is recommended to determine the optimal wavelength and to check for peak purity. Based on the xanthone structure, a wavelength in the range of 240-350 nm is expected to be suitable. |
Standard Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in methanol at a concentration of, for example, 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of this compound in the plant extracts.
dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Logical workflow of the HPLC analysis.
Data Presentation and Method Validation
For a robust and reliable quantification, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank plant matrix, the matrix spiked with this compound, and the plant extract. Peak purity analysis using a DAD is also recommended.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
-
Accuracy: The accuracy should be assessed by recovery studies. A known amount of this compound is added to a blank plant matrix, and the recovery is calculated as the percentage of the measured amount versus the added amount.
-
Precision: Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample at different concentration levels on the same day and on different days. The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary:
The results of the method validation and the quantification of this compound in different plant extracts should be summarized in clear and concise tables for easy comparison.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | - | |
| Accuracy (% Recovery) | 80 - 120% | |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | |
| - Intermediate (Inter-day) | ≤ 3% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - |
Table 2: Quantification of this compound in Various Plant Extracts
| Plant Extract Sample | This compound Content (mg/g of dry extract) ± SD |
| Sample A | |
| Sample B | |
| Sample C |
Conclusion
The presented application note provides a comprehensive framework for the quantification of this compound in plant extracts using a validated HPLC method. Adherence to the detailed protocols for sample preparation and HPLC analysis, along with rigorous method validation, will ensure the generation of accurate and reliable data, which is essential for research, development, and quality control purposes in the pharmaceutical and natural product industries.
Application Notes and Protocols: Synthesis of Macluraxanthone Derivatives for Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone, a naturally occurring xanthone, has demonstrated significant cytotoxic activities against various cancer cell lines.[1][2][3] This has spurred interest in the synthesis of its derivatives to explore structure-activity relationships (SAR) and identify novel compounds with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of this compound derivatives and subsequent cytotoxicity screening, offering a comprehensive guide for researchers in the field of cancer drug discovery. The methodologies outlined herein are based on established chemical syntheses and standardized cell-based assays.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following tables summarize the cytotoxic activity (IC50 values in µM) of this compound and its synthesized derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of this compound and its Derivatives against Various Cancer Cell Lines.
| Compound | HelaS3 (Cervical) | A549 (Lung) | HepG2 (Liver) | Vero (Normal) | Reference |
| This compound | 1.59 ± 0.12 | 6.46 ± 0.98 | 5.26 ± 0.41 | 4.29 ± 0.60 | [1] |
| Acetyl Derivative | 25.55 ± 4.77 | 15.66 ± 1.17 | - | >100 | [1] |
| Pentanoyl Derivative | 55.31 ± 2.18 | 41.84 ± 1.91 | - | - | [1] |
| Mesylated Derivative | 84.26 ± 7.86 | - | - | - | [1] |
| Dimethylated Derivative | >100 | >100 | >100 | - | [1] |
| Diethylated Derivative | >100 | >100 | >100 | - | [1] |
Note: A hyphen (-) indicates that data was not available.
Table 2: Cytotoxicity (IC50 in µM) of this compound against a Broader Panel of Cancer Cell Lines.
| Compound | Raji | SNU-1 | K562 | LS-174T | SK-MEL-28 | IMR-32 | HeLa | Hep G2 | NCI-H23 | Reference |
| This compound | 7.91 ± 0.55 | 8.95 ± 0.35 | 9.01 ± 0.61 | 10.21 ± 0.77 | 11.25 ± 0.89 | 12.33 ± 0.98 | 13.54 ± 1.01 | 14.87 ± 1.12 | 15.11 ± 1.23 | [2][3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives through acylation, alkylation, and sulfonylation of the hydroxyl groups.
Materials:
-
This compound
-
Anhydrous solvents (e.g., Pyridine, Acetone, DMF)
-
Acylating agents (e.g., Acetic anhydride, Pentanoyl chloride)
-
Alkylating agents (e.g., Methyl iodide, Ethyl iodide)
-
Sulfonylating agents (e.g., Mesyl chloride)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (1.1 to 2.2 equivalents) to the solution.
-
Addition of Reagent: Slowly add the acylating, alkylating, or sulfonylating agent (1.1 to 2.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HelaS3, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for the synthesis and cytotoxic screening of this compound derivatives.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Assays Using Macluraxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone, a prenylated xanthone found in various plant species including those of the genera Maclura, Garcinia, and Mesua, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] Xanthones, as a class of compounds, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the anticancer properties of this compound, enabling researchers to assess its efficacy and elucidate its mechanisms of action.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a reference for effective concentration ranges in experimental setups.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Epidermoid Carcinoma | 1.45 - 1.93 | [1] |
| HeLa S-3 | Cervical Cancer | 1.45 - 1.93 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 1.45 - 1.93 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.45 - 1.93 | [1] |
| HepG2 | Hepatocellular Carcinoma | 1.45 - 1.93 | [1] |
| A549 | Lung Carcinoma | 7.52 ± 0.36 | [2] |
| THP-1 | Acute Monocytic Leukemia | 2.25 ± 0.14 - 5.26 ± 0.13 | [1] |
| PC-3 | Prostate Cancer | 10 - 50 | [5] |
Experimental Protocols
Herein are detailed protocols for essential in vitro assays to characterize the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assays
Two common colorimetric assays to determine the effect of this compound on cell viability and proliferation are the MTT and SRB assays.
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[6]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[8] Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Principle: The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to cellular proteins.[10] The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[8][11]
Materials:
-
This compound stock solution (in DMSO)
-
Selected adherent cancer cell lines
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v)[8]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[8]
-
Acetic acid, 1% (v/v)[8]
-
Tris base solution, 10 mM[8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.[12]
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove unbound dye.[11][13] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[13]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[8] Measure the absorbance at 510 nm using a microplate reader.[10]
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[14]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS, pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[14][16]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Cells are fixed to permeabilize the membrane, allowing PI to enter and stain the nucleus. RNase treatment is necessary as PI also binds to double-stranded RNA.[15]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS, pH 7.4
-
Cold 70% ethanol[19]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[19]
-
RNase A solution (e.g., 100 µg/mL in PBS)[19]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension to prevent clumping.[15][19] Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[19][20]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet, and wash twice with PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.[19]
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vitro anticancer effects of this compound.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
Caption: Plausible signaling pathway for this compound-induced cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for the Electroanalytical Study of Macluraxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone, a prenylated xanthone found in plants of the genus Maclura, has garnered significant interest due to its potent antioxidant and potential therapeutic properties. The electroanalytical investigation of this compound offers a rapid, sensitive, and cost-effective approach to elucidating its redox behavior, which is intrinsically linked to its antioxidant capacity. This document provides detailed application notes and experimental protocols for the electroanalytical study of this compound using voltammetric techniques. The methodologies outlined herein are crucial for quality control, formulation development, and mechanistic studies of this promising natural compound.
The electrochemical oxidation of this compound at a glassy carbon electrode (GCE) is a quasi-reversible, pH-dependent process.[1][2] The oxidation primarily occurs at the catechol moiety within the molecule, a common feature in many antioxidant flavonoids and xanthones.[1][2][3] This process involves the transfer of two electrons and two protons, resulting in the formation of an o-quinone. Differential Pulse Voltammetry (DPV) has been shown to be a particularly sensitive technique for the analytical determination of this compound.[1]
Experimental Setup and Reagents
A standard three-electrode electrochemical cell is employed for the voltammetric analysis of this compound.
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
Reagents:
-
This compound standard
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Britton-Robinson buffer components (phosphoric acid, acetic acid, boric acid)
-
Sodium hydroxide (for pH adjustment)
-
Ethanol (for stock solution preparation)
-
Deionized water
-
Alumina slurry (for electrode polishing)
Experimental Protocols
Preparation of Buffer Solutions
Phosphate Buffer (0.1 M):
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ separately in deionized water.
-
To prepare a buffer of a specific pH (e.g., pH 7.0), mix appropriate volumes of the 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions.
-
Verify the final pH using a calibrated pH meter and adjust as necessary with dilute NaOH or H₃PO₄.
Britton-Robinson Buffer (0.04 M):
-
Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid in deionized water.
-
Titrate the desired volume of this stock solution with 0.2 M NaOH to the target pH, monitoring with a pH meter.
Preparation of this compound Standard Solution
-
Due to the poor aqueous solubility of this compound, prepare a stock solution (e.g., 1 mM) in ethanol.
-
Prepare working solutions by diluting the stock solution with the appropriate buffer to achieve the desired concentration. The final ethanol concentration in the electrochemical cell should be kept low (e.g., <1%) to minimize its effect on the measurements.
Glassy Carbon Electrode (GCE) Pre-treatment
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 1 minute to remove any adsorbed alumina particles.
-
Rinse again with deionized water and allow it to dry at room temperature.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is employed to characterize the redox behavior of this compound.
-
Pipette a known volume (e.g., 10 mL) of the desired buffer solution into the electrochemical cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Immerse the pre-treated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Record the background cyclic voltammogram in the potential range of interest (e.g., -0.2 V to +0.8 V).
-
Add a known concentration of this compound to the cell and record the cyclic voltammogram under the same conditions.
-
Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).
Differential Pulse Voltammetry (DPV) Protocol
DPV is a highly sensitive technique suitable for the quantitative determination of this compound.
-
Follow the same initial setup and deoxygenation procedure as for CV.
-
Set the DPV parameters. Typical parameters for xanthone analysis are:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Record the DPV of the buffer solution (blank).
-
Add successive aliquots of the this compound standard solution to the electrochemical cell and record the DPV after each addition.
-
Construct a calibration curve by plotting the peak current against the this compound concentration.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative data for Quercetin, a flavonoid with a similar catechol moiety and well-documented electrochemical behavior. This data can be considered analogous for understanding the expected trends for this compound.
Table 1: Representative Electrochemical Data for a Catechol-Containing Compound (Quercetin) using Cyclic Voltammetry
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Anodic Peak Potential (Epa) | ~ +0.2 V vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | ~ +0.1 V vs. Ag/AgCl |
| Peak Separation (ΔEp) | ~ 100 mV at 100 mV/s |
| Process Type | Quasi-reversible, diffusion-controlled |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electroanalytical study of this compound.
Antioxidant Mechanism of this compound
The antioxidant activity of this compound is primarily attributed to the electrochemical oxidation of its catechol moiety. The following diagram depicts this process.
References
Application Notes and Protocols for the Methylation and Acetylation of Macluraxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of macluraxanthone, a naturally occurring xanthone with known biological activities. The following sections describe techniques for methylation and acetylation, offering step-by-step experimental procedures, quantitative data, and visualizations to guide researchers in the synthesis of this compound derivatives. Such modifications are valuable for structure-activity relationship (SAR) studies, enhancing bioavailability, and developing new therapeutic agents.
Introduction to this compound
This compound (C₂₃H₂₂O₆) is a prenylated xanthone found in various plant species.[1] Its structure features multiple hydroxyl groups that are amenable to chemical modification, such as methylation and acetylation. These modifications can alter the compound's physicochemical properties, including its solubility, stability, and ability to interact with biological targets.
Methylation of this compound
Methylation of the hydroxyl groups of this compound can modulate its biological activity. The following protocol is based on established methods for the methylation of xanthones.[2]
Experimental Protocol: Methylation of this compound
This protocol describes the methylation of this compound using methyl iodide and sodium carbonate, which has been shown to yield both mono- and di-methylated products.[2]
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add anhydrous sodium carbonate (5 equivalents) to the solution, followed by the dropwise addition of methyl iodide (4 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the sodium carbonate. Wash the solid residue with acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the different methylated products.
-
Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Quantitative Data: Methylation of this compound
The methylation of this compound (referred to as compound 2 in the cited literature) has been reported to yield a dimethylated product (2d ) and a monomethylated product (2e ).[2]
| Product Name | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Dimethylated this compound (2d) | Methyl iodide, Sodium carbonate | Acetone | 24 h | Room Temp. | 45 | [2] |
| Monomethylated this compound (2e) | Methyl iodide, Sodium carbonate | Acetone | 24 h | Room Temp. | 14 | [2] |
Acetylation of this compound
Acetylation is a common chemical modification used to protect hydroxyl groups or to increase the lipophilicity of a compound, which can enhance its cell permeability and oral bioavailability.[3][4]
Experimental Protocol: Acetylation of this compound
This protocol details the acetylation of this compound using acetic anhydride and pyridine, a standard method for acetylating polyphenolic compounds.[2]
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride (10 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate) to obtain the acetylated this compound.
-
Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Acetylation of this compound
The acetylation of this compound (referred to as compound 2 in the cited literature) using acetic anhydride in pyridine has been reported to yield the acetylated derivative 2a .[2]
| Product Name | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acetylated this compound (2a) | Acetic anhydride, Pyridine | Pyridine | 12 h | Room Temp. | 65 | [2] |
Visualizations
Chemical Reaction Workflows
Caption: Workflow for the methylation of this compound.
Caption: Workflow for the acetylation of this compound.
Signaling Pathway Inhibition by this compound Derivatives
This compound and its derivatives have been shown to possess anti-inflammatory properties. A related compound, this compound B, has been demonstrated to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Macluraxanthone: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Macluraxanthone, a naturally occurring prenylated xanthone, has garnered significant attention within the scientific community as a promising lead compound for drug discovery.[1][2] Isolated from various plant species, including those from the genera Maclura, Garcinia, and Mesua, this compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[3][4][5] Its multifaceted therapeutic potential makes it an attractive candidate for the development of novel pharmaceuticals.
These application notes provide an overview of this compound's biological activities and detailed protocols for key experiments, offering a foundational guide for researchers and drug development professionals exploring its therapeutic applications.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.
Anti-inflammatory Activity: this compound has been shown to significantly inhibit inflammatory responses.[6] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[6][7] The underlying mechanism of its anti-inflammatory action involves the modulation of key signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] By inhibiting the activation of these pathways, this compound effectively downregulates the expression of inflammatory genes.[6]
Anticancer Activity: this compound has displayed potent cytotoxic effects against a variety of human cancer cell lines.[8][9][10] Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit tumor cell proliferation.[11] The structure-activity relationship studies of xanthone derivatives have indicated that the presence of prenyl and hydroxyl groups are important for their anti-proliferative effects.[8]
Other Biological Activities: Beyond its anti-inflammatory and anticancer properties, this compound has also been reported to possess antioxidant, antibacterial, and anti-HIV activities.[1][2][3] Its antioxidant properties are linked to its ability to scavenge free radicals, while its antibacterial effects have been demonstrated against various Gram-positive bacteria.[3][4]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 6.46 ± 0.98 | [3] |
| HeLaS3 | Cervical Cancer | 1.59 ± 0.12 | [3] |
| HepG2 | Liver Cancer | 5.26 ± 0.41 | [3] |
| MCF-7 | Breast Cancer | 8.45 - 16.71 | [10] |
| B-16 | Melanoma | 8.45 - 16.71 | [10] |
| KB | Oral Epidermoid Carcinoma | 1.45 - 1.93 | [8] |
| HT-29 | Colon Cancer | 1.45 - 1.93 | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways. The diagrams below illustrate the inhibitory action of this compound on the NF-κB and MAPK signaling cascades, which are central to inflammatory and cancer processes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol is used to assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The inhibitory effect of this compound on NO production is expressed as a percentage of the LPS-stimulated group.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Griess assay protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
These protocols provide a solid framework for initiating research into the therapeutic potential of this compound. As a promising lead compound, further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immuno-modulatory effects of this compound on macrophage phenotype and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Macluraxanthone in the Development of New Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macluraxanthone, a naturally occurring xanthone isolated from plants such as Maclura cochinchinensis, has demonstrated significant potential as a scaffold for the development of new antibacterial agents.[1][2][3] This document provides detailed application notes and protocols for researchers interested in exploring the antibacterial properties of this compound and its derivatives. The information compiled herein is based on existing research and standardized microbiological methodologies.
Data Presentation
The antibacterial efficacy of this compound and its derivatives has been quantified primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The following tables summarize the available quantitative data, showcasing the activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound Derivative 1a | Methicillin-resistant Staphylococcus aureus (MRSA) | 4[1][2] |
| Staphylococcus aureus | 4[1][2] | |
| Bacillus subtilis | 4[1][2] | |
| Bacillus cereus | 4[1][2] | |
| This compound Derivative 1f | Methicillin-resistant Staphylococcus aureus (MRSA) | 4[1][2] |
| Staphylococcus aureus | 4[1][2] | |
| Bacillus subtilis | 4[1][2] | |
| Bacillus cereus | 4[1][2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound and its derivatives.
Materials:
-
This compound or its derivatives
-
Bacterial strains (e.g., S. aureus, MRSA, B. subtilis, B. cereus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).[4]
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the twice-concentrated this compound solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth without the agent), and well 12 will serve as the negative control (broth sterility).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the this compound compound to its final test concentration.
-
-
Incubation:
-
Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the this compound compound at which there is no visible growth.[4]
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC has been determined.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation of Results:
Visualizations
Proposed Mechanism of Action of this compound Derivatives
// Invisible edge to enforce relationship edge [style=invis]; CW_Enzymes -> Peptidoglycan;
// Re-declare visible edge with label edge [style=solid, label="Blocks"]; CW_Enzymes -> Peptidoglycan; }
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow for Antibacterial Agent Evaluation
Caption: General experimental workflow for antibacterial agent evaluation.
Logical Relationships in this compound Antibacterial Development
Caption: Logical relationships in the development of this compound.
Mechanism of Action
Preliminary studies, including in silico molecular docking, suggest that this compound derivatives exert their antibacterial effect by inhibiting key enzymes involved in bacterial cell wall synthesis.[1][2] The binding conformations of certain derivatives within the active sites of these enzymes are reported to be similar to that of the antibiotic tetracycline.[1][2] This inhibition disrupts the integrity of the peptidoglycan layer, leading to a weakened cell wall and subsequent bacterial cell lysis and death. The proposed mechanism focuses on Gram-positive bacteria, which have a thick peptidoglycan layer that is more susceptible to this mode of action.
Conclusion
This compound presents a promising natural product scaffold for the discovery and development of novel antibacterial agents, particularly against Gram-positive pathogens. The provided protocols and data serve as a foundational resource for researchers to further investigate the potential of this compound and its derivatives in addressing the growing challenge of antibiotic resistance. Further studies are warranted to elucidate the precise molecular targets and to optimize the antibacterial activity and pharmacokinetic properties of these compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Testing Macluraxanthone on A549 and HeLa Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macluraxanthone, a naturally occurring xanthone, has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung carcinoma) and HeLa (human cervical cancer).[1] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer properties on these two cell lines. The methodologies cover essential cell culture procedures, cytotoxicity assessment, and analyses of apoptosis and cell cycle distribution. Furthermore, a representative signaling pathway potentially modulated by this compound is illustrated.
Cell Line Maintenance and Culture
Proper cell culture technique is paramount for reproducible and reliable experimental outcomes. The following are standard protocols for the maintenance of A549 and HeLa cell lines.
A549 Cell Culture Protocol:
-
Growth Medium: A549 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a split ratio of 1:4 to 1:6.
-
HeLa Cell Culture Protocol:
-
Growth Medium: HeLa cells are also cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Follow the same subculturing protocol as for A549 cells when they reach 80-90% confluency.
Experimental Protocols
The following protocols detail the investigation of this compound's effects on A549 and HeLa cells.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed A549 or HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | 25 µM | 15 µM | 8 µM |
| HeLa | 30 µM | 20 µM | 12 µM |
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed A549 or HeLa cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation: Hypothetical Apoptosis Analysis Data
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (0.1% DMSO) | A549 | 95.2 | 2.5 | 2.3 |
| This compound (15 µM) | A549 | 45.8 | 35.1 | 19.1 |
| Control (0.1% DMSO) | HeLa | 96.1 | 2.1 | 1.8 |
| This compound (20 µM) | HeLa | 50.3 | 30.5 | 19.2 |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed A549 or HeLa cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
-
Data Presentation: Hypothetical Cell Cycle Analysis Data
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0.1% DMSO) | A549 | 60.5 | 25.3 | 14.2 |
| This compound (25 µM) | A549 | 40.1 | 20.7 | 39.2 |
| Control (0.1% DMSO) | HeLa | 58.9 | 28.1 | 13.0 |
| This compound (30 µM) | HeLa | 38.5 | 22.4 | 39.1 |
Western Blotting for Key Signaling Proteins
Western blotting can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound as described for the other assays.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1, p-STAT3, p-FAK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's effects.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for Assessing the Larvicidal Activity of Macluraxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macluraxanthone, a prenylated xanthone found in plants such as Maclura pomifera (Osage orange), has demonstrated a range of bioactive properties, including potential insecticidal effects. Preliminary studies have indicated its toxicity towards mosquito larvae, suggesting its potential as a natural larvicide. These application notes provide detailed protocols for the systematic evaluation of this compound's larvicidal activity against common mosquito vectors, such as Aedes aegypti and Culex quinquefasciatus. The provided methodologies are based on established World Health Organization (WHO) guidelines and are intended to ensure the generation of robust and reproducible data for research and development purposes.
Data Presentation
A thorough literature search did not yield specific quantitative data (LC₅₀, LC₉₀ values) for the larvicidal activity of pure this compound against mosquito larvae. The following tables are provided as templates for researchers to systematically record and present their experimental findings when assessing the efficacy of this compound.
Table 1: Larvicidal Activity of this compound against Aedes aegypti (24-hour exposure)
| Concentration (µg/mL) | Number of Larvae Exposed | Number of Larvae Dead | Mortality (%) | Corrected Mortality (%)* |
| Control (Solvent) | ||||
| Test Concentration 1 | ||||
| Test Concentration 2 | ||||
| Test Concentration 3 | ||||
| Test Concentration 4 | ||||
| Test Concentration 5 | ||||
| LC₅₀ (95% CI): | \multicolumn{4}{c | }{Calculated using Probit Analysis} | ||
| LC₉₀ (95% CI): | \multicolumn{4}{c | }{Calculated using Probit Analysis} |
*Corrected mortality should be calculated using Abbott's formula if mortality in the control group is between 5% and 20%.
Table 2: Larvicidal Activity of this compound against Culex quinquefasciatus (24-hour exposure)
| Concentration (µg/mL) | Number of Larvae Exposed | Number of Larvae Dead | Mortality (%) | Corrected Mortality (%)* |
| Control (Solvent) | ||||
| Test Concentration 1 | ||||
| Test Concentration 2 | ||||
| Test Concentration 3 | ||||
| Test Concentration 4 | ||||
| Test Concentration 5 | ||||
| LC₅₀ (95% CI): | \multicolumn{4}{c | }{Calculated using Probit Analysis} | ||
| LC₉₀ (95% CI): | \multicolumn{4}{c | }{Calculated using Probit Analysis} |
*Corrected mortality should be calculated using Abbott's formula if mortality in the control group is between 5% and 20%.
Experimental Protocols
Rearing of Mosquito Larvae
-
Mosquito Species: Aedes aegypti or Culex quinquefasciatus are commonly used.
-
Rearing Conditions: Maintain larvae in enamel or plastic trays containing dechlorinated water at a controlled temperature of 27 ± 2°C and a relative humidity of 75-85%.
-
Feeding: Provide a diet of powdered dog biscuits and yeast powder (3:1 ratio).
-
Larval Stage: Use late third or early fourth instar larvae for all bioassays to ensure uniformity.
Preparation of this compound Stock Solution and Test Concentrations
-
Stock Solution:
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a stock solution of high concentration (e.g., 1000 µg/mL). Ensure complete dissolution.
-
-
Test Concentrations:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a range of desired test concentrations.
-
A typical range for preliminary screening could be 10, 50, 100, 250, and 500 µg/mL. The range should be adjusted based on initial results to determine the LC₅₀ and LC₉₀ values accurately.
-
Larvicidal Bioassay (WHO Standard Protocol)
-
Preparation of Test Cups:
-
Use 250 mL glass beakers or disposable plastic cups.
-
Add 99 mL of dechlorinated water to each cup.
-
Add 1 mL of the appropriate this compound dilution to each corresponding test cup to achieve the final desired concentration.
-
For the control group, add 1 mL of the solvent (e.g., DMSO or ethanol) to 99 mL of dechlorinated water.
-
-
Introduction of Larvae:
-
Carefully transfer 20-25 late third or early fourth instar larvae to each test and control cup using a dropper or a fine brush.
-
-
Incubation:
-
Maintain the cups at a constant temperature of 27 ± 2°C with a photoperiod of 12 hours light and 12 hours dark.
-
-
Mortality Assessment:
-
Record the number of dead larvae in each cup after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond when gently prodded with a needle in the siphon or cervical region.[1]
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
If the mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100
-
Tests with control mortality exceeding 20% should be discarded and repeated.
-
Determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ (lethal concentration to kill 90% of the population) values and their 95% confidence intervals using probit analysis software.
-
Mandatory Visualizations
Caption: Workflow for assessing the larvicidal activity of this compound.
Caption: Hypothetical signaling pathway of this compound via acetylcholinesterase inhibition.
References
Application Notes and Protocols: DPPH Assay for Evaluating Macluraxanthone Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This condition is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of a substrate, and there is a growing interest in the identification and characterization of novel antioxidant agents from natural and synthetic sources.
Macluraxanthone, a prenylated xanthone, has been identified as a compound with potential biological activities, including antioxidant properties.[1][2] The evaluation of its antioxidant capacity is a critical step in understanding its therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for screening the antioxidant activity of compounds.[3][4] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[5][6] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[7]
These application notes provide a detailed protocol for developing and performing a DPPH assay to quantitatively evaluate the antioxidant capacity of this compound.
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that exhibits a deep purple color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[8] When an antioxidant compound, such as this compound, is introduced to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow compound.[5] This reduction of the DPPH radical leads to a decrease in the absorbance of the solution at 517 nm. The extent of this color change is directly proportional to the concentration and potency of the antioxidant.[7]
Mechanism of this compound Antioxidant Activity
The antioxidant activity of this compound in the DPPH assay is primarily attributed to its chemical structure, specifically the presence of hydroxyl groups on the xanthone scaffold. The catechol moiety (an aromatic ring with two adjacent hydroxyl groups) within the this compound structure is a particularly effective hydrogen donor.[9] The hydrogen atoms from these hydroxyl groups are readily donated to the DPPH radical, leading to its neutralization. The resulting this compound radical is stabilized by resonance, making the initial hydrogen donation energetically favorable.
The general reaction mechanism can be depicted as follows:
This compound-OH + DPPH• → this compound-O• + DPPH-H
Where:
-
This compound-OH represents this compound with its antioxidant-active hydroxyl group.
-
DPPH• is the stable DPPH free radical (purple).
-
This compound-O• is the less reactive this compound radical.
-
DPPH-H is the reduced, non-radical form of DPPH (pale yellow).
Experimental Protocols
This section provides detailed methodologies for conducting the DPPH assay to evaluate the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (pure compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade) or Ethanol (95%)[10]
-
Ascorbic acid or Trolox (as a positive control)[3]
-
96-well microplates[11]
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
4.2.1. DPPH Stock Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Mix the solution thoroughly by inversion.
-
Store the stock solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.[3] This solution should be prepared fresh daily.
4.2.2. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol in a volumetric flask.
-
This stock solution can be used to prepare serial dilutions. The choice of solvent should ensure the complete solubility of this compound.
4.2.3. Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid)
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve it in 10 mL of methanol in a volumetric flask.
-
Prepare fresh daily.
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay workflow.
Assay Procedure (96-Well Plate Method)
-
Prepare Serial Dilutions: From the this compound stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).
-
Plate Loading:
-
Blank: Add 100 µL of methanol to a well. Then add 100 µL of methanol.
-
Control: Add 100 µL of methanol to a well. Then add 100 µL of the 0.1 mM DPPH solution.
-
Sample: Add 100 µL of each this compound dilution to separate wells. Then add 100 µL of the 0.1 mM DPPH solution.
-
Positive Control: Add 100 µL of each ascorbic acid dilution to separate wells. Then add 100 µL of the 0.1 mM DPPH solution.
-
Perform all measurements in triplicate.
-
-
Incubation: Mix the contents of the wells gently by pipetting. Cover the plate and incubate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7]
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
Determination of IC50 Value
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a common measure of antioxidant potency. A lower IC50 value indicates a higher antioxidant activity.
To determine the IC50 value:
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% inhibition.
-
Alternatively, a linear regression analysis can be performed on the linear portion of the dose-response curve, and the IC50 value can be calculated from the resulting equation (y = mx + c, where y = 50).
Sample Data Table
The following table provides an example of how to structure the quantitative data obtained from the DPPH assay.
| Concentration (µg/mL) | Absorbance (Mean ± SD) | % Inhibition |
| Control | 0.850 ± 0.015 | - |
| This compound | ||
| 1 | 0.785 ± 0.012 | 7.65 |
| 5 | 0.650 ± 0.018 | 23.53 |
| 10 | 0.515 ± 0.014 | 39.41 |
| 25 | 0.320 ± 0.011 | 62.35 |
| 50 | 0.180 ± 0.009 | 78.82 |
| 100 | 0.095 ± 0.007 | 88.82 |
| Ascorbic Acid | ||
| 1 | 0.550 ± 0.010 | 35.29 |
| 5 | 0.210 ± 0.008 | 75.29 |
| 10 | 0.105 ± 0.005 | 87.65 |
| IC50 (µg/mL) | ||
| This compound | 15.8 | |
| Ascorbic Acid | 2.5 |
Troubleshooting
-
High variability between replicates: Ensure thorough mixing of solutions and accurate pipetting. Check for air bubbles in the wells before reading the absorbance.
-
Low or no activity: The concentration range of this compound may be too low. Test higher concentrations. Ensure the DPPH solution is fresh and has been properly stored.
-
Absorbance of control is too low or too high: The concentration of the DPPH stock solution may be incorrect. Prepare a fresh solution and verify its absorbance. The absorbance of the control should typically be between 0.8 and 1.2.
Safety Precautions
-
DPPH is a chemical and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic. Handle it in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The DPPH assay is a reliable and efficient method for evaluating the antioxidant capacity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reproducible and accurate data to characterize the free radical scavenging activity of this promising natural compound. The determination of the IC50 value allows for a quantitative comparison of this compound's antioxidant potency with standard antioxidants, providing valuable information for its potential application in drug development and other scientific research.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Liquid Extraction of Xanthones from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plant species, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The effective extraction of xanthones from plant matrices is a critical first step in their study and potential therapeutic application. This document provides detailed application notes and protocols for various solid-liquid extraction techniques tailored for the efficient recovery of xanthones.
Application Notes
The choice of extraction method for xanthones depends on several factors, including the desired scale of extraction, the thermal stability of the target compounds, and the available laboratory equipment. Conventional methods like maceration and Soxhlet extraction are simple and widely used, while modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption.[4][5] For a green chemistry approach, subcritical water extraction presents an environmentally friendly alternative by using water as the solvent under elevated temperature and pressure.[2]
The selection of an appropriate solvent is also crucial for maximizing the yield of xanthones. Due to their chemical nature, xanthones are generally soluble in organic solvents with moderate polarity.[6] Solvents like ethanol, methanol, acetone, and ethyl acetate have been shown to be effective for xanthone extraction.[4][6] The optimization of extraction parameters such as temperature, time, and solvent-to-solid ratio is essential for achieving high extraction efficiency.
Comparative Data on Xanthone Extraction Techniques
The following tables summarize quantitative data from various studies on the extraction of xanthones, providing a comparative overview of different methods and conditions.
Table 1: Comparison of Different Extraction Methods for Total Xanthones
| Extraction Method | Plant Material | Solvent | Time | Temperature | Yield (mg/g dried material) | Reference |
| Maceration | Mangosteen Pericarp | 95% Ethanol | 2 h | Room Temp | 0.0565 | [4][7] |
| Maceration | Mangosteen Pericarp | 95% Ethanol | 2 h | Room Temp | 31.55 | [8] |
| Soxhlet Extraction | Mangosteen Pericarp | 95% Ethanol | 2 h | Boiling Point | 0.1221 | [4][7] |
| Soxhlet Extraction | Mangosteen Pericarp | 95% Ethanol | - | Boiling Point | 31.26 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Mangosteen Pericarp | 80% Ethanol | 0.5 h | 33°C | 0.1760 | [4][7] |
| Microwave-Assisted Extraction (MAE) | Mangosteen Pericarp | 71% Ethanol | 2.24 min | - | - | [8][9] |
| Subcritical Water Extraction | Mangosteen Pericarp | Water | 150 min | 180°C | 34 | [2][4][8] |
Table 2: Influence of Solvent and Time on Total Xanthone Yield by Maceration
| Solvent | Extraction Time (h) | Total Xanthone Yield (mg/g) | Reference |
| Acetone | 48 | 32.825 | [6] |
| Methanol | 48 | 31.706 | [6] |
| Ethanol | 48 | 30.669 | [6] |
| Water | 48 | 19.460 | [6] |
Experimental Protocols
Herein are detailed protocols for the solid-liquid extraction of xanthones from plant material.
Protocol 1: Maceration
Objective: To extract xanthones using a simple soaking method.
Materials and Equipment:
-
Dried and powdered plant material (e.g., mangosteen pericarp)
-
Solvent (e.g., 95% ethanol)
-
Erlenmeyer flask or beaker
-
Shaker (optional)
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the dried, powdered plant material (e.g., 5 g).[7]
-
Place the plant material into an Erlenmeyer flask.
-
Add the extraction solvent at a specified solvent-to-solid ratio (e.g., 100 mL of 95% ethanol for 5 g of powder).[8]
-
Seal the flask to prevent solvent evaporation.
-
Allow the mixture to stand at room temperature for a designated period (e.g., 2 to 48 hours).[6][7] Agitation on a shaker can be used to enhance extraction efficiency.
-
After the maceration period, separate the extract from the solid plant residue by filtration.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further dried and stored for analysis.
Protocol 2: Soxhlet Extraction
Objective: To perform a continuous extraction of xanthones using a Soxhlet apparatus.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose thimble
-
Heating mantle
-
Extraction solvent (e.g., 95% ethanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh the dried, powdered plant material (e.g., 5 g) and place it inside a cellulose thimble.[7]
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the extraction solvent (e.g., 250 mL of 95% ethanol), ensuring the volume is appropriate for the size of the apparatus.[7]
-
Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
-
Once the extraction chamber is filled with the solvent to the level of the siphon arm, the extract is siphoned back into the round-bottom flask.
-
Allow this process to cycle for a predetermined duration (e.g., 2 to 16 hours).[6][7]
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
Objective: To accelerate the extraction of xanthones using ultrasonic waves.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% ethanol)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a known amount of dried, powdered plant material into a beaker or flask.
-
Add the extraction solvent at a specific solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Perform the extraction under optimized conditions. For example, a study found optimal conditions to be a temperature of 33°C, an amplitude of 75%, and 80% ethanol as the solvent.[4][7]
-
The extraction time is typically shorter than conventional methods (e.g., 30 minutes).[7]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude xanthone extract.
Protocol 4: Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract xanthones using microwave energy.
Materials and Equipment:
-
Dried and powdered plant material
-
Microwave extraction system with a reflux condenser
-
Extraction vessel
-
Extraction solvent (e.g., 71% ethanol)
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the dried, powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent. Optimal conditions have been reported as a 25 mL/g solvent-to-solid ratio and 71% ethanol.[8][9]
-
Place the vessel in the microwave extractor and connect the reflux condenser.
-
Set the microwave power and extraction time. A short irradiation time of 2.24 minutes has been reported as optimal.[8][9]
-
After the extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.
Visualizations
Experimental Workflow
Caption: General workflow for the solid-liquid extraction of xanthones from plant material.
Signaling Pathways Modulated by Xanthones
Xanthones, particularly α-mangostin, have been shown to exert their biological effects by modulating various signaling pathways involved in inflammation and cancer.
Caption: Simplified diagram of key signaling pathways modulated by xanthones.
References
- 1. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking Simulation of Macluraxanthone with CDK2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a molecular docking simulation to investigate the interaction between Macluraxanthone, a natural xanthone, and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.[1][2][3] This protocol is intended for researchers with a foundational understanding of computational drug design and molecular modeling.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the progression of the cell cycle.[2][3] Its overexpression is implicated in various cancers, making it a significant target for the development of novel anticancer therapeutics.[1][2] this compound, a natural compound, has been investigated for its potential as a CDK2 inhibitor.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This protocol outlines the steps to simulate the binding of this compound to the ATP-binding site of CDK2, providing insights into its potential inhibitory mechanism.[1]
Materials and Software
Table 1: Required Software and Resources
| Software/Resource | Purpose | Recommended Tool(s) |
| Molecular Visualization | Viewing and preparing protein and ligand structures. | PyMOL, UCSF Chimera, Discovery Studio Visualizer |
| Molecular Docking | Performing the docking simulation. | AutoDock Vina, PyRx, Schrödinger Maestro |
| Ligand Structure | 3D structure of this compound. | PubChem Database |
| Protein Structure | Crystal structure of human CDK2. | Protein Data Bank (PDB) |
| Structure Preparation | Preparing protein and ligand files for docking. | AutoDock Tools (MGLTools), Open Babel |
Experimental Protocols
This protocol will primarily focus on using AutoDock Vina , a widely used open-source program for molecular docking.[5][6][7]
Step 1: Preparation of the CDK2 Receptor
-
Obtain the Crystal Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable structure in complex with an inhibitor is recommended to define the binding site, for example, PDB ID: 6GUE.[2]
-
Prepare the Protein:
-
Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any chains other than the primary CDK2 chain (typically chain A).[2]
-
Save the cleaned protein structure as a new PDB file.
-
-
Convert to PDBQT Format:
Step 2: Preparation of the this compound Ligand
-
Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Convert and Optimize:
-
Convert to PDBQT Format:
-
Load the energy-minimized ligand PDB file into AutoDock Tools.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (ligand.pdbqt).[6]
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional space in the receptor where the docking simulation will be performed.
-
Identify the Binding Site: The ATP-binding site of CDK2 is the target. If a co-crystallized inhibitor was present in the original PDB structure, its coordinates can be used to define the center of the grid box. Key residues in the CDK2 active site include Leu83, Asp86, and Asp145.[1]
-
Define Grid Parameters:
-
In AutoDock Tools, load the prepared receptor (receptor.pdbqt).
-
Open the "Grid Box" option.[6]
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box (e.g., 60 x 60 x 60 Å) to encompass the entire binding pocket.[8]
-
Note the coordinates of the center and the dimensions of the box.
-
Step 4: Running the AutoDock Vina Simulation
-
Create a Configuration File: Create a text file named config.txt with the following information, replacing the file names and coordinates as necessary[6]:
-
Execute Vina: Open a command-line terminal and run the following command in the directory containing your files[5]:
Data Presentation and Analysis
The output of the docking simulation will be a PDBQT file (macluraxanthone_cdk2_out.pdbqt) containing multiple binding poses of this compound ranked by their binding affinity scores, and a log file (macluraxanthone_cdk2_log.txt) containing the binding affinity values in kcal/mol.
Table 2: Docking Results Summary
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | (e.g., -9.8) | 0.00 | (e.g., Leu83, Asp145) | (e.g., 2) | (e.g., Val18, Ile27) |
| 2 | (e.g., -9.5) | (e.g., 1.2) | (e.g., Leu83, Lys89) | (e.g., 1) | (e.g., Val18, Ala31) |
| ... | ... | ... | ... | ... | ... |
-
Binding Affinity: This value represents the estimated free energy of binding. More negative values indicate stronger binding.[11][12]
-
RMSD (Root Mean Square Deviation): This value indicates the conformational difference between the current pose and the best (lowest energy) pose.
-
Interaction Analysis: The best binding pose should be visualized using PyMOL or Discovery Studio Visualizer to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the CDK2 active site.[4] A study on this compound derivatives showed interactions with Leu83, Asp86, and Asp145 in the CDK2 active site.[1]
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, a validation step is recommended.
-
Redocking of a Known Ligand: If the downloaded CDK2 structure contained a co-crystallized inhibitor, that inhibitor can be extracted and then re-docked into the binding site.[13][14]
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the pose of the re-docked inhibitor and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[13][15]
Visualization of the Workflow
The following diagram illustrates the overall workflow of the molecular docking simulation protocol.
Conclusion
This protocol provides a comprehensive guide for conducting a molecular docking simulation of this compound with CDK2. By following these steps, researchers can gain valuable insights into the binding mode and affinity of this natural product, which can inform further experimental studies and aid in the development of novel CDK2 inhibitors for cancer therapy.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tau.edu.ng [tau.edu.ng]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. youtube.com [youtube.com]
- 10. arxiv.org [arxiv.org]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Macluraxanthone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Macluraxanthone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring xanthone that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Like many other xanthones, this compound is a hydrophobic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in vitro experiments, such as precipitation of the compound in cell culture media, inaccurate dosing, and consequently, unreliable and difficult-to-reproduce experimental outcomes.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions of poorly soluble compounds.
Q3: What is the recommended starting point for preparing a this compound stock solution?
The recommended initial step is to prepare a concentrated stock solution of this compound in 100% sterile DMSO. This stock solution can then be serially diluted to the desired final concentration in your aqueous assay medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[2][3][4]
Q4: What are the main strategies to improve the aqueous solubility of this compound for in vitro assays?
Several strategies can be employed to enhance the solubility of this compound in aqueous solutions for in vitro studies. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol) with water can increase the solubility of hydrophobic compounds.
-
Nanoformulations: Encapsulating this compound into nano-sized delivery systems, such as nanoemulsions, can significantly improve its solubility and stability in aqueous media.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can effectively increase the aqueous solubility of this compound.[5][6][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final DMSO concentration may be too low to keep the compound dissolved.
-
Troubleshooting Tips:
-
Decrease the Final Concentration: Try using a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is at the highest tolerable level for your specific cell line (typically ≤ 0.5% v/v) to aid in solubility.[2][3][4] Always include a vehicle control with the same final DMSO concentration.
-
Gentle Warming and Sonication: After dilution, briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate.
-
Utilize a Solubility Enhancement Technique: If precipitation persists, consider using a co-solvent system, preparing a nanoemulsion, or encapsulating this compound in cyclodextrins.
-
Issue 2: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Incomplete dissolution of the this compound stock solution or precipitation of the compound during the experiment.
-
Troubleshooting Tips:
-
Ensure Complete Dissolution of Stock: Vortex the this compound stock solution thoroughly before each use. Visually inspect the stock solution for any undissolved particles.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in your assay medium for each experiment to avoid potential degradation or precipitation over time.
-
Pre-warm the Assay Medium: Adding the this compound stock solution to a pre-warmed (37°C) assay medium can help to prevent precipitation upon dilution.
-
Quantitative Data Summary
The following table provides information for preparing stock solutions of this compound in a suitable organic solvent like DMSO.
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound | Volume of Solvent to Add to 10 mg of this compound |
| 1 mM | 2.5355 mL | 12.6775 mL | 25.355 mL |
| 5 mM | 0.5071 mL | 2.5355 mL | 5.071 mL |
| 10 mM | 0.2535 mL | 1.2677 mL | 2.5355 mL |
| 50 mM | 0.0507 mL | 0.2535 mL | 0.5071 mL |
| 100 mM | 0.0254 mL | 0.1268 mL | 0.2535 mL |
| Data adapted from BioCrick, assuming the use of a solvent like DMSO in which this compound is readily soluble.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (refer to the table above).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a this compound Nanoemulsion (General Protocol)
Materials:
-
This compound
-
A suitable oil phase (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Tween 80)
-
A co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
High-speed homogenizer or sonicator
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the chosen oil phase. Gentle heating may be required.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.
-
Nanoemulsion Formation: Subject the coarse emulsion to high-energy emulsification using a high-speed homogenizer or a sonicator until a translucent nanoemulsion is formed.[8][9][10][11][12] The specific parameters (speed, time, temperature) will need to be optimized for your specific formulation.
Protocol 3: Encapsulation of this compound in Cyclodextrin (General Protocol)
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water or a suitable buffer
-
Magnetic stirrer
Procedure:
-
Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water or your chosen buffer with continuous stirring.
-
This compound Solution: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture for a prolonged period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Solvent Removal (if necessary): If an organic solvent was used, it can be removed by evaporation under reduced pressure.
-
Lyophilization (Optional): The final solution can be lyophilized to obtain a solid powder of the this compound-cyclodextrin complex, which can be readily dissolved in aqueous media.[5][6][7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Preparing this compound for In Vitro Assays.
Caption: Inhibitory Effect of this compound B on NF-κB and MAPK Signaling.[13][14][15][16]
References
- 1. This compound | CAS:5848-14-6 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. ulprospector.com [ulprospector.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple nanoemulsion system for an oral combinational delivery of oxaliplatin and 5-fluorouracil: preparation and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoemulsion preparation [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
troubleshooting inconsistent results in Macluraxanthone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with macluraxanthone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring xanthone, a class of organic compounds found in some plants.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anticancer, antimalarial, and antibacterial effects.[1][2] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK.[2]
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays with this compound. What are the potential causes?
A2: Inconsistent IC50 values in cytotoxicity assays can stem from several factors. One of the primary reasons for variability with xanthones, including this compound, is their generally poor aqueous solubility.[3][4] This can lead to precipitation of the compound in your cell culture medium, resulting in an inaccurate final concentration. Other potential causes include cell-based assay variability such as inconsistent cell seeding density, passage number, and "edge effects" in multi-well plates.[5] It is also crucial to ensure the stability of this compound in your experimental conditions.
Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I address this solubility issue?
A3: Like many xanthones, this compound is hydrophobic and has low solubility in aqueous solutions.[6] To improve solubility, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay medium. However, it is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] If precipitation still occurs upon dilution, consider using a lower final concentration of this compound or exploring formulation strategies such as the use of solubilizing agents, though these should be carefully validated for their effects on the assay.
Q4: Are there known signaling pathways affected by this compound that I should consider in my experimental design?
A4: Yes, this compound has been reported to modulate inflammatory responses by affecting key signaling pathways. Notably, it can regulate the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][8] When designing your experiments, particularly those investigating anti-inflammatory effects, it is beneficial to include readouts that measure the activation or inhibition of components within these pathways, such as cytokine production (e.g., TNF-α, IL-6) or the phosphorylation status of key signaling proteins.[2]
Q5: What are some key considerations when performing enzyme inhibition assays with this compound?
A5: When conducting enzyme inhibition assays, it's important to be aware of potential compound interference. For instance, the color of the compound could interfere with colorimetric assays.[7] It's also crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive) by measuring IC50 values at varying substrate concentrations.[9] The stability of this compound in the assay buffer and its potential for non-specific binding to the enzyme or other assay components should also be evaluated.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Potential Cause | Recommended Solution | Relevant Assays |
| Poor Compound Solubility | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in culture medium, ensuring vigorous mixing. The final DMSO concentration should be kept consistent across all wells and ideally below 0.5%.[7] Include a vehicle control (medium with the same final DMSO concentration). | Cytotoxicity (MTT, XTT), Anti-inflammatory (cytokine secretion), Cell Migration Assays.[10] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effect"); instead, fill them with sterile PBS or media.[5][7] | All cell-based assays. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment.[11] | All cell-based assays. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the compound from light if it is found to be light-sensitive. Assess the stability of this compound in your specific culture medium over the time course of the experiment. | All assays, particularly long-term incubations. |
Issue 2: Unexpected Results in Anti-Inflammatory Assays
| Potential Cause | Recommended Solution | Relevant Assays |
| Cytotoxicity at Test Concentrations | Perform a cytotoxicity assay (e.g., MTT, LDH) at the same concentrations and time points as your anti-inflammatory assay. A decrease in inflammatory markers may be due to cell death rather than a specific anti-inflammatory effect. | Cytokine (ELISA, CBA), Nitric Oxide (Griess Assay), Gene Expression (qPCR). |
| Inappropriate Stimulation | Optimize the concentration of the inflammatory stimulus (e.g., LPS). Ensure the stimulus is potent enough to induce a robust inflammatory response but not so high that it causes excessive cell death. | Cytokine (ELISA, CBA), Western Blot for signaling proteins. |
| Incorrect Timing of Measurement | The kinetics of inflammatory responses can vary. Perform a time-course experiment to determine the optimal time point for measuring your endpoint (e.g., peak cytokine secretion or gene expression). | Cytokine (ELISA, CBA), Gene Expression (qPCR). |
| Interference with Detection Method | Run a cell-free control with this compound to check for direct interference with your assay's detection method (e.g., absorbance, fluorescence, or luminescence).[7] | All assays. |
Data Presentation
Table 1: Reported Cytotoxic Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 15.38 | ~39.0 | [2] |
| A549 | Lung Cancer | - | 6.46 ± 0.98 | [12] |
| HeLaS3 | Cervical Cancer | - | 1.59 ± 0.12 | [12] |
| HepG2 | Liver Cancer | - | 5.26 ± 0.41 | [12] |
| PC-3 | Prostate Cancer | - | - | [12] |
| HT-29 | Colorectal Cancer | - | - | [12] |
| NCI-H23 | Lung Cancer | - | - | [12] |
| KB | Oral Cancer | - | - | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Visualizations
A troubleshooting workflow for inconsistent experimental results.
The inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 细胞测定 [sigmaaldrich.com]
- 11. multispaninc.com [multispaninc.com]
- 12. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Macluraxanthone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Macluraxanthone and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound derivatives?
A1: The primary challenges in achieving adequate oral bioavailability for this compound derivatives stem from their physicochemical properties, which are common to many xanthones. These include:
-
Poor Aqueous Solubility: this compound and its derivatives are generally lipophilic compounds with low solubility in aqueous solutions, including gastrointestinal fluids. This poor solubility limits their dissolution, which is a prerequisite for absorption. This compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but its aqueous solubility is low.[1]
-
First-Pass Metabolism: Like other xanthones, this compound derivatives may be subject to extensive first-pass metabolism in the intestine and liver. This process involves enzymatic modification, often by cytochrome P450 (CYP450) enzymes, which can inactivate the compounds or facilitate their rapid excretion.[2][3]
-
P-glycoprotein (P-gp) Efflux: Xanthone derivatives have been identified as potential substrates and modulators of P-glycoprotein (P-gp), an efflux transporter highly expressed in the intestinal epithelium.[4] P-gp can actively pump absorbed this compound derivatives back into the intestinal lumen, thereby reducing their net absorption.
Q2: What are the most promising strategies for enhancing the bioavailability of this compound derivatives?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound derivatives:
-
Nanoformulations: Encapsulating these compounds into nanocarriers such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can significantly improve their bioavailability.[5] These formulations can increase the surface area for dissolution, protect the drug from degradation, and facilitate transport across the intestinal barrier.
-
Solid Dispersions: Creating solid dispersions of this compound derivatives with hydrophilic polymers (e.g., PVP, PEG) can enhance their dissolution rate by presenting the compound in an amorphous state and improving its wettability.[6][7]
-
Chemical Modification: Structural modifications of the this compound scaffold, such as acetylation or methylation, can alter its physicochemical properties, potentially improving solubility and metabolic stability.[8] However, it is crucial to assess how these modifications affect the compound's pharmacological activity.
-
Co-administration with Bioenhancers: The use of bioenhancers that inhibit P-gp or metabolic enzymes can increase the systemic exposure of this compound derivatives.
Q3: How do structural modifications affect the drug-like properties of this compound derivatives?
A3: In silico studies have shown that many this compound derivatives exhibit favorable drug-like properties, complying with Lipinski's and Veber's rules, which suggests good potential for oral bioavailability.[1] However, certain modifications, such as the addition of a pentanoyl chain, may compromise these properties.[1] Alterations like acetylation, methylation, and bromination have been shown to impact the cytotoxic and antibacterial activities of these derivatives, which may also correlate with changes in their absorption, distribution, metabolism, and excretion (ADME) profiles.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound derivatives.
Problem 1: Low encapsulation efficiency of this compound derivatives in nanoparticles.
-
Possible Causes:
-
Poor solubility of the derivative in the organic solvent used during nanoparticle preparation.
-
Incompatible drug-to-polymer/lipid ratio.
-
Suboptimal surfactant concentration.
-
Drug precipitation during the emulsification process.
-
-
Troubleshooting Steps:
-
Solvent Selection: Choose an organic solvent in which the this compound derivative has high solubility. A preliminary solvent miscibility study is recommended.
-
Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of the this compound derivative to the polymer or lipid to determine the optimal loading capacity.
-
Surfactant Concentration: Titrate the surfactant concentration to achieve the smallest particle size and highest encapsulation efficiency without inducing cytotoxicity.
-
Processing Parameters: Optimize homogenization or sonication speed and time to ensure the rapid formation of a stable emulsion before the drug can precipitate.[1]
-
Problem 2: Inconsistent results in Caco-2 cell permeability assays.
-
Possible Causes:
-
Variable integrity of the Caco-2 cell monolayer.
-
Low aqueous solubility of the test compound leading to precipitation in the assay medium.
-
Non-specific binding of the compound to the plate or apparatus.
-
Active transport or efflux mechanisms influencing permeability.
-
-
Troubleshooting Steps:
-
Monolayer Integrity: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Improve Solubility: Prepare the dosing solution in a vehicle that enhances solubility, such as a small percentage of DMSO, and include a protein like bovine serum albumin (BSA) in the basolateral medium to act as a sink.
-
Assess Recovery: At the end of the experiment, quantify the compound in both apical and basolateral chambers as well as the cell lysate to determine mass balance and identify potential binding issues.
-
Evaluate Efflux: To investigate the role of P-gp, perform bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) and include a P-gp inhibitor like verapamil. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Problem 3: Rapid degradation of this compound derivatives in liver microsome stability assays.
-
Possible Causes:
-
High intrinsic clearance due to extensive metabolism by CYP450 enzymes.
-
Instability of the compound at the assay pH or temperature.
-
-
Troubleshooting Steps:
-
Metabolic Enzyme Identification: Use specific CYP450 inhibitors to identify the key enzymes responsible for the metabolism of your derivative. This can inform strategies to co-administer inhibitors or modify the chemical structure to block metabolic sites.
-
Control Experiments: Include control incubations without NADPH (to assess non-enzymatic degradation) and with heat-inactivated microsomes to confirm that the observed degradation is enzyme-mediated.
-
Optimize Assay Conditions: Ensure the substrate concentration is below the Km of the metabolizing enzymes to be in the linear range of metabolism.
-
Data Presentation
Table 1: In Silico ADME and Drug-Likeness Prediction for this compound and its Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski's Rule of 5 Violations | Veber's Rule (Rotatable Bonds ≤ 10) | Predicted Oral Bioavailability |
| This compound | 394.42 | 4.5 | 3 | 6 | 117.4 | 0 | Yes | Good[1] |
| Acetyl Derivative (2a) | 478.49 | 4.6 | 1 | 8 | 143.9 | 0 | Yes | Good[1] |
| Pentanoyl Derivative (2b) | 562.65 | 6.4 | 1 | 8 | 143.9 | 1 (LogP > 5) | No (>10) | Moderate[1] |
| Mesylated Derivative (2c) | 550.59 | 4.0 | 1 | 10 | 189.7 | 0 | No (>10) | Moderate[1] |
| Dimethylated Derivative (2d) | 422.48 | 5.3 | 1 | 6 | 99.0 | 1 (LogP > 5) | Yes | Good[1] |
Note: This data is based on in silico predictions and should be confirmed by experimental studies.[1]
Table 2: Caco-2 Permeability Classification (General Guidance)
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Low | < 1.0 | < 20% |
| Moderate | 1.0 - 10.0 | 20% - 80% |
| High | > 10.0 | > 80% |
Table 3: In Vivo Pharmacokinetic Parameters of Selected Xanthones in Rats (for reference)
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| α-Mangostin | 20 mg/kg, oral | - | - | - | Very Low | [9] |
| γ-Mangostin | 20 mg/kg, oral | - | - | - | - | [10] |
Note: Specific in vivo pharmacokinetic data for this compound and its derivatives are not available in the cited literature. The data for α- and γ-mangostin, structurally related xanthones, indicate poor oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Derivative-Loaded Solid Dispersion by Solvent Evaporation Method
-
Objective: To enhance the dissolution rate of a poorly soluble this compound derivative by creating a solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (PVP K30).
-
Materials:
-
This compound derivative
-
PVP K30
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
-
Procedure:
-
Accurately weigh the this compound derivative and PVP K30 in a predetermined ratio (e.g., 1:2, 1:4, or 1:9 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask by gentle vortexing or sonication until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the film under vacuum at room temperature for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to protect it from moisture.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a this compound derivative using the Caco-2 cell monolayer model.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound derivative
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto the Transwell® inserts. Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers twice with pre-warmed HBSS.
-
Add HBSS containing the this compound derivative at the desired concentration to the apical (upper) chamber.
-
Add fresh HBSS (optionally containing a sink protein like BSA) to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.
Caption: Signaling pathways modulated by this compound B in LPS-stimulated inflammatory responses.[8]
Caption: Troubleshooting workflow for addressing low oral bioavailability of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Macluraxanthone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Macluraxanthone analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the xanthone core of this compound analogs?
A1: The most prevalent methods for constructing the dibenzo-γ-pyrone (xanthone) scaffold include the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic acid derivative with a phenol, often catalyzed by Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[1][2] Other significant routes are the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids, which can be formed via an Ullmann condensation.[3] More recent methods, such as those employing aryne coupling or palladium-catalyzed reactions, offer alternative strategies with potentially milder conditions.[4][5]
Q2: I am struggling with low yields in my xanthone core synthesis. What are the likely causes and how can I improve it?
A2: Low yields in xanthone core synthesis are a common issue. The success of the reaction is highly dependent on the chosen method and reaction conditions. For syntheses using Eaton's reagent, ensuring anhydrous conditions is critical, as the reagent is moisture-sensitive. The purity of the starting salicylic acid and phenol derivatives is also paramount. Side reactions, such as the formation of a stable benzophenone intermediate instead of the desired cyclized xanthone, can also reduce the yield.[1] Optimization of reaction temperature and time is crucial; prolonged high temperatures can lead to decomposition.[5]
Q3: What are the primary challenges in introducing the prenyl group to the xanthone core to create this compound analogs?
A3: The key challenges in the prenylation step are controlling regioselectivity (C-prenylation vs. O-prenylation) and the degree of prenylation (mono- vs. di- or poly-prenylation).[1] The hydroxyl groups on the xanthone ring are nucleophilic and can lead to O-prenylation, while the desired reaction for many bioactive analogs is C-prenylation on the aromatic ring. Furthermore, multiple positions on the xanthone scaffold can be reactive, leading to a mixture of isomers that are often difficult to separate.[1][6]
Q4: How can I favor C-prenylation over O-prenylation?
A4: To favor C-prenylation, the reaction conditions can be manipulated. Using a strong base in a polar solvent can facilitate the formation of a phenoxide ion, which can increase the nucleophilicity of the aromatic ring. Sometimes, a Claisen rearrangement can be utilized, where an initially O-prenylated ether rearranges to a C-prenylated product upon heating.[6] Another effective strategy is the use of protecting groups on the hydroxyl moieties to prevent O-alkylation, thereby directing the prenyl group to the desired carbon atom.[1]
Q5: What are the most effective purification techniques for this compound analogs?
A5: Purification of prenylated xanthones can be challenging due to the similar polarities of the starting materials, products, and various isomers. The most common and effective methods are silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1] For column chromatography, a careful selection of the eluent system, often a gradient of non-polar and polar solvents like n-hexane and ethyl acetate, is critical for achieving good separation. Recrystallization can also be an effective final purification step if a suitable solvent is found.
Q6: Which analytical techniques are essential for characterizing my synthesized this compound analogs?
A6: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment. High-Performance Liquid Chromatography (HPLC) is crucial for determining the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR experiments (like HSQC and HMBC), is indispensable for determining the precise structure and confirming the position of the prenyl groups.[4] Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized analog.[7]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Xanthone Core Synthesis via Eaton's Reagent
| Possible Cause | Troubleshooting Step |
| Moisture in Reagents/Glassware | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and high-purity starting materials. |
| Inactive Eaton's Reagent | Use freshly prepared Eaton's reagent. The efficacy of the P₂O₅ in methanesulfonic acid solution can decrease over time. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature (e.g., in 10°C increments from 60-70°C) while monitoring the reaction by TLC.[1] |
| Deactivated Phenol Substrate | Phenols with strong electron-withdrawing groups may be unreactive. Consider using a more electron-rich phenol analog if possible. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of salicylic acid derivative, phenol, and Eaton's reagent are used as per the established protocol. |
Problem 2: Poor Regioselectivity in the Prenylation Step (Mixture of C- and O-prenylated products and/or positional isomers)
| Possible Cause | Troubleshooting Step |
| O-prenylation is kinetically favored | Use a stronger base (e.g., switch from K₂CO₃ to KOH or NaH) to promote phenoxide formation and subsequent C-alkylation.[4] |
| Multiple reactive sites on the xanthone core | Employ protecting groups (e.g., silyl ethers, benzyl ethers) on specific hydroxyl groups to block undesired reaction sites.[1] |
| Formation of multiple C-prenylated isomers | Modify the solvent and base to influence regioselectivity. In some cases, enzymatic synthesis using a regiospecific C-prenyltransferase can provide a single isomer.[1] |
| Over-prenylation (di- or tri-prenylated products) | Carefully control the stoichiometry by using only a slight excess (1.1-1.5 equivalents) of the prenylating agent (e.g., prenyl bromide). Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-prenylated product is dominant.[1] |
Quantitative Data on this compound Analog Synthesis
The following table summarizes yields for the synthesis of various xanthone derivatives to provide a comparative reference for experimental planning.
| Xanthone Core/Analog | Synthetic Method | Key Reagents & Conditions | Yield (%) | Reference |
| 1,3-Dihydroxyxanthone | Eaton's Reagent | Salicylic acid, Phloroglucinol, P₂O₅/CH₃SO₃H, 60-70°C, 1-2h | 70.17 | [4] |
| 1,3-Dihydroxy-2-prenylxanthone | C-Prenylation | 1,3-Dihydroxyxanthone, Prenyl bromide, KOH, H₂O/Acetone, RT, 24h | 43.09 | [4] |
| 1-Hydroxy-2-(1,1-dimethylallyl)-xanthone | C-Prenylation / Claisen Rearrangement | 1-Hydroxyxanthone, Prenyl bromide, K₂CO₃, DMF, reflux | Low | [6] |
| 1-Hydroxy-2-(3,3-dimethylallyl)-xanthone | C-Prenylation | 1-Hydroxyxanthone, Isoprene, H₃PO₄ | Low | [6] |
| Various substituted xanthones | Aryne Coupling | Methyl salicylates, o-(trimethylsilyl)phenyl triflate, CsF, THF, 65°C, 24h | 35-83 | [5] |
| Pyranoxanthones | Dehydrogenation | Dihydropyranoxanthones, DDQ, Dioxane, reflux | 67 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dihydroxyxanthone (Xanthone Core)
This protocol is adapted from a reported synthesis using Eaton's reagent.[1][4]
Materials:
-
Salicylic acid
-
Phloroglucinol
-
Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Crushed ice
Procedure:
-
In a flame-dried round-bottom flask, combine salicylic acid (1 equivalent) and phloroglucinol (1.1 equivalents).
-
Under a fume hood, carefully and slowly add Eaton's reagent to the flask with constant stirring until a stirrable paste is formed.
-
Heat the reaction mixture to 60-70°C and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 6:4 n-hexane:ethyl acetate eluent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the collected precipitate with the organic extracts.
-
Wash the combined organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in n-hexane to yield pure 1,3-dihydroxyxanthone.
Protocol 2: C-Prenylation of 1,3-Dihydroxyxanthone
This protocol describes the synthesis of 1,3-dihydroxy-2-prenylxanthone.[4]
Materials:
-
1,3-Dihydroxyxanthone (0.228 g, 1 equivalent)
-
Potassium hydroxide (KOH) (0.42 g, 2 equivalents)
-
Prenyl bromide (0.97 g, 1.5 equivalents)
-
Distilled water (30 mL)
-
Acetone (3 mL)
-
10% Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,3-dihydroxyxanthone and potassium hydroxide in distilled water in a 250 mL round-bottom flask.
-
Stir the mixture at room temperature for 10 minutes to allow the formation of the corresponding phenoxide.
-
In a separate vial, dissolve prenyl bromide in acetone.
-
Add the prenyl bromide solution to the reaction mixture dropwise via a syringe.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, acidify the mixture by adding 10% HCl solution until the pH is acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 35 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography to yield the desired 1,3-dihydroxy-2-prenylxanthone.
Visualizations
Caption: General workflow for the chemical synthesis of a this compound analog.
Caption: Troubleshooting decision tree for poor regioselectivity in prenylation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of Macluraxanthone in cell-based assays
Welcome to the technical support center for researchers using Macluraxanthone in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
A1: this compound is a naturally occurring xanthone compound.[1] It has been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines, antibacterial, antimalarial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] Its cytotoxic activity is a key area of investigation for potential anticancer applications.[2][4][6]
Q2: What are "off-target effects" in the context of this compound?
A2: Off-target effects are unintended interactions of this compound with cellular components other than its primary target, leading to unforeseen biological consequences. These can complicate data interpretation by producing phenotypes that are not a result of the intended mechanism of action. For this compound, this could manifest as unexpected cytotoxicity in certain cell lines, modulation of unintended signaling pathways, or other cellular responses that deviate from the expected outcome.
Q3: I am observing significant cytotoxicity in my control (non-cancerous) cell line. Is this an off-target effect?
A3: It could be. While this compound is studied for its cytotoxic effects on cancer cells, it can also affect non-cancerous cells, as indicated by its reported IC50 values in cell lines like Vero.[4] This is a crucial aspect of selectivity. An ideal anticancer compound should have a large therapeutic window, meaning it is significantly more toxic to cancer cells than to normal cells. High toxicity in a non-cancerous cell line at concentrations where you see the desired effect in your cancer cell line could be considered an off-target effect in the context of cancer-specific therapy.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors.[7] These include variability in cell culture conditions (e.g., cell density, passage number), instability of the compound in the culture media, or repeated freeze-thaw cycles of the compound stock.[7] It is also important to ensure accurate and consistent pipetting techniques.[8]
Q5: How can I proactively minimize off-target effects when designing my experiment?
A5: To proactively minimize off-target effects, it is advisable to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound through a dose-response experiment to find the lowest concentration that produces the desired on-target effect.
-
Optimize incubation time: A time-course experiment can help identify the earliest time point at which the on-target effect is observed, minimizing the chances of secondary, off-target effects from prolonged exposure.[7]
-
Use appropriate controls: Include positive and negative controls in your assays. A structurally related but inactive compound, if available, can be a useful negative control.
-
Characterize your cell line: Ensure your cell line expresses the intended target of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Cytotoxicity at Low Concentrations Across All Cell Lines
| Observed Problem | Possible Causes | Recommended Solutions |
| Unexpectedly high cell death in both cancer and non-cancerous cell lines at low nanomolar concentrations of this compound. | 1. Compound concentration error: The actual concentration of your this compound stock solution may be higher than calculated.2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.3. Contamination: The cell culture may be contaminated (e.g., with mycoplasma), making the cells more sensitive to treatment. | 1. Verify concentration: Re-measure the concentration of your stock solution. Prepare fresh dilutions from a new aliquot.2. Solvent control: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤0.1% for DMSO). Run a "vehicle-only" control.3. Test for contamination: Regularly test your cell lines for mycoplasma contamination. |
Issue 2: Observed Phenotype Does Not Align with Expected On-Target Effects
| Observed Problem | Possible Causes | Recommended Solutions |
| You expect to see apoptosis, but your cells are undergoing a different form of cell death (e.g., necrosis), or you observe unexpected morphological changes. | 1. Off-target pathway activation: this compound may be modulating signaling pathways other than the intended one. For instance, xanthones have been reported to modulate NF-κB and MAPK signaling.[9]2. Cell-type specific response: The cellular context and genetic background of your cell line can lead to a different response.3. Concentration-dependent effects: Higher concentrations may engage lower-affinity off-targets. | 1. Pathway analysis: Use techniques like Western blotting or reporter assays to investigate the activation state of known off-target pathways (e.g., NF-κB, various stress-response pathways).2. Use a different cell line: Test this compound in a different cell line known to respond to the on-target pathway to see if the phenotype is consistent.3. Dose-response analysis: Perform a detailed dose-response curve to see if the phenotype changes with concentration. |
Issue 3: Discrepancy Between Biochemical Assay and Cell-Based Assay Results
| Observed Problem | Possible Causes | Recommended Solutions |
| This compound shows high potency in an isolated enzyme assay, but much lower potency in a whole-cell assay. | 1. Poor cell permeability: this compound may not be efficiently crossing the cell membrane.2. Compound instability: The compound may be unstable in the cell culture medium over the duration of the assay.3. Efflux pump activity: The compound may be actively transported out of the cells by efflux pumps. | 1. Permeability assay: Perform a cell permeability assay (e.g., PAMPA) to assess its ability to cross cell membranes.2. Stability assessment: Use analytical methods like HPLC to determine the stability of this compound in your culture medium over time.3. Use efflux pump inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound and a related compound, Toxyloxanthone C, across various cell lines. This data can help in selecting appropriate concentration ranges for your experiments.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HelaS3 | Human Cervical Cancer | 1.59 ± 0.12 | [4] |
| A549 | Human Lung Cancer | 6.46 ± 0.98 | [4] | |
| HepG2 | Human Liver Cancer | 5.26 ± 0.41 | [4] | |
| Vero | Normal Monkey Kidney | 4.29 ± 0.60 | [4] | |
| Toxyloxanthone C | HelaS3 | Human Cervical Cancer | 13.55 ± 1.11 | [4] |
| A549 | Human Lung Cancer | 21.78 ± 4.89 | [4] | |
| HepG2 | Human Liver Cancer | 20.81 ± 2.57 | [4] | |
| Vero | Normal Monkey Kidney | 8.52 ± 0.64 | [4] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a standard MTT assay to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol can be used to investigate if this compound is causing off-target activation of the NF-κB pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p65 (a marker of NF-κB activation) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p65 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: A general experimental workflow for testing this compound in cell-based assays.
Caption: Hypothetical off-target activation of the NF-κB pathway by this compound.
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-modulatory effects of this compound on macrophage phenotype and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioactivity of Macluraxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges associated with the low bioactivity of Macluraxanthone.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent activity with this compound in my experiments?
The primary reason for the low and often variable bioactivity of this compound in aqueous experimental systems is its poor water solubility. This compound belongs to the prenylated xanthone class of compounds, which are known to be highly lipophilic (fat-soluble) and hydrophobic (water-repelling).[1] This poor aqueous solubility can lead to several issues in both in vitro and in vivo settings:
-
Precipitation: The compound may precipitate out of your aqueous assay buffer or cell culture media, drastically reducing its effective concentration at the target site.
-
Inaccurate Dosing: It is difficult to prepare accurate and homogenous aqueous solutions, leading to inconsistent and unreliable experimental results.
-
Low Bioavailability: In animal studies, the poor solubility limits the dissolution of the compound in the gastrointestinal tract, leading to poor absorption and low oral bioavailability.[1] Generally, xanthone compounds are known to have low bioavailability due to first-pass metabolism.[2]
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the physicochemical properties of this compound is the first step in designing effective experiments. Its structure lends itself to high lipophilicity and poor aqueous solubility, which are the main hurdles to overcome.
| Property | Value | Significance & Implication |
| Molecular Formula | C₂₃H₂₂O₆ | Defines the elemental composition. |
| Molar Mass | 394.42 g/mol | Essential for preparing solutions of specific molar concentrations.[3] |
| Computed XLogP3-AA | 5.3 | This high value indicates strong lipophilicity and predicts very low water solubility, which is the core experimental challenge.[3] |
| Aqueous Solubility | Very Low (Not quantitatively reported) | The compound is soluble in organic solvents like DMSO, Chloroform, and Acetone, but not in aqueous buffers.[4] |
| Compound Type | Prenylated Pyranoxanthone | The prenyl groups significantly increase lipophilicity compared to simpler xanthones.[1] |
Q3: How can I improve the solubility of this compound for in vitro assays?
The standard approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium. However, even with this method, precipitation can occur at the final concentration. To prevent this and enhance solubility, several formulation strategies can be employed.
Initial Step: DMSO Stock Solution Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO). When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Advanced Strategy: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is much more soluble in water.
Below is a detailed protocol for this widely used technique.
Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol describes a kneading method to prepare a soluble complex of this compound, which can significantly improve its utility in aqueous bioassays.
Materials:
-
This compound powder
-
β-Cyclodextrin
-
Ethanol:Water (50:50, v/v) solvent
-
Mortar and pestle
-
Spatula
-
Glass dish or watch glass
-
Drying oven or vacuum desiccator
Methodology:
-
Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to β-cyclodextrin is a common starting point. Calculate the required mass of each component based on their molar masses (this compound: 394.42 g/mol ; β-Cyclodextrin: ~1135 g/mol ).
-
Prepare Cyclodextrin Paste: Place the weighed β-cyclodextrin powder into the mortar. Add the 50:50 ethanol:water solvent dropwise while continuously kneading with the pestle until a homogenous, consistent paste is formed.
-
Incorporate this compound: Add the weighed this compound powder to the paste.
-
Knead the Mixture: Continue kneading the mixture vigorously for 45-60 minutes. The mechanical force helps to insert the this compound molecules into the cyclodextrin cavities. If the mixture becomes too dry, add a few more drops of the solvent.
-
Dry the Complex: Transfer the final paste onto a glass dish, spreading it into a thin layer to maximize the surface area for drying. Dry the complex in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry under vacuum at room temperature.
-
Create Powder: Scrape the dried complex from the dish and grind it into a fine, uniform powder using the mortar and pestle.
-
Dissolution and Use: This powdered complex can now be dissolved directly into your aqueous assay buffer. The resulting solution should be clear and can be filter-sterilized if needed. Always confirm the final concentration of this compound using an appropriate analytical method such as UV-Vis spectroscopy or HPLC.
Q4: What advanced formulation strategies can enhance this compound's in vivo bioavailability?
For animal studies and potential therapeutic applications, more advanced formulation strategies are necessary to overcome low oral bioavailability. These approaches aim to increase solubility, improve absorption, and in some cases, protect the drug from metabolic degradation.[5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) using techniques like hot-melt extrusion or spray drying can create an amorphous form of the drug, which has a higher dissolution rate than its crystalline form.[5][7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[8] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion, which enhances drug solubilization and absorption.[8]
-
Nanoparticles: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) increases the surface area for dissolution and can facilitate transport across the intestinal epithelium.[5][7]
Q5: Can chemical modification of this compound improve its bioactivity?
Yes, structural modification is a proven strategy to enhance not only the solubility but also the intrinsic activity of xanthones. A study involving this compound demonstrated that simple chemical reactions could significantly improve its biological effects.[5]
Example: Acylation of this compound In one study, an acetyl derivative of this compound was synthesized.[5] This modification led to a notable improvement in its antibacterial potency, as shown in the table below. This highlights how targeted chemical changes can overcome limitations of the parent compound. Other strategies reported for xanthones include glycosylation, which adds sugar moieties to improve solubility and activity.
Data Presentation: Bioactivity Comparison
The following table summarizes reported cytotoxic and antibacterial activities of this compound and compares its antibacterial potency to its acetyl derivative, demonstrating the potential for chemical modification.
| Compound / Derivative | Assay Type | Target | Result (IC₅₀ / MIC) | Reference |
| This compound (Parent) | Cytotoxicity | HelaS3 (Cervical Cancer) | IC₅₀: 1.59 µM | [5] |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀: 6.46 µM | [5] | |
| Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀: 5.26 µM | [5] | |
| Antibacterial | MRSA (S. aureus) | MIC: 16 µg/mL | [5] | |
| Antibacterial | B. subtilis | MIC: 64 µg/mL | [5] | |
| Antibacterial | B. cereus | MIC: 64 µg/mL | [5] | |
| This compound Acetyl Derivative (2a) | Antibacterial | MRSA, S. aureus, B. subtilis, B. cereus | MIC: 8 - 32 µg/mL (Improved Potency) | [5] |
Q6: What are the known signaling pathways affected by this compound?
Studies on this compound B, a closely related analogue, have shown that it exerts anti-inflammatory effects by modulating key intracellular signaling pathways. In macrophage and microglia cell lines stimulated with lipopolysaccharide (LPS), this compound B was found to:
-
Inhibit the NF-κB Pathway: It prevents the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that drives the expression of pro-inflammatory genes.[1]
-
Inhibit MAPK Pathways: It reduces the phosphorylation (activation) of all three major mitogen-activated protein kinases (MAPKs): JNK, ERK, and p38.[1] These kinases are upstream regulators of inflammatory responses.
-
Induce Heme Oxygenase-1 (HO-1): The compound was also shown to induce the expression of HO-1, an enzyme with potent anti-inflammatory properties.
These findings suggest that this compound's biological activities are mediated, at least in part, by its ability to suppress central inflammatory signaling cascades.
Visualizations
Troubleshooting Workflow
Caption: Workflow for troubleshooting low bioactivity of this compound.
This compound's Anti-Inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by this compound B.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:5848-14-6 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. This compound B | C23H24O6 | CID 5353737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Macluraxanthone Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of incubation time for Macluraxanthone cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting range for incubation time when assessing the cytotoxicity of this compound?
A2: For cytotoxicity or cell viability assays, a common starting point for a time-course experiment is to test at 24, 48, and 72 hours.[1][2] This range is often sufficient to observe significant cytotoxic effects. For assessing more immediate effects on signaling pathways, shorter incubation times of 1, 2, 4, 8, and 24 hours are recommended.[1]
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The optimal incubation time is dependent on the concentration of the compound being tested.[1] Higher concentrations of this compound may produce a cytotoxic effect at earlier time points, while lower, more physiologically relevant concentrations might require a longer incubation period to show a significant response.[1] It is advisable to perform time-course experiments at a concentration around the expected IC50 value.[1]
Q3: My untreated control cells show high levels of cell death at later time points (e.g., 72 hours). What could be the cause?
A3: High cytotoxicity in negative controls at later time points can be due to several factors:
-
Nutrient Depletion/Waste Accumulation: Over a long incubation period, essential nutrients in the culture medium can be depleted, and toxic metabolic byproducts can accumulate, leading to cell death.
-
Over-confluency: If the initial cell seeding density is too high, cells can become over-confluent by the 72-hour mark, which can induce apoptosis or necrosis.
-
Media Evaporation: Especially in the outer wells of a microplate, evaporation can concentrate media components to toxic levels.
For incubation times longer than 48 hours, consider refreshing the culture medium (containing this compound for treated wells) to ensure nutrient availability and remove waste products.[1]
Q4: I am seeing high variability between my replicate wells. What are the common causes?
A4: High variability in replicate wells is a frequent issue in cytotoxicity assays and can be caused by:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and gentle mixing between plating to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.[3]
-
Incomplete Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved before reading the plate.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| IC50 value for this compound is much higher than expected. | Incubation time is too short. | The effect of this compound may be time-dependent. Extend the incubation period (e.g., test at 48 and 72 hours if you only tested at 24 hours) to allow sufficient time for the compound to exert its cytotoxic effects.[1] |
| High levels of cell death are observed across all concentrations, including very low ones. | Incubation time is too long. | Prolonged exposure, even at low concentrations, can lead to off-target effects or general cytotoxicity.[1] Test earlier time points (e.g., 24 and 48 hours) to determine if a shorter exposure is more appropriate.[1] |
| No clear dose-response curve is observed at any time point. | The concentration range of this compound is not optimal. | Perform a broader range of serial dilutions to identify the effective concentration range. |
| The chosen cell line is resistant to this compound. | Consider using a different cell line that is known to be sensitive to xanthone compounds. | |
| Absorbance or fluorescence readings are too low. | Cell seeding density is too low. | The number of viable cells may be insufficient to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[4] A typical range for a 96-well plate is 1,000 to 100,000 cells per well.[4] |
| Incubation with the assay reagent (e.g., MTT, MTS) is too short. | A typical incubation time for MTT or MTS reagents is 1-4 hours.[4][5] Ensure this incubation is sufficient for signal development. |
Experimental Protocols
Protocol for Optimizing Incubation Time of this compound in a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Prepare a single-cell suspension and determine the cell density.
-
Seed a 96-well plate with the optimal cell density (e.g., 5,000 cells/well).
-
Incubate the plate for 18-24 hours to allow cells to adhere.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[1]
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is generally the point at which the IC50 value stabilizes.[1]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and a Derivative Against Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | HelaS3 | 1.59 ± 0.12 |
| A549 | 6.46 ± 0.98 | |
| HepG2 | 5.26 ± 0.41 | |
| Vero | 4.29 ± 0.60 | |
| 5,6-Diacetoxytoxyloxanthone C (Derivative) | HelaS3 | 22.61 (Range: 12.20 - 22.61) |
| A549 | 12.20 |
Data extracted from a study on this compound and its derivatives.[6]
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound's inhibitory effects on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Macluraxanthone Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of high-purity Macluraxanthone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during the isolation and purification process.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound, offering potential causes and solutions to streamline the experimental workflow.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Other Xanthones (Co-elution) | - Inappropriate solvent system polarity.- Column overloading.- Improper column packing leading to channeling. | - Optimize Solvent System: Systematically vary the solvent ratio (e.g., hexane:ethyl acetate or dichloromethane:acetone) on a TLC plate to achieve a clear separation of spots. Aim for an Rf value of 0.2-0.3 for this compound.- Reduce Sample Load: The amount of crude extract should typically be 1-5% of the mass of the silica gel.- Repack Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. |
| Streaking or Tailing of this compound Band | - Sample is too concentrated or insoluble in the mobile phase.- Strong interaction of the phenolic groups of this compound with the silica gel. | - Improve Solubility: Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.- Modify Mobile Phase: Add a small amount of acetic acid (0.1-1%) to the eluent to reduce tailing of acidic compounds like this compound.[1] |
| This compound is Not Eluting from the Column | - The solvent system is not polar enough.- Irreversible adsorption to the silica gel. | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (gradient elution).- Use a Stronger Eluent: Flush the column with a highly polar solvent like methanol or a mixture of dichloromethane and methanol.[1] |
| Colored Impurities Co-eluting with this compound | - Presence of pigments and other colored compounds from the plant extract. | - Pre-purification Step: Consider a preliminary purification step with activated charcoal to adsorb colored impurities before column chromatography. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| This compound Fails to Crystallize | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Induce Crystallization: Scratch the inside of the flask with a glass rod, or add a seed crystal of pure this compound.- Increase Purity: Re-purify the material using column chromatography to remove impurities.- Optimize Solvent System: Experiment with different solvent/antisolvent pairs. Acetone/water is a common system for xanthones.[2] |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is too high.- The solution is cooling too rapidly.- The compound is too soluble in the chosen solvent. | - Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or ice bath.- Adjust Solvent System: Use a lower-boiling point solvent or a different solvent/antisolvent ratio. |
| Low Recovery of Crystalline Material | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. |
HPLC Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution with Structurally Similar Impurities | - Suboptimal mobile phase composition.- Inadequate stationary phase selectivity. | - Optimize Mobile Phase: Adjust the gradient steepness. A shallower gradient can improve the resolution of closely eluting peaks.[3] Also, consider switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[3]- Change Stationary Phase: If co-elution persists, a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.[3][4] |
| Poor Peak Shape (Tailing) | - Interaction of phenolic hydroxyl groups with residual silanols on the stationary phase.- Column overloading. | - Acidify Mobile Phase: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to both mobile phase components to suppress the ionization of phenolic groups and improve peak shape.[5]- Reduce Injection Mass: Lower the amount of sample injected onto the column. |
| Ghost Peaks in the Chromatogram | - Contaminated mobile phase or solvents.- Carryover from previous injections. | - Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases.[6]- Implement a Needle Wash Step: Use a strong solvent in the autosampler's wash protocol to clean the needle between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: Crude extracts from sources like Maclura pomifera often contain other prenylated xanthones and flavonoids, such as Osajin and Pomiferin, which are structurally similar to this compound.[7] Additionally, plant pigments, sterols, and fatty acids can be present.
Q2: How do I choose the right initial purification method for my crude extract?
A2: For a crude plant extract, flash column chromatography on silica gel is an effective first step to separate this compound from the bulk of the impurities. Recrystallization is best used as a final polishing step on an already partially purified solid, as it is highly effective at removing small amounts of impurities to yield a high-purity crystalline product.[8]
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A good starting point for column chromatography on silica gel is a non-polar/polar solvent system. A gradient of ethyl acetate in hexane or acetone in dichloromethane is commonly used. Start with a low percentage of the polar solvent and gradually increase the polarity while monitoring the elution with thin-layer chromatography (TLC).[1]
Q4: How can I determine the purity of my isolated this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and reliable method for quantitative purity assessment.[8][9] Purity is typically determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q5: I'm having trouble finding a single solvent for recrystallization. What should I do?
A5: A two-solvent (or solvent-antisolvent) system is a highly effective alternative.[8] In this method, the crude this compound is dissolved in a minimum amount of a hot "good" solvent (e.g., acetone, in which it is very soluble). Then, a "poor" solvent or "antisolvent" (e.g., water or hexane, in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. Slow cooling should then induce crystallization.[2]
Data Presentation
The following tables provide a summary of expected outcomes for the purification of this compound using different techniques. The values are representative and may vary depending on the quality of the starting material and the specific experimental conditions.
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 85-95% | 60-80% | High loading capacity, good for initial cleanup. | Moderate resolution, can be time-consuming. |
| Preparative HPLC | >98% | 50-70% | High resolution and purity. | Lower loading capacity, more expensive.[10] |
| Recrystallization | >99% | 70-90% (from partially pure material) | Excellent for final purification, yields high-purity crystals. | Not suitable for complex mixtures, potential for material loss in mother liquor.[11] |
Table 2: Illustrative HPLC Purity Analysis Data
| Sample | Retention Time (min) | Peak Area | % Area |
| Crude Extract | 12.5 (Impurity 1) | 150,000 | 10.0 |
| 14.2 (this compound) | 1,050,000 | 70.0 | |
| 15.8 (Impurity 2) | 300,000 | 20.0 | |
| After Column Chromatography | 14.2 (this compound) | 950,000 | 95.0 |
| 15.8 (Impurity 2) | 50,000 | 5.0 | |
| After Recrystallization | 14.2 (this compound) | 995,000 | 99.5 |
| 15.8 (Impurity 2) | 5,000 | 0.5 |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol outlines a general procedure for the initial purification of this compound from a crude plant extract.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then drain the excess solvent to just above the silica bed. Add a thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude extract in a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approximately 2-3 times the weight of the crude extract) to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light (this compound is UV active).
-
-
Isolation of Purified this compound:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified compound as a yellow solid.
-
Protocol 2: High-Purity Refinement by Recrystallization
This protocol describes the final purification of partially purified this compound to obtain a high-purity crystalline product.
-
Solvent Selection:
-
An ideal solvent system is one in which this compound is highly soluble when hot and poorly soluble when cold. An acetone/water or acetone/hexane mixture is a good starting point.
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot acetone to completely dissolve the solid.
-
-
Crystallization:
-
While the solution is still hot, add the antisolvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy.
-
If the solution becomes too cloudy, add a few drops of hot acetone to redissolve the precipitate.
-
-
Cooling and Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent/antisolvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: HPLC Method for Purity Analysis
This protocol provides a general method for the quantitative analysis of this compound purity.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with a composition suitable for retaining this compound (e.g., 50-60% B).
-
Run a linear gradient to a higher concentration of B (e.g., 90-95%) over 20-30 minutes.
-
Include a column wash at high %B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 0.1-1 mg/mL.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Osage orange (Maclura pomifera (Raf.) Schneid) fruit extracts: UHPLC-DAD-ESI-MS/MS analysis, antioxidant activity and in vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 11. quora.com [quora.com]
Macluraxanthone Solution Stability: A Technical Support Center
Welcome to the technical support center for Macluraxanthone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned darker or brownish). What is the likely cause?
A1: Color change is a common indicator of degradation, particularly oxidative degradation. This compound contains a catechol moiety, which is susceptible to oxidation, especially at a pH of 7 or higher.[1] This process can form ortho-quinones and other colored polymeric products. Exposure to light and oxygen can accelerate this process.
Q2: I am observing inconsistent results in my biological assays. Could this be related to solution stability?
A2: Yes, inconsistent results are a strong indicator of compound instability. If this compound degrades in your stock solution or experimental buffer, the effective concentration of the active compound will decrease over time, leading to poor reproducibility. It is crucial to evaluate the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, and duration of the experiment).
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To maximize stability, stock solutions should be prepared fresh in a high-purity solvent (e.g., DMSO or ethanol). For storage, we recommend the following, based on best practices for other sensitive polyphenolic compounds like xanthones[2]:
-
Short-term storage (days to weeks): Store at 2-8°C or -20°C.
-
Long-term storage (months to years): Aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3]
-
Protection from light: Use amber glass vials or wrap vials in aluminum foil.[2]
-
Inert atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.
Q4: I see new peaks appearing in my HPLC analysis of an aged this compound solution. What are they?
A4: The appearance of new peaks, typically with a corresponding decrease in the area of the main this compound peak, strongly suggests the presence of degradation products. To identify these, a forced degradation study followed by analysis with a mass spectrometer (LC-MS) is recommended. Potential degradation pathways include oxidation, photolysis, and hydrolysis.[2]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
If you suspect this compound degradation is impacting your experiments, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound stability issues.
Factors Influencing this compound Stability
Based on studies of xanthones and related polyphenolic compounds, the stability of this compound in solution is likely affected by several factors.[2][4][5][6][7]
| Factor | Potential Impact on this compound | Mitigation Strategy |
| pH | The catechol moiety is more susceptible to oxidation at neutral to alkaline pH (≥7).[1] Acidic conditions generally favor stability. | Maintain solution pH in the slightly acidic range (e.g., pH 4-6) using a suitable buffer system. |
| Oxygen | Dissolved molecular oxygen can directly oxidize the phenolic hydroxyl groups, leading to degradation. This is often the primary degradation pathway. | Use de-gassed solvents for solution preparation. Purge the headspace of storage vials with an inert gas (e.g., nitrogen, argon). |
| Light | Exposure to UV or high-intensity visible light can induce photolytic degradation, forming radical species that accelerate decomposition.[2] | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Avoid prolonged exposure to ambient light during experiments. |
| Temperature | Elevated temperatures increase the rate of all chemical reactions, including degradation pathways like oxidation and hydrolysis.[2][7] | Prepare solutions fresh when possible. For storage, use low temperatures (e.g., 4°C for short-term, -20°C to -80°C for long-term). |
| Metal Ions | Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for the oxidation of phenolic compounds. | Use high-purity solvents and reagents. Consider adding a small amount of a chelating agent like EDTA to the buffer if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study intentionally exposes this compound to harsh conditions to rapidly identify potential degradation pathways and products.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Set Up Stress Conditions: For each condition, add an aliquot of the stock solution to the stressor solution and incubate for a defined period (e.g., 24-48 hours). Include a control sample stored under normal conditions.
-
Acid: Mix with 0.1 M HCl and heat at 60°C.
-
Base: Mix with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Thermal: Dilute in buffer and heat at 80°C.
-
Photolytic: Expose a solution in a quartz cuvette to UV light (254 nm).
-
-
Neutralization & Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, using a validated stability-indicating HPLC-UV method. An LC-MS method is ideal for identifying the mass of any new peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products.
Methodology:
-
Initial Column & Mobile Phase Selection:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV/Vis, monitor at the λmax of this compound (approx. 270-280 nm).
-
-
Gradient Optimization:
-
Use the samples from the forced degradation study, particularly the one showing the most degradation, to optimize the separation.
-
Develop a gradient elution method starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time (e.g., 10% to 90% B over 20 minutes).
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve a resolution of >2 between the parent peak and the nearest degradation peak.
-
-
Method Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines (e.g., ICH Q2(R1)).
Protocol 3: DPPH Radical Scavenging Assay (To Monitor Activity)
Degradation of this compound will likely lead to a loss of its antioxidant activity. This assay can be used as a functional measure of stability.[8]
Principle: The stable purple DPPH• radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep it stored in the dark.
-
Prepare a series of concentrations of your this compound test solution (both fresh and aged samples).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your this compound dilutions (or solvent for the control) to the wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a plate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
A loss of inhibitory activity in an aged sample compared to a fresh sample indicates degradation.
-
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound is the oxidation of its catechol group to form an ortho-quinone, which can then undergo further reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
minimizing cytotoxicity of Macluraxanthone towards normal cells
Welcome to the Technical Support Center for Macluraxanthone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to this compound-induced cytotoxicity, with a focus on minimizing effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic profile?
A1: this compound is a type of xanthone, a class of naturally occurring compounds that have shown a variety of biological activities. It has been isolated from plants such as Maclura cochinchinensis. Research has demonstrated that this compound exhibits strong cytotoxic (cell-killing) effects against a range of human cancer cell lines, including leukemia, stomach cancer, colon cancer, and others. Its potential as an anticancer agent stems from this potent activity; however, like many chemotherapeutic agents, this cytotoxicity can also affect normal, healthy cells.
Q2: How can I improve the selective cytotoxicity of this compound against cancer cells while sparing normal cells?
A2: Several strategies can be employed to enhance the therapeutic window of this compound:
-
Structural Modification: Chemical modification of the parent this compound molecule is a promising approach. For example, studies on a related xanthone, toxyloxanthone C, showed that creating an acetylated derivative (5,6-Diacetoxytoxyloxanthone C) resulted in potent cytotoxicity against A549 lung cancer cells while showing no significant toxicity toward normal Vero cells (a kidney epithelial cell line from an African green monkey). This suggests that specific modifications can dramatically increase selectivity.
-
Drug Delivery Systems: Encapsulating this compound in a nano-drug delivery system (NDDS) like liposomes or polymeric nanoparticles can help target the compound to tumor tissues. These systems can exploit the unique characteristics of the tumor microenvironment (such as the enhanced permeability and retention effect) to increase drug concentration at the cancer site, thereby reducing systemic exposure and toxicity to normal cells.
-
Cyclotherapy (Combination Therapy): A strategy known as "cyclotherapy" involves using a second agent to arrest normal cells in a specific phase of the cell cycle (e.g., G1 arrest), making them less susceptible to a cytotoxic drug that targets actively dividing cells. Since many cancer cells have defective cell cycle checkpoints (e.g., p53 mutations), they continue to divide and are selectively killed by the primary cytotoxic agent. This approach could be explored in combination with this compound.
Q3: What are the potential molecular mechanisms and signaling pathways involved in this compound's cytotoxicity?
A3: While the precise pathways for this compound are still under investigation, related xanthones and other cytotoxic natural products often induce apoptosis (programmed cell death). In silico (molecular docking) studies suggest that certain xanthone derivatives may act as competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of such kinases can lead to cell cycle arrest and apoptosis.
Apoptosis is generally mediated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspase enzymes (like caspase-9 and -3) that execute cell death.
-
The Extrinsic (Death Receptor) Pathway: This is initiated by external signals binding to death receptors on the cell surface, which directly activates caspases (like caspase-8).
It is plausible that this compound's effects are mediated through one or both of these apoptotic pathways, potentially involving the modulation of Bcl-2 family proteins and activation of caspases.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
Encountering significant toxicity in non-cancerous cell lines is a common challenge. Use this guide to identify potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at low concentrations. | 1. Inherent toxicity of the compound: this compound may have a narrow therapeutic window for the specific normal cell line being used. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Suboptimal cell culture conditions: Stressed cells are more susceptible to drug-induced toxicity. | 1. Establish a full dose-response curve: Determine the IC50 for both your cancer and normal cell lines to quantify the selectivity index (SI). An SI > 1 indicates selectivity for cancer cells. 2. Run a vehicle control: Treat cells with the solvent alone at the highest concentration used in your experiment to rule out solvent effects. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). 3. Optimize culture conditions: Ensure proper incubator calibration (CO2, temperature, humidity) and use fresh, appropriate media. |
| Inconsistent IC50 values across experiments. | 1. Variable cell seeding density: Inconsistent starting cell numbers will lead to variable results. 2. Errors in compound dilution: Inaccurate serial dilutions are a common source of error. 3. Variable incubation times: Differences in drug exposure time will affect outcomes. | 1. Standardize cell seeding: Use a hemocytometer or automated cell counter for accurate seeding. Ensure a homogenous cell suspension. 2. Prepare fresh dilutions: Prepare serial dilutions for each experiment and verify calculations. Use calibrated pipettes. 3. Maintain consistent timing: Standardize all incubation periods precisely. |
| No clear difference in cytotoxicity between cancer and normal cells. | 1. Similar cellular proliferation rates: If the normal cell line proliferates as rapidly as the cancer cell line, it may be equally sensitive. 2. Shared molecular targets: The cytotoxic mechanism of this compound may target pathways essential for both cell types. | 1. Use a slower-growing normal cell line: Select a normal cell line with a longer doubling time for comparison. 2. Explore alternative strategies: Consider the strategies mentioned in FAQ #2, such as structural modification of this compound or the use of targeted drug delivery systems to improve selectivity. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a modified xanthone derivative against various cancer cell lines and a normal cell line. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Insight |
| This compound | Raji | Burkitt's lymphoma | 1.40 | High potency against cancer |
| SNU-1 | Gastric carcinoma | 2.50 | High potency against cancer | |
| K562 | Leukemia | 2.50 | High potency against cancer | |
| LS-174T | Colorectal adenocarcinoma | 4.30 | High potency against cancer | |
| A549 | Lung carcinoma | 8.45 - 16.71 | Potent against cancer | |
| MCF-7 | Breast cancer | 8.45 - 16.71 | Potent against cancer | |
| 5,6-Diacetoxytoxyloxanthone C (Derivative of a related xanthone) | A549 | Lung carcinoma | 12.20 | Potent against cancer |
| HelaS3 | Cervical cancer | 22.61 | Potent against cancer | |
| HepG2 | Liver carcinoma | 19.34 | Potent against cancer | |
| Vero | Normal kidney epithelial | > 100 | Highly selective; not toxic to normal cells at effective concentrations. |
Data compiled from multiple sources.
Visualizations and Workflows
Troubleshooting Workflow
This diagram outlines a logical process for addressing experiments where this compound shows high cytotoxicity in normal cell lines.
Caption: Troubleshooting workflow for high cytotoxicity in normal cells.
Experimental Workflow: MTT Cytotoxicity Assay
This diagram illustrates the key steps involved in performing a standard MTT assay to measure cell viability.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Hypothesized Signaling Pathway
This diagram presents a simplified, hypothetical signaling pathway for this compound-induced apoptosis, based on common mechanisms for similar compounds.
Caption: Hypothesized signaling pathway for this compound action.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (appropriate for your cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.
-
Include wells for "untreated control" and "vehicle control."
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete medium. A common concentration range to test is 0.1 µM to 100 µM.
-
For the vehicle control wells, prepare medium with the highest concentration of DMSO that will be used in the treatment wells.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630 nm to subtract background absorbance, if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Macluraxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Macluraxanthone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how might they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts, or complex botanical extracts). This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2][3][4] Given that this compound is a xanthone, it is often extracted from complex biological or botanical matrices, making it susceptible to interference from endogenous substances like phospholipids, salts, and other metabolites.[1][5]
Q2: My quantitative results for this compound show poor reproducibility and accuracy. Could matrix effects be the cause?
A2: Yes, poor reproducibility and accuracy are classic indicators of unmanaged matrix effects.[6][4] When the matrix composition varies between samples, the extent of ion suppression or enhancement can also vary, leading to inconsistent results.[7][8] It is crucial to assess and mitigate these effects to ensure the reliability of your quantitative data.
Q3: How can I detect matrix effects in my this compound analysis?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[1] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with this compound at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[1] A qualitative method, post-column infusion , can also be used to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][7][9]
Q4: What are the primary strategies to mitigate matrix effects for a compound like this compound?
A4: The three main strategies to combat matrix effects are:
-
Optimize Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[6][10] For plasma or serum samples, specialized techniques like HybridSPE®-Phospholipid can be employed to specifically remove phospholipids, a major source of ion suppression.[11]
-
Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can effectively reduce interference.[9][12]
-
Utilize Compensation Strategies: These methods aim to correct for the matrix effect rather than eliminate it. The most effective approach is the use of a stable isotope-labeled (SIL) internal standard of this compound.[9][13] Other methods include matrix-matched calibration and the standard addition method .[9][14][15]
Q5: Are there specific considerations for a xanthone compound like this compound, which is often extracted from complex botanical matrices?
A5: Yes. Xanthones are frequently found in complex matrices such as plant extracts.[5][16][17] These matrices can contain a wide variety of compounds (e.g., other xanthones, flavonoids, terpenes) that can cause significant matrix effects. Therefore, a robust sample cleanup protocol is critical. Techniques like Solid-Phase Extraction (SPE) are often employed to selectively isolate xanthones from the complex sample matrix.[5]
Troubleshooting Guides
Issue 1: Inconsistent this compound peak areas in replicate injections of the same sample.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression/Enhancement | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement. 2. Enhance Sample Preparation: Implement more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[10][12] 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[9][18] |
| Co-elution with Interfering Substances | 1. Modify Gradient: Adjust the mobile phase gradient to better separate this compound from matrix components. 2. Change Column Chemistry: Experiment with a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity. |
| Contaminated Ion Source | 1. Inspect and Clean: Check the ion source for contamination. High background noise or suppression across the entire run may indicate a dirty source.[2] 2. Perform Routine Maintenance: Follow the manufacturer's protocol for cleaning the ion source. |
Issue 2: The signal intensity for both this compound and its internal standard is low and variable.
| Possible Cause | Troubleshooting Steps |
| Severe Matrix Effects | 1. Perform Post-Column Infusion: This experiment will help identify the specific retention time windows where ion suppression is most severe.[7] The goal is to adjust the chromatography so that this compound and its internal standard elute in a region of minimal suppression. 2. Improve Sample Cleanup: Focus on removing the class of compounds known to cause significant ion suppression. For biological fluids, phospholipids are a primary concern.[11][19] |
| Poor Ionization | 1. Optimize Source Parameters: Adjust ion source parameters such as gas flows, temperature, and voltages to improve the ionization efficiency of this compound. |
| Incorrect Internal Standard Concentration | 1. Verify IS Concentration: Ensure the concentration of the internal standard is appropriate and consistent across all samples and standards. |
Data Presentation
The following tables summarize typical quantitative data that may be encountered when assessing and mitigating matrix effects for a xanthone compound like this compound.
Table 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) | Interpretation |
| This compound in Neat Solvent | 1,520,000 | N/A | Reference |
| This compound in Spiked Matrix Extract | 850,000 | 55.9% | Significant Ion Suppression |
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[5]
Table 2: Comparison of Different Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Recommendation |
| Protein Precipitation (PPT) | 95 | 60 | Poor - Significant matrix effect remains.[12] |
| Liquid-Liquid Extraction (LLE) | 85 | 85 | Better - Reduced matrix effect.[10][12] |
| Solid-Phase Extraction (SPE) | 90 | 98 | Optimal - High recovery and minimal matrix effect.[6][10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological or botanical matrix.
Materials:
-
Blank matrix (e.g., human plasma, plant extract)
-
This compound standard solution of known concentration
-
LC-MS/MS system
-
Solvents for extraction and reconstitution
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the known concentration of this compound standard solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank matrix through the entire sample preparation procedure. In the final step, spike the extracted matrix with the same known concentration of this compound standard solution as in Set A.[1]
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100%
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify the retention time regions where matrix effects (ion suppression or enhancement) occur.
Materials:
-
LC-MS/MS system with a T-infusion setup
-
Syringe pump
-
This compound standard solution
-
Blank biological/botanical matrix extract
Procedure:
-
Set up the post-column infusion system by infusing a constant flow of the this compound standard solution into the LC eluent stream just before the mass spectrometer's ion source.
-
Acquire a stable baseline signal for the this compound ion transition.
-
Inject the processed blank matrix extract onto the LC column.
-
Monitor the baseline of the this compound signal. Any significant dip or rise in the baseline indicates a region of ion suppression or enhancement, respectively.[1][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 15. welchlab.com [welchlab.com]
- 16. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Antibacterial Potency of Macluraxanthone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macluraxanthone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the antibacterial potency of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide solutions to specific issues you may encounter during the synthesis, modification, and antibacterial testing of this compound derivatives.
Q1: My synthetic modifications of this compound resulted in a complete loss of antibacterial activity. What are the likely causes?
A1: A loss of antibacterial activity following synthetic modification is a common issue. Several factors could be at play, primarily related to the structure-activity relationship (SAR) of the xanthone scaffold.
-
Modification of Key Functional Groups: The hydroxyl groups on the xanthone core are often crucial for antibacterial activity. Modifications such as sulfonylation and alkylation at the 5-OH and 6-OH positions of xanthone derivatives have been shown to decrease or eliminate antibacterial activity.[1] This is likely due to the disruption of hydrogen bonding interactions with the bacterial target.
-
Steric Hindrance: The addition of bulky functional groups can sterically hinder the interaction of the this compound derivative with its molecular target in the bacterium.
-
Altered Physicochemical Properties: Modifications can significantly change the lipophilicity and electronic properties of the molecule, potentially reducing its ability to penetrate the bacterial cell wall or membrane.
Troubleshooting Steps:
-
Re-evaluate the modification strategy: Focus on modifications that have been reported to enhance activity, such as acylation and bromination.[1]
-
Perform in silico modeling: Molecular docking studies can help predict how a modification will affect the binding of the derivative to its target.[1][2][3][4]
-
Synthesize a small library of analogs: Create derivatives with varying chain lengths or different substituents to systematically probe the SAR.
Q2: I've successfully acetylated this compound, but the increase in antibacterial potency is not as significant as reported in the literature. What could be the reason?
A2: While acetylation is a promising strategy, the degree of potency enhancement can be influenced by several experimental variables.
-
Purity of the final compound: Residual starting material or reaction byproducts can interfere with the antibacterial assay, leading to inaccurate MIC values.
-
Bacterial strain variability: Different bacterial strains, even within the same species, can exhibit varying susceptibility to antibacterial agents.
-
Assay conditions: The minimum inhibitory concentration (MIC) values can be affected by factors such as the inoculum size, incubation time, and the type of growth medium used.
Troubleshooting Steps:
-
Confirm the purity of your compound: Use techniques like HPLC and NMR to ensure the purity of your acetylated derivative.
-
Standardize your antibacterial assay: Adhere to established protocols for MIC determination, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Test against reference strains: Include standard reference strains in your assays for comparison with literature data.
Q3: I am having difficulty purifying my synthesized this compound derivatives. What are the recommended purification techniques?
A3: The purification of synthetic xanthone derivatives can be challenging due to the presence of closely related impurities. A multi-step approach is often necessary.
-
Column Chromatography: This is the most common primary purification method. The choice of solvent system is critical for achieving good separation. A good starting point for non-polar xanthone derivatives is a hexane-ethyl acetate gradient. For more polar derivatives, a dichloromethane-methanol gradient may be more effective.
-
Recrystallization: This technique is useful for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid, is typically used.
Q4: Can combination therapy with existing antibiotics increase the potency of this compound derivatives?
A4: Yes, combination therapy is a viable strategy. Some xanthone derivatives have been shown to exhibit synergistic effects when combined with conventional antibiotics.[5] This can be particularly effective against antibiotic-resistant strains.[5] The mechanism can involve the xanthone derivative increasing the permeability of the bacterial membrane, thus allowing better penetration of the antibiotic.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its derivatives against various Gram-positive bacteria.
| Compound | Modification | MRSA (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) | B. cereus (μg/mL) |
| This compound (Parent) | - | 16 | >128 | 64 | 64 |
| Derivative 2a | Acetylation | 8 | 16 | 32 | 32 |
| Derivatives 2b-2g | Sulfonylation/Alkylation | >128 | >128 | >128 | >128 |
Data sourced from Linphosan et al. (2022).[1]
Experimental Protocols
1. General Procedure for Acetylation of this compound
This protocol describes a general method for the acetylation of hydroxyl groups on the this compound scaffold.
-
Reagents and Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane-ethyl acetate gradient).
-
2. General Procedure for Bromination of Xanthones
This protocol provides a general method for the bromination of the xanthone scaffold.
-
Reagents and Materials:
-
Xanthone derivative
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the xanthone derivative in CCl₄ in a round-bottom flask.
-
Add NBS and a catalytic amount of BPO to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis, purification, and antibacterial evaluation of this compound derivatives.
Putative Antibacterial Mechanism of Action
Caption: Proposed dual mechanism of antibacterial action for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Macluraxanthone Demonstrates Anticancer Potential in Preclinical Animal Models
For Immediate Release
Shanghai, China – December 17, 2025 – Researchers evaluating the therapeutic potential of natural compounds have found promising evidence for the anticancer activity of Macluraxanthone in a preclinical animal model of leukemia. A study investigating its effects in a xenograft murine model of human chronic lymphocytic leukemia (CLL) revealed a significant extension in the survival of treated animals compared to their untreated counterparts, highlighting its potential as a future therapeutic agent.
This compound, a xanthone compound isolated from Guttiferae trees, has previously demonstrated antiproliferative and proapoptotic activities in in-vitro studies against various cancer cell lines. The recent in-vivo findings provide a crucial step in validating its potential efficacy in a living organism.
This comparison guide provides an objective analysis of the available experimental data on the anticancer activity of this compound in animal models, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy in a Murine Leukemia Model
A key preclinical study evaluated the therapeutic effects of this compound in a xenograft murine model of human Chronic Lymphocytic Leukemia (CLL). In this study, SCID CB-17 mice were inoculated with JOK-1/5.3 cells, a human CLL cell line. The treated group received daily injections of this compound, and their survival was compared against a control group receiving a solvent and another group treated with a different xanthone, Allanxanthone C.
The results, as summarized in the table below, indicate that this compound significantly prolonged the mean survival time of the treated mice.
| Treatment Group | Dosage | Mean Survival Time (days ± SE) | Survival Prolongation vs. Control | Statistical Significance (p-value) |
| Control (Solvent) | - | 20.2 ± 0.8 | - | - |
| This compound | 5 mg/kg | 26.0 ± 1.7 | 28.7% | p = 0.0141[1][2] |
| Allanxanthone C | 5 mg/kg | 25.6 ± 0.6 | 26.7% | p = 0.0006[1][2] |
Table 1: Comparative Survival Analysis of this compound in a Xenograft Murine Model of Human Chronic Lymphocytic Leukemia.[1][2]
The data clearly demonstrates the potential of this compound in a preclinical leukemia model. Notably, the study also reported no apparent toxicity in the treated animals, suggesting a favorable safety profile at the tested dosage.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocol was utilized in the key in-vivo study validating the anticancer activity of this compound.
Animal Model:
-
Species: Severe Combined Immunodeficiency (SCID) CB-17 mice.[1]
-
Rationale: These mice lack functional B and T lymphocytes, allowing for the successful engraftment of human cancer cells without rejection.
Tumor Model:
-
Cell Line: JOK-1/5.3, a human B-cell line derived from a patient with chronic lymphocytic leukemia, stably transfected with the human CD5 gene.[1]
-
Implantation: 10^7 JOK-1/5.3 cells were inoculated into each mouse at day 0.[1]
Treatment Regimen:
-
Test Compound: this compound.
-
Dosage: 5 mg/kg body weight.[1]
-
Administration: Daily injections from day 3 to day 7 post-inoculation.[1]
-
Control Groups:
Endpoint:
-
Primary Outcome: Survival time of the mice, estimated using the Kaplan-Meier method.[1]
Mechanism of Action: Inducing Apoptosis through the Mitochondrial Pathway
The anticancer activity of this compound is believed to be mediated through the induction of apoptosis, or programmed cell death, in cancer cells.[1] Evidence suggests that it specifically triggers the mitochondrial pathway of apoptosis.[1] This intrinsic pathway is a key regulator of cell death and is often dysregulated in cancer.
The process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Experimental Workflow
The validation of this compound's anticancer activity in the animal model followed a structured experimental workflow, from the preparation of the compound and animal models to the final data analysis.
Conclusion
The available preclinical data provides a solid foundation for the further investigation of this compound as a potential anticancer agent. The significant survival benefit observed in a murine model of chronic lymphocytic leukemia, coupled with a lack of apparent toxicity, warrants continued research. Future studies should focus on elucidating the detailed molecular mechanisms of action, exploring its efficacy in other cancer models, and establishing optimal dosing and treatment schedules. These efforts will be critical in determining the translational potential of this compound for clinical applications in oncology.
References
A Comparative Analysis of the Cytotoxic Activities of Macluraxanthone and α-Mangostin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two prominent xanthones, macluraxanthone and α-mangostin. While both compounds exhibit significant anticancer potential, this document aims to offer an objective side-by-side analysis based on available experimental data. This comparison focuses on their relative potencies against various cancer cell lines, the experimental methods used to determine their efficacy, and the distinct signaling pathways they modulate to induce cell death.
Quantitative Cytotoxicity Data
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for this compound and α-mangostin against a range of human cancer cell lines as reported in various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as the specific cell line, assay type (e.g., MTT, SRB), and duration of compound exposure can significantly influence the results.
| Compound | Cancer Cell Line | Cell Type | Assay Type | Exposure Time (h) | IC50 (µM) |
| This compound | HeLaS3 | Cervical Cancer | - | - | 1.45 - 1.93 |
| A549 | Lung Cancer | - | - | 12.20 | |
| HepG2 | Liver Cancer | - | - | 1.45 - 1.93 | |
| KB | Oral Cancer | - | - | 1.45 - 1.93 | |
| HT-29 | Colon Cancer | - | - | 1.45 - 1.93 | |
| MCF-7 | Breast Cancer | - | - | 1.45 - 1.93 | |
| α-Mangostin | HeLa | Cervical Cancer | MTT | 24 | ~20-30 |
| SiHa | Cervical Cancer | MTT | 24 | ~20-30 | |
| A549 | Lung Cancer | - | - | >6 µg/mL | |
| HepG2 | Liver Cancer | - | 48 | 26.86 | |
| DLD-1 | Colon Cancer | - | - | >15 | |
| SW1353 | Chondrosarcoma | - | - | 5-30 µg/mL | |
| MCF-7 | Breast Cancer | MTT | 24 | 8.2-19.9 | |
| MDA-MB-231 | Breast Cancer | - | - | 3.59-20 | |
| LNCaP | Prostate Cancer | MTT | 48 | 5.9 | |
| 22Rv1 | Prostate Cancer | MTT | 48 | 6.9 | |
| DU145 | Prostate Cancer | MTT | 48 | 22.5 | |
| PC3 | Prostate Cancer | MTT | 48 | 12.7 | |
| SK-MEL-28 | Melanoma | - | - | 5-7.5 µg/mL | |
| OVACAR-3 | Ovarian Cancer | - | - | 5-200 |
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to evaluate the cytotoxicity of natural compounds like this compound and α-mangostin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or α-mangostin from a stock solution (typically in DMSO). The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is completely dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and cost-effective method for cytotoxicity screening.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plate five times with slow-running tap water to remove TCA, medium, and dead cells. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and α-mangostin induce apoptosis, or programmed cell death, in cancer cells. However, the specific signaling pathways they modulate may differ.
This compound-Induced Apoptosis
The precise signaling pathways of this compound-induced apoptosis are less extensively characterized than those of α-mangostin. However, studies suggest that its cytotoxic effects are potent and likely involve the induction of apoptotic cascades.
Caption: Putative mechanism of this compound-induced apoptosis.
α-Mangostin-Induced Apoptosis
The apoptotic mechanisms of α-mangostin have been more thoroughly investigated. It is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases.[1][2]
References
A Comparative Analysis of the Antioxidant Properties of Macluraxanthone and Osajaxanthone
A deep dive into the free radical scavenging capabilities and underlying molecular mechanisms of two closely related xanthones reveals significant differences in their antioxidant potential. While Macluraxanthone emerges as a potent antioxidant, Osajaxanthone exhibits minimal to no activity in direct radical scavenging assays.
This comprehensive guide provides a comparative analysis of the antioxidant properties of this compound and Osajaxanthone, two prenylated xanthones of interest to researchers in drug discovery and the natural products field. This report synthesizes available experimental data to offer a clear comparison of their performance in various antioxidant assays and sheds light on their potential mechanisms of action at the cellular level.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of this compound and Osajaxanthone has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | This compound IC50 | Osajaxanthone IC50 | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | 19.64 µM[1] | No significant activity reported[1] | Not specified | Not specified |
| 7.65 µg/mL | Not specified | Not specified | Not specified | |
| ABTS Radical Scavenging | Data not available | Data not available | Not specified | Not specified |
| Superoxide Radical Scavenging | Data not available | Data not available | Not specified | Not specified |
| Hydroxyl Radical Scavenging | Data not available | Data not available | Not specified | Not specified |
Note: The direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is based on available literature.
Unraveling the Mechanisms of Action: A Tale of Two Xanthones
The antioxidant activity of phenolic compounds like xanthones is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The structural differences between this compound and Osajaxanthone likely play a crucial role in their divergent antioxidant capacities.
This compound's Antioxidant Prowess:
While specific studies detailing the complete signaling pathways for this compound's antioxidant activity are limited, its potent free radical scavenging ability, as evidenced by its low DPPH IC50 value, suggests a direct antioxidant mechanism. Furthermore, research on other prenylated xanthones indicates that they can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. It is plausible that this compound may also exert its antioxidant effects indirectly by modulating this protective cellular pathway.
Osajaxanthone's Lack of Direct Antioxidant Activity:
In contrast, studies have reported that Osajaxanthone exhibits "non-antioxidant activity" in the DPPH assay[1]. This suggests that it is a poor direct scavenger of this particular free radical. The absence of significant direct antioxidant activity could be attributed to its specific chemical structure and the arrangement of its functional groups, which may hinder its ability to effectively donate a hydrogen atom or an electron. To date, there is a lack of information regarding the effects of Osajaxanthone on antioxidant-related signaling pathways.
Visualizing the Antioxidant Defense Pathway
The Nrf2 signaling pathway is a central regulator of cellular antioxidant responses. The following diagram illustrates the general mechanism of Nrf2 activation, which may be relevant to the indirect antioxidant effects of certain xanthones.
Caption: General overview of the Nrf2 signaling pathway for antioxidant gene expression.
Experimental Methodologies
The following sections detail the protocols for the key antioxidant assays mentioned in this guide. These methodologies are crucial for the accurate and reproducible assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared. The solution should be freshly made and kept in the dark.
-
Sample Preparation: The test compounds (this compound and Osajaxanthone) are dissolved in a suitable solvent (e.g., methanol or ethanol) to create a stock solution. A series of dilutions are then prepared from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample solution at different concentrations.
-
Add an equal volume of the DPPH solution to each well.
-
A control well containing the solvent and DPPH solution is also prepared.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds are prepared.
-
Assay Procedure:
-
A specific volume of the sample solution is mixed with a larger volume of the ABTS•+ working solution.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging is calculated, and the IC50 value is determined as described for the DPPH assay.
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O2•−), which are generated in vitro by a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system.
Protocol:
-
Reaction Mixture: The reaction mixture typically contains nitroblue tetrazolium (NBT), NADH, and the test compound in a suitable buffer (e.g., phosphate buffer).
-
Initiation of Reaction: The reaction is initiated by the addition of PMS.
-
Incubation: The mixture is incubated at room temperature for a specific duration.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm), which corresponds to the formation of formazan from the reduction of NBT by superoxide radicals.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control reaction without the test compound. The IC50 value is then determined.
Hydroxyl Radical Scavenging Assay
This assay evaluates the capacity of a compound to scavenge hydroxyl radicals (•OH), which are highly reactive and damaging. The Fenton reaction is a common method for generating hydroxyl radicals in vitro.
Protocol:
-
Reaction Mixture: The reaction mixture typically includes a source of Fe2+ (e.g., FeSO4), EDTA, H2O2, and a detector molecule such as deoxyribose or salicylic acid in a suitable buffer.
-
Sample Addition: The test compound at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Detection of Radical Damage: The extent of hydroxyl radical attack on the detector molecule is measured. For example, with deoxyribose, the degradation products are quantified by reaction with thiobarbituric acid (TBA) to form a colored product.
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.
Conclusion
The available evidence strongly indicates that this compound possesses significant direct antioxidant properties, as demonstrated by its potent scavenging of DPPH radicals. In stark contrast, Osajaxanthone appears to be largely inactive as a direct antioxidant in the same assay. While the precise signaling pathways for both compounds require further elucidation, the established role of the Nrf2 pathway for other xanthones provides a promising avenue for future research into the potential indirect antioxidant mechanisms of this compound. For professionals in drug development and research, this compound represents a more promising candidate for further investigation as a potential antioxidant agent. Further studies are warranted to explore its efficacy in a broader range of antioxidant assays and to fully uncover the molecular mechanisms underlying its protective effects.
References
Structure-Activity Relationship of Macluraxanthone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Macluraxanthone, a naturally occurring xanthone, and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antibacterial, and anti-inflammatory properties. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Comparative Biological Activity of this compound and Its Derivatives
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituent groups on the xanthone scaffold. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different derivatives.
Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing anticancer potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HelaS3 (Cervical Carcinoma) | 1.59 ± 0.12 | [1] |
| A549 (Lung Carcinoma) | 6.46 ± 0.98 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 5.26 ± 0.41 | [1] | |
| KB, HeLa S-3, HT-29, MCF-7, HepG2 | 1.45 - 1.93 | [2] | |
| THP-1, A549, HepG2 | 2.25 ± 0.14 - 5.26 ± 0.13 | [2] | |
| 10-O-methylthis compound | THP-1, A549, HepG2 | 2.25 ± 0.14 - 5.26 ± 0.13 | [2] |
| Hydroxyxanthone Derivatives | WiDr (Colon Cancer) | 38 - 1255 | [3] |
| MCF-7 (Breast Cancer) | 184 ± 15 | [3] | |
| T47D (Breast Cancer) | >194.34 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 9.18 - 85.3 | [5] | |
| Novel Prenylated Xanthone | U-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2 | 3.35 - 8.09 | [6] |
Key SAR Insights for Anticancer Activity:
-
The presence of prenyl and hydroxyl groups on the xanthone core is often associated with enhanced cytotoxic effects.[2]
-
The position and number of hydroxyl groups can significantly impact anticancer activity, with trihydroxyxanthones generally showing greater potency than dihydroxyxanthones.[3]
-
Methylation of hydroxyl groups, as seen in 10-O-methylthis compound, can maintain potent cytotoxicity.[2]
Antibacterial Activity
This compound derivatives have demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is used to quantify this activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | MRSA | 16 | [1] |
| S. aureus | >128 | [1] | |
| B. subtilis | 64 | [1] | |
| B. cereus | 64 | [1] | |
| Acetyl derivative of this compound (2a) | MRSA | 8 | [1] |
| S. aureus | 16 | [1] | |
| B. subtilis | 32 | [1] | |
| B. cereus | 16 | [1] | |
| Xanthone Derivatives (XT17-18, XT42-45) | E. coli ATCC 25922 | 1.56 - 12.5 | [7] |
| Xanthone Derivative (XT44) | K. pneumoniae | 0.78 | [7] |
| Xanthone Derivative (XT17) | P. aeruginosa | 3.125 | [7] |
| Novel Xanthone Derivatives (4, 7-9) | MRSA | 6.25 | [8] |
| Gram-positive & Gram-negative bacteria | 1.56 - 12.5 | [8] |
Key SAR Insights for Antibacterial Activity:
-
Acetylation of this compound can enhance its antibacterial potency, particularly against MRSA.[1]
-
The presence of cationic groups can contribute to broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]
-
Specific structural modifications can lead to potent activity against drug-resistant strains like MRSA.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NO inhibition in RAW 264.7 cells | < 16.0 | [9] |
| α-mangostin | NO inhibition in RAW 264.7 cells | < 16.0 | [9] |
| Mesuarianone diacetate B | NO inhibition in RAW 264.7 cells | < 16.0 | [9] |
| Garcinoxanthone B | NO inhibition | 11.3 | [10] |
| Garcinoxanthone C | NO inhibition | 18.0 | [10] |
| 1,3,6,7-tetrahydroxyxanthone derivative (7) | NO release inhibition | 3.9 | [11] |
| 1,3,6,7-tetrahydroxyxanthone derivative (8) | NO release inhibition | 4.3 | [11] |
| Guttiferone E | 15-LOX inhibition | 43.05 µg/mL | [11] |
Key SAR Insights for Anti-inflammatory Activity:
-
Trihydroxylated prenylated, diprenylated, and acetylated substituent groups on the xanthone skeleton contribute to remarkable anti-inflammatory activity.[9]
-
The presence of hydroxyl and prenyl groups is a key contributor to the anti-inflammatory effects of xanthones.
-
Specific substitution patterns can lead to potent inhibition of inflammatory mediators like NO and enzymes like 15-lipoxygenase (15-LOX).[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Suspension Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine IC50 values.
Visualizing Mechanisms and Relationships
Graphical representations are powerful tools for understanding complex biological processes and structure-activity relationships.
SAR of this compound Derivatives for Enhanced Biological Activity
The following diagram illustrates the key structural modifications on the this compound scaffold and their general impact on anticancer and antibacterial activities.
Caption: Key structural modifications influencing the biological activity of this compound derivatives.
This compound B Inhibition of NF-κB and MAPK Signaling Pathways
This compound B has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[12] The following diagram illustrates this inhibitory mechanism.
Caption: Inhibition of NF-κB and MAPK pathways by this compound B.
Experimental Workflow for Biological Evaluation
The systematic evaluation of this compound derivatives involves a series of well-defined experimental steps.
Caption: General workflow for the biological evaluation of this compound derivatives.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Macluraxanthone and Alternative Compounds Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Macluraxanthone, a naturally occurring xanthone, against several key protein targets. For comparative purposes, we have included experimental data for other known inhibitors of these same targets. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery and pharmacology, offering insights into the potential therapeutic applications of this compound.
Executive Summary
This compound has demonstrated inhibitory activity against several protein targets, with the most definitive quantitative data available for its interaction with neuraminidase. While its potential as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclin-dependent kinase 2 (CDK2) has been suggested through computational modeling and preliminary experimental observations, precise binding affinity data (e.g., IC50, Ki, or Kd values) from in vitro enzyme inhibition assays are not yet widely available in the public domain. This guide summarizes the existing quantitative data and provides detailed experimental protocols to facilitate further investigation into the binding characteristics of this compound.
Data Presentation: Comparative Binding Affinities
The following tables summarize the available quantitative data for the binding affinity of this compound and a selection of alternative inhibitors against their respective protein targets.
Table 1: Neuraminidase Inhibitors
| Compound | Target Enzyme | Binding Affinity (Ki) |
| This compound | Clostridium perfringens Neuraminidase | 477 nM |
| Oseltamivir Carboxylate | Influenza A/H1N1 Neuraminidase | IC50: 0.92 - 1.54 nM |
| Zanamivir | Influenza A/H1N1 Neuraminidase | IC50: 0.61 - 0.92 nM |
Table 2: Acetylcholinesterase (AChE) Inhibitors (for comparative context)
| Compound | Target Enzyme | Binding Affinity (IC50) |
| This compound | Human AChE | Data Not Available |
| Donepezil | Human AChE | 0.04 µM[1] |
| Rivastigmine | Human AChE | 71.1 µM[2] |
| Galantamine | AChE | Various reported values |
| Caffeine | Human AChE | 7.25 µM[1] |
| Pentoxifylline | Human AChE | 6.60 µM[1] |
| Propentofylline | Human AChE | 6.40 µM[1] |
Table 3: Butyrylcholinesterase (BChE) Inhibitors (for comparative context)
| Compound | Target Enzyme | Binding Affinity (IC50) |
| This compound | Human BChE | Data Not Available |
| Donepezil | Human BChE | 13.60 µM[1] |
| Rivastigmine | BChE | Various reported values |
| Galantamine | BChE | Various reported values |
Table 4: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors (for comparative context)
| Compound | Target Enzyme | Binding Affinity (IC50) |
| This compound | CDK2/Cyclin A or E | Data Not Available |
| Roscovitine (Seliciclib) | CDK2 | 16 µM[3] |
| Milciclib | CDK2 | 45 nM[3] |
| PF-06873600 | CDK2/Cyclin E | Sub-nanomolar |
| Ribociclib | CDK2 | 0.068 µM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining neuraminidase inhibition.[5][6][7][8]
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Neuraminidase enzyme (e.g., from Clostridium perfringens or influenza virus)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black microplates
-
Fluorometer (Excitation: ~355-365 nm, Emission: ~440-460 nm)
-
Test compound (this compound) and positive controls (e.g., Oseltamivir)
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the neuraminidase enzyme solution to each well, except for the blank controls.
-
Add the serially diluted test compounds and controls to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method for measuring AChE activity.[9][10][11][12]
Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well clear microplates
-
Spectrophotometer microplate reader
-
Test compound (this compound) and positive controls (e.g., Donepezil)
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control to the designated wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
CDK2 Kinase Assay (Luminescence-Based)
This protocol describes a common method for assessing CDK2 inhibitory activity by measuring ATP consumption.[13][14][15][16][17]
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. CDK2/Cyclin complexes phosphorylate a substrate, consuming ATP in the process. A luciferase-based reagent is then added, which produces a luminescent signal that is directly proportional to the amount of ATP present. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme complex
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white, opaque microplates
-
Luminometer
-
Test compound (this compound) and positive controls (e.g., Roscovitine)
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the kinase assay buffer.
-
In a 96-well plate, add the test compounds or controls.
-
Add the CDK2/Cyclin enzyme complex and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Caption: Simplified cholinergic signaling pathway and the putative role of an AChE inhibitor.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. Selective inhibition of human acetylcholinesterase by xanthine derivatives: in vitro inhibition and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthone: Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK2/CyclinE1 Kinase Enzyme System [promega.jp]
- 17. researchgate.net [researchgate.net]
Macluraxanthone: A Potential Challenger to Standard Chemotherapy?
For Immediate Release
In the ongoing search for more effective and less toxic cancer treatments, natural compounds are a promising frontier. One such compound, Macluraxanthone, a xanthone found in the Maclura cochinchinensis plant, has demonstrated significant anticancer properties in preclinical studies. This guide provides a comparative analysis of this compound against standard chemotherapy drugs, offering insights for researchers, scientists, and drug development professionals.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The efficacy of an anticancer agent is often measured by its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While direct head-to-head studies are limited, existing data allows for a preliminary comparison of this compound with established chemotherapy agents like doxorubicin and paclitaxel.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLaS3 | Cervical Cancer | 1.59 ± 0.12 | [1](--INVALID-LINK--) |
| A549 | Lung Cancer | 6.46 ± 0.98 | [1](--INVALID-LINK--) | |
| HepG2 | Liver Cancer | 5.26 ± 0.41 | [1](--INVALID-LINK--) | |
| Doxorubicin | T47D | Breast Cancer | 0.202 ± 0.004 | [2](--INVALID-LINK--) |
| NCI-H1299 | Lung Cancer | > 10 (at 48h) | [3](--INVALID-LINK--) | |
| A549 | Lung Cancer | ~0.6 (at 48h) | [3](--INVALID-LINK--) | |
| Paclitaxel | T47D | Breast Cancer | 1.577 ± 0.115 | [2](--INVALID-LINK--) |
| Various | Various | 0.0025 - 0.0075 | [4](--INVALID-LINK--) |
Unraveling the Mechanism of Action: A Look at Signaling Pathways
This compound and other xanthone derivatives appear to exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction:
Research suggests that xanthones can trigger apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Cell Cycle Arrest:
Xanthones have been shown to arrest the cell cycle at various phases, preventing cancer cells from proliferating. This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5](--INVALID-LINK--)
Inhibition of Key Signaling Pathways:
Recent studies on this compound B, a related compound, have shown that it can inhibit inflammatory responses by regulating the NF-κB and MAPK signaling pathways.[6](--INVALID-LINK--) These pathways are often dysregulated in cancer and contribute to tumor growth and survival. By inhibiting these pathways, this compound may create an environment that is less conducive to cancer cell proliferation.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing
The following provides a general methodology for assessing the cytotoxicity of a compound like this compound against cancer cell lines, based on the widely used MTT assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Assay:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for another 3-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated for each concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound demonstrates promising anticancer activity in vitro, with IC50 values in the low micromolar range against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways like NF-κB and MAPK.
While the available data is encouraging, it is crucial to conduct direct comparative studies of this compound against standard chemotherapy drugs under identical experimental conditions. Such studies will provide a more definitive assessment of its relative potency. Further in vivo studies are also necessary to evaluate its efficacy and safety in animal models before it can be considered for clinical development. The exploration of natural compounds like this compound represents a valuable avenue in the quest for novel and improved cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
cross-validation of Macluraxanthone's efficacy in different cancer cell lines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the efficacy of Macluraxanthone, a naturally occurring xanthone, across various cancer cell lines. This guide aims to be an invaluable resource by presenting supporting experimental data, outlining detailed methodologies, and visualizing complex biological processes.
Comparative Efficacy of this compound and Alternative Compounds
This compound has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some instances, surpasses that of other established anticancer agents.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | Raji | Burkitt's Lymphoma | 1.40 - 5.28[1] |
| SNU-1 | Gastric Carcinoma | 1.40 - 5.28[1] | |
| K562 | Chronic Myelogenous Leukemia | 1.40 - 5.28[1] | |
| LS-174T | Colorectal Adenocarcinoma | 1.40 - 5.28[1] | |
| SK-MEL-28 | Malignant Melanoma | 1.40 - 5.28[1] | |
| IMR-32 | Neuroblastoma | 1.40 - 5.28[1] | |
| HeLa | Cervical Carcinoma | 1.45 - 1.93[1] | |
| Hep G2 | Hepatocellular Carcinoma | 1.45 - 1.93[1] | |
| NCI-H23 | Non-Small Cell Lung Cancer | Data not available | |
| KB | Oral Carcinoma | 1.45 - 1.93[1] | |
| HT-29 | Colorectal Adenocarcinoma | 1.45 - 1.93[1] | |
| MCF-7 | Breast Adenocarcinoma | 1.45 - 1.93[1] | |
| α-Mangostin | MCF-7 | Breast Adenocarcinoma | 4.43 - 8.47[2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.59[3] | |
| HeLa | Cervical Carcinoma | ~5.0[4] | |
| Hep G2 | Hepatocellular Carcinoma | ~7.5[4] | |
| NCI-H460 | Non-Small Cell Lung Cancer | ~6.0[4] | |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | 0.031 - 0.8[5][6] |
| HeLa | Cervical Carcinoma | 2.664[5] | |
| Hep G2 | Hepatocellular Carcinoma | 5.2 - 28.7[7][8][9] |
Understanding the Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, studies on related xanthone compounds suggest several potential signaling pathways that may be targeted. These include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways targeted by this compound.
Experimental Protocols
The evaluation of this compound's cytotoxic activity is primarily conducted using cell viability assays such as the MTT and SRB assays.
General Experimental Workflow for Cytotoxicity Assays
Caption: A generalized workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay Protocol
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Air-dry the plates and add Tris buffer to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Conclusion
This compound exhibits potent cytotoxic activity against a diverse range of cancer cell lines. Its efficacy, coupled with its potential to modulate key cancer-related signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Enhancement of α-Mangostin with Folate-Conjugated Chitosan Nanoparticles in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Macluraxanthone Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Macluraxanthone, a xanthone with significant therapeutic potential. The selection of an optimal extraction technique is critical for maximizing yield and purity, which directly impacts downstream applications in research and drug development. This document outlines the performance of conventional and modern extraction techniques, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and the solvent system employed. The following table summarizes quantitative data from studies on this compound and other relevant xanthones to provide a comparative overview of different extraction techniques.
| Extraction Method | Plant Source | Target Compound(s) | Solvent(s) | Key Parameters | Yield/Recovery | Reference(s) |
| Sea Sand Disruption | Maclura pomifera root bark | This compound, other flavanones and xanthones | Dichloromethane | Homogenization with sea sand | >80% recovery for this compound | [1] |
| Solid-Liquid Extraction (SLE) | Maclura pomifera root bark | This compound, other flavanones and xanthones | Dichloromethane, Methanol:Water (9:1) | - | Lower yield than sea sand disruption | [1] |
| Matrix Solid Phase Dispersion (MSPD) | Maclura pomifera root bark | This compound, other flavanones and xanthones | Dichloromethane, Methanol:Water (9:1) | - | Lower yield than sea sand disruption | [1] |
| Ultrasound-Assisted Extraction (UAE) | Garcinia mangostana pericarp | Xanthones | 80% Ethanol | 33°C, 75% amplitude, 0.5 h | 0.1760 mg/g | |
| Soxhlet Extraction | Garcinia mangostana pericarp | Xanthones | 80% Ethanol | 2 h | 0.1221 mg/g | |
| Maceration | Garcinia mangostana pericarp | Xanthones | 80% Ethanol | 2 h | 0.0565 mg/g | |
| Microwave-Assisted Extraction (MAE) | Garcinia mangostana pericarp | α-mangostin | 71% Ethanol | 2.24 min, 25 mL/g solvent-to-solid ratio | Higher than water bath maceration | [2][3] |
| Supercritical Fluid Extraction (SFE) | Garcinia mangostana | Xanthones | Supercritical CO₂ with ethanol as modifier | - | High recovery of xanthones |
Note: Direct comparative yield data for UAE, MAE, and SFE for this compound is limited. The data presented for these methods are for other xanthones from Garcinia mangostana and serve as a proxy to indicate the relative efficiencies of these techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are generalized protocols for the key extraction methods discussed. Researchers should optimize these protocols based on the specific plant material and target compounds.
Sea Sand Disruption Method
This method has been reported as a highly efficient and rapid technique for this compound extraction.[1]
-
Sample Preparation: Air-dry the plant material (e.g., Maclura pomifera root bark) and grind it into a fine powder.
-
Homogenization: In a mortar, thoroughly mix the powdered plant material with sea sand (a common ratio is 1:4 w/w plant material to sea sand).
-
Elution: Transfer the mixture to a suitable extraction vessel (e.g., a chromatography column).
-
Solvent Addition: Add the extraction solvent (e.g., dichloromethane) to the vessel, ensuring the entire mixture is submerged.
-
Extraction: Allow the solvent to percolate through the mixture. The homogenization with sand facilitates the disruption of plant cells, enhancing the extraction efficiency.
-
Collection: Collect the eluate containing the extracted this compound.
-
Solvent Evaporation: Remove the solvent from the eluate under reduced pressure to obtain the crude extract.
Solid-Liquid Extraction (Maceration)
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period.
-
Sample Preparation: Grind the dried plant material to a uniform powder.
-
Soaking: Place the powdered material in a sealed container and add the extraction solvent (e.g., a mixture of dichloromethane and methanol) to fully immerse the sample.
-
Incubation: Allow the mixture to stand at room temperature for an extended period (typically 24-72 hours), with occasional agitation to enhance extraction.
-
Filtration: Separate the liquid extract from the solid plant residue by filtration.
-
Solvent Evaporation: Concentrate the filtrate by evaporating the solvent to yield the crude this compound extract.
Matrix Solid-Phase Dispersion (MSPD)
MSPD is a process that combines sample disruption and extraction into a single step.
-
Sample Preparation: Weigh a small amount of the fresh or dried plant material.
-
Blending: Place the sample in a mortar with a solid support (e.g., C18-bonded silica) and gently blend with a pestle until a homogeneous mixture is obtained.
-
Column Packing: Transfer the mixture into a syringe barrel or a small chromatography column, which may contain a clean-up sorbent at the bottom.
-
Elution: Pass a suitable solvent (e.g., dichloromethane) through the column to elute the this compound.
-
Collection and Concentration: Collect the eluate and evaporate the solvent to obtain the extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process.
-
Sample Preparation: Place the powdered plant material into an extraction vessel.
-
Solvent Addition: Add the chosen solvent (e.g., 80% ethanol).
-
Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Parameter Control: Set the desired temperature, sonication time, and amplitude. Optimized conditions for xanthones often involve moderate temperatures (e.g., 33°C) and specific sonication parameters.
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Solvent Removal: Evaporate the solvent to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
-
Sample Preparation: Place the powdered plant material in a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 71% ethanol).
-
Microwave Irradiation: Place the vessel in a microwave extraction system.
-
Parameter Control: Set the microwave power, extraction time, and temperature. For xanthones, short extraction times (e.g., a few minutes) are often sufficient.[2][3]
-
Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract.
-
Solvent Evaporation: Remove the solvent to yield the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its selectivity and the ability to produce solvent-free extracts.
-
Sample Loading: Load the powdered plant material into the extraction vessel.
-
Parameter Setting: Set the desired pressure, temperature, and CO₂ flow rate. A co-solvent such as ethanol may be added to increase the polarity of the supercritical fluid.
-
Extraction: Pump supercritical CO₂ through the extraction vessel. The this compound will dissolve in the supercritical fluid.
-
Separation: The pressure and/or temperature is then reduced in a separator, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Collection: Collect the precipitated extract.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflows for conventional, disruptive, and modern extraction methods.
Caption: Schematic of the Supercritical Fluid Extraction (SFE) process.
References
- 1. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Macluraxanthone and its Parent Compound
For Immediate Publication
This guide provides a detailed comparison of the antibacterial properties of Macluraxanthone and its co-isolated parent xanthone, Toxyloxanthone C. Both compounds were extracted from the roots of Maclura cochinchinensis and evaluated for their efficacy against several Gram-positive bacterial strains. This analysis is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of these natural products.
Compound Overview
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] Their diverse biological activities, including antimicrobial properties, make them a subject of intense research.[1][2] The two compounds compared in this guide are:
-
Toxyloxanthone C: A furanoxanthone featuring a core xanthone structure with additional furan and hydroxyl groups.[3][4] It serves as a "parent" compound in this comparison due to its co-isolation with this compound.[5]
-
This compound: A more complex prenylated pyranoxanthone.[6][7] Its structure differs from Toxyloxanthone C through the addition of prenyl and pyran groups, which can significantly influence its biological activity.[5][6]
Quantitative Comparison of Antibacterial Activity
The antibacterial activities of this compound and Toxyloxanthone C were quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. The data presented below is derived from studies on four strains of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Toxyloxanthone C
| Compound | Bacterial Strain | MIC (µg/mL) |
| Toxyloxanthone C | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 |
| Staphylococcus aureus | 128 | |
| Bacillus subtilis | 128 | |
| Bacillus cereus | 128 | |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
| Staphylococcus aureus | >128 | |
| Bacillus subtilis | 64 | |
| Bacillus cereus | 64 |
Data sourced from Phetkul et al., 2022.[5]
From the data, this compound demonstrates significantly more potent activity against MRSA (MIC of 16 µg/mL) and moderately better activity against B. subtilis and B. cereus (MIC of 64 µg/mL) compared to Toxyloxanthone C (MIC of 128 µg/mL for all strains).[5] However, Toxyloxanthone C shows activity against S. aureus, whereas this compound's activity was above the tested concentration.[5]
Experimental Protocols
The MIC values were determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[8][9][10]
Broth Microdilution Method
This assay is performed in 96-well microtiter plates to determine the lowest concentration of a compound that inhibits microbial growth.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL. This suspension is then further diluted in growth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[8]
-
Preparation of Microtiter Plates: The test compounds (this compound and Toxyloxanthone C) are dissolved in a suitable solvent and serially diluted in the growth medium across the wells of a 96-well plate. This creates a range of decreasing concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then covered and incubated under appropriate conditions (e.g., at 37°C for 18-24 hours).[8]
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[11]
Proposed Mechanism of Action
The antibacterial mechanism for many xanthones involves the disruption of bacterial cell integrity and interference with critical cellular processes.[12][13] While the precise pathways for this compound and Toxyloxanthone C are still under investigation, molecular docking studies on their derivatives suggest a likely mode of action. These studies indicate that the compounds may bind to and inhibit key enzymes involved in the synthesis of the bacterial cell wall.[5][14][15] This disruption compromises the structural integrity of the bacterium, leading to cell death. Other potential mechanisms for xanthones include the inhibition of efflux pumps, which bacteria use to expel antimicrobial agents.[12][16]
References
- 1. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxyloxanthone C | C18H16O6 | CID 5495919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Toxyloxanthone c (C18H16O6) [pubchemlite.lcsb.uni.lu]
- 5. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C23H22O6 | CID 5281646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Xanthones
Xanthones, a class of oxygenated heterocyclic compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand the correlation between the chemical structure of xanthone derivatives and their biological activities.[4][5] This guide provides a comparative overview of various QSAR studies on xanthones, presenting key data, experimental methodologies, and visual workflows to aid researchers and drug development professionals.
Comparative Analysis of QSAR Models for Anticancer Activity of Xanthones
Several QSAR studies have been conducted to elucidate the structural requirements for the anticancer activity of xanthone derivatives. These studies employ various molecular descriptors and statistical methods to build predictive models. A summary of key findings from different studies is presented below.
| Study Reference | Biological Activity | Cell Line(s) | No. of Compounds | Key Molecular Descriptors | QSAR Model Equation | Statistical Parameters |
| Singh et al.[1] | Anticancer | HeLa | Not Specified | Dielectric energy, Group count (hydroxyl), LogP, Shape index basic (order 3), Solvent-accessible surface area | Not explicitly provided in abstract | r² = 0.84, r²CV = 0.82 |
| Siswandono et al.[2][6] | Cytotoxic | WiDR, Vero | 10 | Net atomic charges (qC1, qC2, qC3), Dipole moment (u), LogP | log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 u + 0.540 logP - 9.115 | n = 10, r = 0.976, s = 0.144, F = 15.920, Q² = 0.651, SPRESS = 0.390 |
| Miladiyah et al.[7] | Cytotoxic | HepG2 | 26 | Volume, Mass, Surface area, LogP, Dipole moment, HOMO energy, LUMO energy, Atomic net charges | log (1/IC50) = 4.592 – 0.204 LV1 + 0.295 LV2 + 0.028 LV3 | n = 26, r = 0.571, SE = 0.234, Fcount/Ftable ratio = 1.165, PRESS value = 3.766 |
| Fatmawati et al.[8] | Anticancer | HepG2, MCF-7 | 33 (haloxanthones) | Atomic charges (qC7, qC8b, qC8, qO carbonyl) | HepG2: log(IC50) = -1.198(qC7) + 9.274(qC8b) - 1.887(qC8) - 23.35(qO carbonyl) - 6.034 | R² = 0.94 |
| Yuanita et al.[9] | Antimalarial | P. falciparum (3D7 strain) | 18 (designed) | Atomic charges (qO8, qC9, qC12, qC14, qO15) | Log pIC50 = 2.997 - 29.256 (qO8) - 138.234 (qC9) - 6.882 (qC12) - 107.836 (qC14) + 48.764 (qO15) | Not explicitly provided in abstract |
Table 1: Comparison of QSAR Models for Xanthone Derivatives. This table summarizes various QSAR studies on xanthone derivatives, highlighting the biological activity, cell lines used, number of compounds, key molecular descriptors, the resulting QSAR equation, and the statistical significance of the models.
Experimental Protocols
The biological activity data used to build QSAR models are derived from specific in vitro or in vivo assays. The following are detailed methodologies for commonly cited experiments.
Determination of Cytotoxicity using MTT Assay
The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[2][6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the xanthone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a solvent control (e.g., DMSO) and a positive control.[10]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 490 nm or 570 nm) using a microplate reader.[10]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity of xanthone derivatives against Plasmodium falciparum can be determined using various methods, often involving the measurement of parasite growth inhibition.
Protocol (General):
-
Parasite Culture: Culture chloroquine-sensitive strains of P. falciparum (e.g., 3D7) in human red blood cells in a suitable culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Treatment: Add the diluted compounds to the parasite culture and incubate for a defined period.
-
Growth Inhibition Assessment: Parasite growth inhibition can be assessed using various techniques, such as microscopic counting of parasites, using fluorescent dyes that bind to parasite DNA, or by measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Visualizing QSAR Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of the processes and relationships involved in QSAR analysis.
Caption: General workflow of a quantitative structure-activity relationship (QSAR) analysis.
Caption: Putative mechanism of anticancer action for some xanthone derivatives.[1][2]
Conclusion
The QSAR studies on xanthone derivatives consistently demonstrate that specific structural and physicochemical properties are crucial for their biological activities. For anticancer activity, descriptors such as atomic charges, lipophilicity (LogP), and molecular shape and size are frequently identified as significant contributors.[1][2][7] These models not only provide insights into the mechanism of action but also serve as a valuable tool for designing novel, more potent xanthone-based therapeutic agents.[5][12] The provided experimental protocols and workflows offer a foundational understanding for researchers entering this field.
References
- 1. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, QSAR Methodology, Synthesis and Assessment of Some Structurally Different Xanthone Derivatives as Selective Cox-2 Inhibitors for their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.jmolekul.com [ojs.jmolekul.com]
- 8. mdpi.com [mdpi.com]
- 9. Xanthone as Antimalarial: QSAR Analysis, Synthesis, Molecular Docking and In-vitro Antimalarial Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
A Comparative Cytotoxicity Analysis of Macluraxanthone and Toxyloxanthone C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of two naturally occurring xanthones, Macluraxanthone and Toxyloxanthone C. The information presented herein is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.
Introduction
This compound and toxyloxanthone C are prenylated xanthones, a class of organic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] this compound (C23H22O6) and toxyloxanthone C (C18H16O6) share a common xanthone scaffold but differ in their substituent groups, which influences their biological activity.[3][4] Understanding the nuances of their cytotoxic profiles is crucial for the development of novel cancer therapeutics.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Toxyloxanthone C against various human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µM) | Toxyloxanthone C IC50 (µM) | Reference |
| HelaS3 | Cervical Cancer | 1.59 ± 0.12 | 13.55 ± 1.11 | [5] |
| A549 | Lung Cancer | 6.46 ± 0.98 | 21.78 ± 4.89 | [5] |
| HepG2 | Liver Cancer | 5.26 ± 0.41 | 20.81 ± 2.57 | [5] |
Table 1: Direct Comparative Cytotoxicity of this compound and Toxyloxanthone C. Data from a study where both compounds were tested under the same experimental conditions.[5]
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | > 50 | [6] |
| SNU-1 | Gastric Carcinoma | 22.8 ± 1.5 | [6] |
| K562 | Chronic Myelogenous Leukemia | 13.5 ± 0.7 | [6] |
| LS-174T | Colorectal Adenocarcinoma | 10.9 ± 0.9 | [6] |
| SK-MEL-28 | Malignant Melanoma | 18.2 ± 1.1 | [6] |
| IMR-32 | Neuroblastoma | > 50 | [6] |
| HeLa | Cervical Cancer | 15.4 ± 1.3 | [6] |
| NCI-H23 | Lung Adenocarcinoma | 19.7 ± 1.8 | [6] |
Table 2: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines. [6]
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
MTT Assay Protocol
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Toxyloxanthone C. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Mechanisms of Action
The cytotoxic effects of this compound and Toxyloxanthone C are believed to be mediated through different signaling pathways, ultimately leading to cancer cell death.
Toxyloxanthone C: Cell Cycle Arrest via CDK2 Inhibition
Derivatives of Toxyloxanthone C have been shown to interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating.
Caption: Toxyloxanthone C may inhibit CDK2, leading to cell cycle arrest.
This compound: Induction of Apoptosis
While the precise signaling cascade is still under investigation, xanthones, in general, are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of various signaling pathways, including those involving the NF-κB and MAPK families of proteins, which are critical in regulating cell survival and death.
Caption: this compound likely induces apoptosis by modulating key signaling pathways.
Conclusion
Based on the available data, this compound consistently demonstrates significantly higher cytotoxic potency across multiple cancer cell lines compared to Toxyloxanthone C. The lower IC50 values for this compound, particularly in cervical, lung, and liver cancer cell lines, suggest it may be a more promising candidate for further investigation as an anticancer agent. The distinct proposed mechanisms of action—cell cycle arrest for Toxyloxanthone C and apoptosis induction for this compound—warrant further detailed molecular studies to fully elucidate their therapeutic potential. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape: A Comparative Guide to Macluraxanthone's Effects on Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of Macluraxanthone on macrophages, benchmarked against other known modulators. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer an objective resource for advancing research and development in inflammatory and immune-mediated diseases.
This compound: A Dual-Action Modulator of Macrophage Polarization
Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major states are the pro-inflammatory M1 phenotype, crucial for host defense, and the anti-inflammatory M2 phenotype, involved in tissue repair and resolution of inflammation. Dysregulation of this balance is implicated in numerous chronic diseases.
This compound, a naturally occurring xanthone, has demonstrated significant immunomodulatory effects on macrophages.[1][2] In the absence of a pro-inflammatory stimulus, this compound promotes the polarization of macrophages towards an M1-like phenotype.[1][2] This is characterized by an increase in the expression of the co-stimulatory molecule CD86, a hallmark of M1 activation, and a concurrent decrease in the expression of surface markers CD14, CD11b, and CD80.[1][2]
Conversely, in the presence of a potent inflammatory stimulus like lipopolysaccharide (LPS), this compound exhibits a contrasting anti-inflammatory activity. It significantly reduces the production of the key pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] Interestingly, it also decreases the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in this context, suggesting a complex regulatory role in fine-tuning the inflammatory response.[1]
The anti-inflammatory effects of a related compound, this compound B, have been attributed to its ability to regulate the NF-κB and MAPK signaling pathways, central hubs in the inflammatory cascade.
Comparative Analysis: this compound vs. Alternative Macrophage Modulators
To contextualize the immunomodulatory potential of this compound, we compare its effects with two well-characterized modulators of macrophage function: Dexamethasone, a synthetic glucocorticoid known to promote an M2c-like phenotype, and Parthenolide, a sesquiterpene lactone with potent anti-inflammatory properties.
| Compound | Target Macrophage Phenotype | Key Effects on Surface Markers | Effects on Cytokine Production (in response to LPS) |
| This compound | M1-like (in absence of stimulus) | ↑ CD86↓ CD14, CD11b, CD80[1][2] | ↓ TNF-α↓ IL-10[1] |
| Dexamethasone | M2c-like (anti-inflammatory) | ↑ CD163↑ CD206 (in some contexts) | ↓ TNF-α↓ IL-1β↑ IL-10 (biphasic effect) |
| Parthenolide | Shifts towards M2 | - | ↓ TNF-α↓ IL-1β↓ IL-6↑ IL-10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Macrophage Differentiation and Polarization
-
Cell Culture: The human monocytic cell line THP-1 is a commonly used model for studying macrophage biology. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the cells become adherent and exhibit macrophage-like morphology.
-
Polarization:
-
M0 (Resting) Macrophages: Differentiated THP-1 cells are washed and incubated in fresh, PMA-free medium for 24 hours.
-
M1 Polarization (LPS Stimulation): M0 macrophages are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Compound Treatment: For investigating the effects of this compound or other compounds, the substance is added to the M0 or M1 culture at the desired concentrations for a specified incubation period (e.g., 24 hours).
-
Flow Cytometry Analysis of Surface Marker Expression
-
Cell Preparation: Adherent macrophages are detached using a non-enzymatic cell dissociation solution. The cells are then washed with ice-cold phosphate-buffered saline (PBS) containing 2% FBS.
-
Antibody Staining: The cell suspension is incubated with fluorescently-conjugated antibodies specific for the surface markers of interest (e.g., FITC-CD86, PE-CD14, APC-CD11b, PE-Cy7-CD80) for 30 minutes at 4°C in the dark.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer. Data from at least 10,000 events per sample are collected.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using appropriate flow cytometry analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants are collected after the specified treatment period and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of cytokines (e.g., TNF-α, IL-10) in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated based on a standard curve generated from recombinant cytokine standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in macrophage modulation is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for studying macrophage polarization.
Caption: NF-κB and MAPK signaling pathways in macrophages.
References
Safety Operating Guide
Navigating the Safe Disposal of Macluraxanthone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Macluraxanthone, a naturally occurring xanthone with noted biological activities, requires careful handling and disposal to mitigate potential hazards.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Understanding this compound: Key Properties for Safe Handling
A thorough understanding of a compound's chemical and physical properties is fundamental to its safe management. Below is a summary of this compound's characteristics relevant to its handling and disposal.
| Property | Value | Implication for Disposal |
| Molecular Formula | C23H22O6[2][3] | Indicates the basic composition of the compound. |
| Molar Mass | 394.423 g·mol−1[2] | Necessary for calculating quantities for disposal. |
| Melting Point | 181-182 °C[3][4] | The compound is a solid at room temperature. |
| Boiling Point | 595.2±50.0 °C (Predicted)[4] | High boiling point suggests low volatility under normal conditions. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Important for choosing a suitable solvent for dissolution before incineration. |
| Appearance | Tan powder (likely, based on similar compounds) | Physical state to consider for handling and potential dust generation. |
Experimental Protocols for Safe Disposal
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This protocol is based on general best practices for chemical waste disposal in a laboratory setting, adapted for the specific properties of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Respiratory Protection: Required when handling the powder form to avoid inhalation of dust.[5]
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[5]
-
Body Protection: A lab coat or other protective clothing should be worn.[5]
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., filter paper, contaminated vials) should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
3. Disposal of Solid this compound:
-
For larger quantities of pure this compound, the preferred method of disposal is incineration.
-
Step 1: Dissolve the this compound powder in a suitable combustible solvent, such as acetone or ethyl acetate, in which it is known to be soluble.[1]
-
Step 2: Transfer the resulting solution to a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[5]
-
This process should be carried out by a licensed chemical waste disposal service.
4. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a sealed, labeled hazardous waste bag or container.
-
This container should then be sent for incineration along with other solid chemical waste.
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.[5]
-
Place the spilled material and any cleanup materials (e.g., absorbent pads) into a sealed, labeled hazardous waste container.[5]
-
Wash the spill site thoroughly with soap and water.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
- 1. This compound | CAS:5848-14-6 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:5848-14-6 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 5848-14-6 [amp.chemicalbook.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Essential Safety and Handling of Macluraxanthone for Laboratory Professionals
An Immediate Guide to Personal Protective Equipment, Operational Plans, and Disposal
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable to minimize exposure and ensure personal safety when handling Macluraxanthone.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges or a dust mask | To prevent inhalation of the powder form, especially when weighing or transferring the compound.[3][4] |
| Hand Protection | Nitrile or vinyl gloves | To protect against skin contact. Double-gloving is recommended for enhanced safety.[3][5] |
| Eye Protection | Chemical safety goggles | To shield eyes from dust particles and potential splashes.[3][4] A face shield should be worn if there is a significant risk of splashing.[5][6] |
| Skin and Body Protection | Chemically resistant laboratory coat | To prevent contamination of personal clothing and skin.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store Securely: Store in a tightly sealed container, protected from light and air.[3]
-
Temperature Control: For long-term storage, refrigeration or freezing is recommended.[3]
-
Labeling: Ensure the container is clearly labeled with the compound name and hazard warnings.
Preparation and Use
-
Controlled Environment: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[3]
-
Donning PPE: Before handling, correctly put on all required PPE as specified in Table 1.
-
Weighing and Transfer: Exercise caution when weighing and transferring the powder to avoid creating dust. Use appropriate tools (e.g., spatulas) and a contained weighing vessel.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[7] Wash hands thoroughly after handling.[3]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Clear the immediate area of all personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.[3] For solid spills, carefully sweep up the material.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution (e.g., a 10% caustic solution), followed by a water rinse.[3]
-
Dispose: Collect all contaminated materials, including absorbent pads and cleaning supplies, in a sealed, labeled container for hazardous waste disposal.[3]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step in the handling process to prevent environmental contamination and exposure risks.
Table 2: this compound Waste Disposal Protocol
| Waste Type | Collection Procedure | Disposal Method |
| Solid this compound Waste | Collect in a designated, clearly labeled, and sealed container. | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, puncture-resistant, and clearly labeled hazardous waste container. | Dispose of as hazardous chemical waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, labeled, and chemically compatible waste container. Do not mix with other incompatible waste streams. | Dispose of as hazardous chemical waste. |
Experimental Workflow for Safe Handling
To provide a clear visual guide, the following diagram outlines the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
